molecular formula C6H5ClFN B1592951 2-Chloro-3-fluoro-4-methylpyridine CAS No. 881891-82-3

2-Chloro-3-fluoro-4-methylpyridine

Cat. No.: B1592951
CAS No.: 881891-82-3
M. Wt: 145.56 g/mol
InChI Key: JQMSTSHOZJFYKE-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMSTSHOZJFYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647536
Record name 2-Chloro-3-fluoro-4-methylpyridine
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881891-82-3
Record name 2-Chloro-3-fluoro-4-methylpyridine
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Record name 2-chloro-3-fluoro-4-methylpyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-fluoro-4-methylpyridine in Synthesis

In the landscape of modern medicinal and agricultural chemistry, the strategic selection of building blocks is paramount to the successful development of novel, effective molecules. This compound (CAS No. 881891-82-3) has emerged as a highly versatile and valuable intermediate.[1] Its unique trifunctionalized pyridine core, featuring chloro, fluoro, and methyl groups, offers a sophisticated platform for molecular elaboration. The strategic placement of these groups provides chemists with multiple, distinct reaction handles, enabling precise and controlled modifications.

The electron-withdrawing nature of the halogen atoms enhances the reactivity of the pyridine ring, making it an essential precursor for creating complex drug candidates, particularly those targeting neurological disorders, as well as advanced agrochemicals like fungicides and herbicides.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust protocols for their experimental determination, and explains the critical importance of each property in the context of research and development.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic properties is the first step in its evaluation for any synthetic application. This data informs handling, storage, and reaction stoichiometry.

PropertyDataSource(s)
CAS Number 881891-82-3[1][2][3]
Molecular Formula C₆H₅ClFN[1][3]
Molecular Weight 145.56 g/mol [1][3]
Appearance Clear, colorless to light yellow liquid[1]
Purity (Typical) ≥ 98% (by GC)[1]
Storage Store at 0-8°C, inert atmosphere[1][4]

As of the latest literature review, specific experimentally determined values for properties such as boiling point, density, and refractive index are not consistently published. A predicted boiling point of 186.4 ± 35.0 °C at 760 mmHg has been calculated via computational models. The following sections provide detailed protocols for the experimental determination of these and other critical parameters.

Boiling Point Determination

Scientific Rationale: The boiling point is a fundamental physical property that indicates the volatility of a substance. For a liquid intermediate like this compound, knowing the precise boiling point is critical for purification by distillation, for setting appropriate temperatures in reaction scale-up to avoid solvent loss or degradation, and for ensuring safe handling and storage.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is ideal for determining the boiling point with a small amount of sample, which is common in research and development settings.

Materials:

  • This compound sample

  • Standard melting point capillary tube

  • A small glass tube (e.g., a piece of a sealed NMR tube)

  • Thiele tube

  • High-temperature mineral oil

  • Calibrated thermometer (-10 to 250 °C)

  • Bunsen burner or other heat source

  • Thermometer clamp and stand

Procedure:

  • Sample Preparation: Add a small amount (approx. 10-15 µL) of this compound into the small glass tube.

  • Capillary Insertion: Place the melting point capillary tube, open-end down, into the glass tube containing the sample.

  • Apparatus Assembly: Attach the sample assembly to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to ensure uniform heating by convection.

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the trapped air.

  • Equilibrium: Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Observation: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Validation: For accuracy, allow the apparatus to cool further, then reheat gently to obtain a second reading. A consistent value validates the result.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Add Sample to Small Tube B Insert Capillary (Open End Down) A->B C Attach Assembly to Thermometer B->C D Insert into Thiele Tube C->D E Heat Gently D->E F Observe Continuous Bubble Stream E->F G Remove Heat F->G H Record Temp at Liquid Entry G->H I Final Boiling Point H->I Repeat for Validation

Figure 1: Workflow for Micro Boiling Point Determination.

Solubility Profile Analysis

Scientific Rationale: Solubility is one of the most critical parameters in drug development. For an intermediate, its solubility profile dictates the choice of reaction solvents, purification methods (crystallization, extraction), and formulation strategies for preclinical studies. Understanding its solubility in both organic solvents and aqueous buffer systems is essential for process chemists and formulators. A compound with poor aqueous solubility may lead to bioavailability challenges down the line.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility in a given solvent at a specific temperature.[5]

Materials:

  • This compound

  • A panel of relevant solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C and 37°C)

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) and generate a calibration curve using the chosen analytical instrument.

  • Sample Preparation: Add an excess amount of the compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to ensure that solid/undissolved liquid remains, indicating saturation.

  • Equilibration: Seal the vials and place them on the orbital shaker in the incubator at the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved material to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

  • Dilution and Quantification: Dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the standard curve.

  • Analysis: Analyze the diluted sample using the calibrated analytical method (HPLC or GC) to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Repeat for each solvent.

SolventTemperatureExpected Solubility (Qualitative)
Water25°C / 37°CLow
PBS (pH 7.4)37°CLow
0.1 N HCl (pH ~1)37°CPotentially higher due to protonation
Methanol25°CHigh
Dichloromethane25°CHigh
Toluene25°CHigh

Acidity Constant (pKa) Determination

Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. For a pyridine derivative, the nitrogen atom is basic and can be protonated. This ionization state profoundly impacts solubility, permeability across biological membranes, and interaction with biological targets. A precise pKa value is essential for designing relevant biological assays, predicting in vivo absorption, and developing stable formulations.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weakly basic or acidic compounds.

Materials:

  • This compound

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or manual burette

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Deionized water (degassed)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is very low, but the results will yield an apparent pKa (pKa_app_).

  • Initial pH and Titration: Place the solution on a magnetic stirrer, insert the pH electrode, and record the initial pH.

  • Titration with Acid: Begin titrating the solution with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis (Half-Equivalence Method):

    • Plot the collected data as pH versus the volume of titrant added.

    • Identify the equivalence point (V_eq_) from the steepest part of the curve (or by calculating the first derivative, d(pH)/dV).

    • Determine the volume at the half-equivalence point (V_eq_ / 2).

    • The pH of the solution at this half-equivalence point is equal to the pKa of the conjugate acid (pKaH).

pKa_Determination A Dissolve Known Amount of Compound B Titrate with Standardized HCl A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Find Equivalence Point (Veq) D->E F Find pH at Half-Equivalence (Veq/2) E->F G pH = pKa F->G

Figure 2: Logic flow for pKa determination via potentiometric titration.

Structural Characterization by Spectroscopy

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. For a novel or critical intermediate, obtaining a full set of spectral data is a mandatory step for quality control and regulatory submission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon backbone. The chemical shifts and coupling constants are highly sensitive to the electronic environment created by the chloro and fluoro substituents.

Protocol Outline:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include a singlet for the methyl (CH₃) group and two doublets in the aromatic region for the pyridine ring protons. The precise chemical shifts will be downfield due to the electron-withdrawing halogens.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Six distinct signals are expected: one for the methyl carbon and five for the pyridine ring carbons. The carbons attached to the halogens (C2 and C3) will show characteristic shifts and potential C-F coupling.

  • 2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to unambiguously assign all proton and carbon signals, confirming connectivity.

Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a GC or LC system.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common with GC-MS and will produce characteristic fragments. Electrospray Ionization (ESI), common with LC-MS, is a softer technique that will likely show a strong protonated molecular ion [M+H]⁺.

  • Data Interpretation: The primary peak of interest in an ESI spectrum would be at m/z 146.0171, corresponding to the [C₆H₆ClFN]⁺ ion. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique can confirm the presence of the aromatic pyridine ring and C-H, C-Cl, and C-F bonds.

Protocol Outline:

  • Sample Preparation: As the compound is a liquid, the easiest method is to place a single drop between two salt plates (NaCl or KBr) to create a thin film.

  • Analysis: Place the salt plates in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Key expected absorption bands include:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~1250-1000 cm⁻¹: C-F stretching vibrations.

    • ~800-600 cm⁻¹: C-Cl stretching vibrations.

Conclusion

This compound is a strategically important building block whose utility is defined by its precise chemical structure and resulting physicochemical properties. While a complete, publicly available dataset for this compound is limited, this guide provides the authoritative framework and detailed experimental protocols necessary for any research, development, or quality control laboratory to fully characterize this intermediate. By systematically determining the boiling point, solubility profile, pKa, and spectroscopic fingerprint, scientists can confidently integrate this versatile molecule into their synthetic programs, enabling the efficient and predictable development of next-generation pharmaceuticals and agrochemicals.

References

A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoro-4-methylpyridine is a halogenated heterocyclic compound of significant interest as a versatile building block in the synthesis of complex organic molecules for agrochemical and pharmaceutical applications. Unambiguous structural confirmation and purity assessment are paramount in the drug development pipeline. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the comprehensive characterization of this molecule. We delve into the theoretical underpinnings, present detailed experimental protocols, and offer expert interpretation of the resulting spectral data, establishing a benchmark for its analytical validation.

Introduction: The Analytical Imperative

The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity. For this compound (Molecular Formula: C₆H₅ClFN, Molecular Weight: 145.56 g/mol )[1][2], the interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group creates a unique spectroscopic fingerprint. This guide serves as a practical manual for researchers, offering a logical framework for acquiring and interpreting the data necessary to confirm the compound's identity and purity with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals two distinct aromatic proton signals and one aliphatic methyl signal. The chemical shifts are heavily influenced by the electronic effects of the substituents. The electronegative chlorine and fluorine atoms deshield adjacent protons, shifting their signals downfield, while the methyl group has a weaker, shielding effect.[3]

Predicted ¹H NMR Spectral Data:

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
1 H-5 ~7.9 - 8.1 Doublet of doublets (dd) ³J(HH) ≈ 5 Hz, ⁴J(HF) ≈ 2-3 Hz
2 H-6 ~7.2 - 7.4 Doublet (d) ³J(HH) ≈ 5 Hz

| 3 | -CH₃ | ~2.3 - 2.5 | Doublet (d) | ⁴J(HF) ≈ 3-4 Hz |

  • Causality of Assignments: The H-6 proton is adjacent to the nitrogen, causing a significant downfield shift. The H-5 proton is coupled to both H-6 (a typical ortho-coupling of ~5 Hz in pyridines) and the fluorine at position 3 (a smaller four-bond coupling, ⁴J(HF)).[4][5] The methyl protons at C-4 exhibit a characteristic four-bond coupling to the fluorine at C-3.[6]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Set the spectral width to 0-10 ppm. Use a relaxation delay of 2 seconds and acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.

Logical Relationship: ¹H-X Coupling The diagram below illustrates the key spin-spin coupling interactions expected in the ¹H NMR spectrum.

N N C2 C2-Cl C3 C3-F C4 C4-CH3 C4->C3 ⁴JHF C5 C5-H C5->C3 ⁴JHF C6 C6-H C5->C6 ³JHH H5 H-5 H6 H-6 F3 F-3 CH3 CH3

Caption: Key J-coupling interactions in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton and C-F Coupling

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom. The most revealing feature is the splitting of these signals into doublets due to coupling with the fluorine atom (JCF). The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei and is highly diagnostic.[7]

Predicted ¹³C NMR Spectral Data:

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (¹JCF) in Hz
C-2 ~155 - 158 Doublet (d) ²J(CF) ≈ 15-25 Hz
C-3 ~152 - 155 Doublet (d) ¹J(CF) ≈ 230-260 Hz
C-4 ~135 - 138 Doublet (d) ²J(CF) ≈ 10-20 Hz
C-5 ~125 - 128 Doublet (d) ³J(CF) ≈ 3-5 Hz
C-6 ~148 - 151 Singlet (or small d) ⁴J(CF) ≈ 0-2 Hz

| -CH₃ | ~15 - 18 | Doublet (d) | ³J(CF) ≈ 4-6 Hz |

  • Causality of Assignments: The C-F bond exhibits a very large one-bond coupling (¹JCF), which is the most unambiguous signal to assign.[8] The carbons directly attached to electronegative atoms (N, Cl, F) are found furthest downfield. The magnitudes of two-bond (²JCF) and three-bond (³JCF) couplings provide definitive evidence for the substituent positions.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Setup: Use the same sample prepared for ¹H NMR. Tune the probe for ¹³C observation.

  • Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Set the spectral width to 0-180 ppm. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Processing: Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The spectrum provides direct information about the chemical environment of the fluorine atom.[9]

Predicted ¹⁹F NMR Spectral Data:

Assignment Predicted δ (ppm) vs CFCl₃ Multiplicity Coupling Constant (J) in Hz

| F-3 | ~ -120 to -140 | Doublet of quartets (dq) | ⁴J(FH-5) ≈ 2-3 Hz, ⁴J(FH-Me) ≈ 3-4 Hz |

  • Causality of Assignment: The chemical shift of fluorine on an aromatic ring is sensitive to the other substituents.[10][11] The observed multiplicity arises from coupling to the H-5 proton and the three equivalent protons of the methyl group, each over four bonds. This complex coupling pattern is a powerful confirmation of the C-3 fluorine position relative to the other groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid method for identifying key functional groups.

Experimental Protocol: ATR-IR Acquisition

  • Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance versus wavenumber.

cluster_0 FTIR Spectrometer IR Source IR Source Interferometer Interferometer IR Source->Interferometer Sample (ATR) Sample (ATR) Interferometer->Sample (ATR) Detector Detector Sample (ATR)->Detector Computer Computer Detector->Computer  Signal Processing IR Spectrum IR Spectrum Computer->IR Spectrum  Output

Caption: Workflow for acquiring an Attenuated Total Reflectance (ATR) IR spectrum.

Key IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100 - 3000 Medium Aromatic C-H Stretch
2980 - 2850 Medium-Weak Aliphatic C-H Stretch (-CH₃)
1600 - 1550 Strong C=C / C=N Ring Stretching
1480 - 1440 Strong C=C / C=N Ring Stretching
1250 - 1150 Strong C-F Stretch
850 - 750 Strong C-Cl Stretch

| 880 - 800 | Strong | C-H Out-of-plane Bending |

  • Expert Insight: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to this specific substitution pattern. The C-F and C-Cl stretching bands are particularly important for confirming the presence of the halogens.[12][13]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Key Features of the Mass Spectrum:

  • Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 145. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a prominent M+2 peak will appear at m/z 147 with approximately one-third the intensity of the M⁺ peak. This isotopic signature is definitive proof of the presence of one chlorine atom.[14]

  • Fragmentation: The primary fragmentation pathways involve the loss of stable radicals or neutral molecules.

Predicted Major Fragments:

m/z Relative Intensity Proposed Fragment
147 ~32% [C₆H₅³⁷ClFN]⁺ (M+2)
145 100% [C₆H₅³⁵ClFN]⁺ (M⁺)
130 High [M - CH₃]⁺
110 Medium [M - Cl]⁺

| 95 | Medium | [M - Cl - CH₃]⁺ |

Proposed Fragmentation Pathway

M [M]⁺˙ m/z 145/147 M_minus_CH3 [M - CH₃]⁺ m/z 130/132 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 110 M->M_minus_Cl - •Cl M_minus_Cl_minus_CH3 [M - Cl - CH₃]⁺ m/z 95 M_minus_Cl->M_minus_Cl_minus_CH3 - •CH₃

Caption: Plausible EI-MS fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and pinpoint the substituent locations through characteristic C-F and H-F coupling constants. ¹⁹F NMR provides a direct and sensitive confirmation of the fluorine's chemical environment. IR spectroscopy rapidly verifies the presence of key functional groups, while mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its distinct isotopic pattern. Together, these methods provide a robust and self-validating analytical package essential for any researcher working with this important chemical intermediate.

References

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). 13C NMR of 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). FTIR of 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. Retrieved from [Link]

  • Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4341-4344. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-trifluoromethylpyridine - Optional[19F NMR]. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Process NMR Associates. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link]

  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]

  • UC Irvine. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Department of Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Chloro-3-fluoro-4-methylpyridine (CAS No. 881891-82-3): A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-fluoro-4-methylpyridine, identified by CAS number 881891-82-3, is a halogenated pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern imparts specific reactivity, enabling its use as a foundational building block in the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and its pivotal role in the creation of potent bioactive compounds, with a special focus on its application in the development of Sterile Alpha and TIR Motif Containing 1 (SARM1) inhibitors for the treatment of neurological disorders.

Physicochemical Properties and Structural Characterization

This compound is a substituted pyridine with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol .[1] The strategic placement of a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position of the pyridine ring are key to its chemical utility.

PropertyValue
CAS Number 881891-82-3
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
Appearance Varies from a colorless to light yellow or brown liquid/powder.
Purity Typically >97%

The presence of the electronegative chlorine and fluorine atoms significantly influences the electronic distribution within the pyridine ring, making it susceptible to a variety of chemical transformations.

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, its synthesis can be conceptualized through established methods for halogenated pyridines. One plausible synthetic route involves a multi-step process starting from a readily available pyridine derivative, followed by sequential halogenation and functional group manipulation. A patent for the preparation of the related compound, 2-chloro-3-fluoropyridine, describes a process involving the diazotization of 2-chloro-3-aminopyridine followed by fluorination.[2] This suggests that a similar strategy, potentially starting from a 4-methyl-substituted aminopyridine, could be employed.

The reactivity of this compound is dominated by the lability of the chlorine atom at the 2-position, which is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups. Furthermore, the pyridine ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct more complex molecular architectures.[3]

Application in the Development of SARM1 Inhibitors for Neurodegenerative Diseases

A significant application of this compound and its close derivatives is in the development of inhibitors for Sterile Alpha and TIR Motif Containing 1 (SARM1), a key protein involved in the process of axonal degeneration.[4] Axonal degeneration is a common pathological feature in a wide range of neurodegenerative diseases, including peripheral neuropathy, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][5]

The SARM1 Signaling Pathway in Axon Degeneration

SARM1 is a multidomain protein that, under normal conditions, is kept in an inactive state.[6] Upon neuronal injury or in certain disease states, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), an essential molecule for cellular metabolism.[7] This NAD+ depletion triggers a cascade of events culminating in the self-destruction of the axon.[4] The SARM1-mediated axon degeneration pathway is a critical target for therapeutic intervention aimed at preserving neuronal connectivity and function.[8]

SARM1_Pathway Injury Neuronal Injury / Disease NMNAT2 Loss of NMNAT2 Injury->NMNAT2 SARM1_active Active SARM1 (NADase) NMNAT2->SARM1_active Activation SARM1_inactive Inactive SARM1 SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Hydrolysis Metabolic_crisis Metabolic Crisis NAD_depletion->Metabolic_crisis Axon_degeneration Axon Degeneration Metabolic_crisis->Axon_degeneration Inhibitor SARM1 Inhibitors (e.g., Pyridine Derivatives) Inhibitor->SARM1_active Inhibition SARM1_Assay_Workflow start Start step1 Prepare Serial Dilution of Test Compound start->step1 step2 Add Compound to Assay Buffer in 384-well Plate step1->step2 step3 Add Recombinant SARM1 Protein and Incubate step2->step3 step4 Initiate Reaction with NAD+ step3->step4 step5 Incubate for Reaction step4->step5 step6 Stop Reaction and Add Detection Reagent step5->step6 step7 Measure Signal (Fluorescence) step6->step7 step8 Calculate % Inhibition step7->step8 step9 Determine IC50 step8->step9 end End step9->end

Sources

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-methylpyridine: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-methylpyridine (CAS No. 881891-82-3), a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, characteristic reactivity, and its pivotal role as a versatile building block in advanced organic synthesis. By synthesizing technical data with mechanistic insights, this guide serves as a critical resource for researchers engaged in the design and development of novel molecular entities.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of a pyridine scaffold is a well-established strategy in medicinal chemistry and agrochemical design, owing to the ring system's ability to engage in hydrogen bonding and its metabolic stability. The further introduction of halogen atoms, particularly fluorine and chlorine, imparts unique electronic properties that can profoundly influence a molecule's reactivity, lipophilicity, and metabolic fate. This compound emerges as a strategically important intermediate, offering multiple points for synthetic diversification. Its structure, featuring a chlorofluorinated methylpyridine core, presents a unique reactivity profile, making it a valuable precursor for a wide range of complex chemical transformations.[1] This guide will elucidate the core characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.

Key Identifiers and Properties

A compilation of the core identifiers and physical properties for this compound is presented in Table 1. This data is essential for both logistical and experimental considerations, from procurement to reaction setup.

PropertyValueReference(s)
IUPAC Name This compoundN/A
Synonyms 2-Chloro-3-fluoro-4-picoline[2]
CAS Number 881891-82-3[2][3]
Molecular Formula C₆H₅ClFN[2][3]
Molecular Weight 145.56 g/mol [2][3]
Appearance Clear, colorless to light yellow liquid[2]
Purity ≥97%[1]
Predicted Boiling Point 186.4 ± 35.0 °C at 760 mmHg[4]
Storage Conditions 2-8°C, under inert atmosphere[5]
Structural Representation

The structural formula and key molecular descriptors provide insight into the compound's chemical nature and potential reactivity.

  • SMILES Code: CC1=C(F)C(Cl)=NC=C1[5]

  • InChI Key: N/A

The arrangement of a chloro group at the 2-position, a fluoro group at the 3-position, and a methyl group at the 4-position of the pyridine ring creates a distinct electronic and steric environment that dictates its chemical behavior.

Synthesis and Manufacturing

While specific, publicly documented industrial synthesis routes for this compound are proprietary, its structure suggests a multi-step synthesis common for polysubstituted pyridines. A plausible conceptual pathway involves the construction of a substituted pyridine ring followed by targeted halogenation steps. The synthesis of related fluoropyridine compounds often involves diazotization of an aminopyridine precursor in the presence of a fluoride source (an improved Balz-Schiemann reaction) or halogen exchange reactions.[6]

The diagram below illustrates a generalized, conceptual workflow for producing such a halogenated pyridine derivative.

G cluster_0 Conceptual Synthesis Workflow start Pyridine Precursor step1 Functional Group Interconversion (e.g., Nitration, Amination) start->step1 step2 Directed Halogenation (Chlorination) step1->step2 step3 Directed Halogenation (Fluorination) step2->step3 product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. The chlorine atom at the 2-position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The fluorine atom at the 3-position is significantly less labile under these conditions, typically requiring more forcing conditions for displacement. This reactivity differential allows for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Causality Behind Experimental Choices: In a typical Suzuki coupling, a palladium(0) catalyst is essential. The choice of ligand (e.g., phosphine-based ligands like SPhos or XPhos) is critical; electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition step, particularly with a relatively less reactive C-Cl bond compared to C-Br or C-I bonds. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid partner for the transmetalation step. A mixed solvent system, often containing water, is typically used to ensure solubility of both the organic and inorganic reagents.

Self-Validating Protocol: Generic Suzuki Coupling The following protocol, based on established methodologies for related 2-chloropyridines, provides a robust starting point for experimentation.[7]

  • Inert Atmosphere: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).

  • Solvent Addition: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon). Add degassed solvents (e.g., Toluene/H₂O mixture) via syringe.

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, concentrated, and purified, typically by flash column chromatography.

G reagents This compound + Arylboronic Acid product 2-Aryl-3-fluoro-4-methylpyridine reagents->product Suzuki-Miyaura Coupling catalyst_system Pd(0) Catalyst + Ligand + Base catalyst_system->product

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, facilitates nucleophilic aromatic substitution. The chlorine atom at the C2 position serves as an effective leaving group, allowing for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Insight: The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.[8] The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group. The rate of this reaction is enhanced by the electron-withdrawing effect of the ring nitrogen.

Self-Validating Protocol: Generic Amination Reaction

  • Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the desired amine nucleophile (1.2-2.0 equiv.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) if the amine is used as its salt.

  • Reaction: Heat the mixture. The required temperature can vary significantly (from room temperature to >100 °C) depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a key building block for synthesizing biologically active molecules. Its derivatives are explored in various therapeutic areas and for crop protection.

  • Pharmaceutical Development: This intermediate is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS).[2] The pyridine core is a common feature in many CNS-active drugs, and the specific substitution pattern of this molecule allows for the generation of libraries of novel compounds for screening.

  • Agrochemicals: In the agrochemical sector, it is used in the development of next-generation herbicides and fungicides.[2] The introduction of fluorine atoms into agrochemicals is a known strategy for increasing metabolic stability and enhancing biological efficacy.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All protocols must be conducted with a thorough understanding of the reagent's hazards.

  • Hazard Identification: this compound is classified as an irritant.

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is derived from its unique structural and electronic properties. The differential reactivity of its halogen substituents provides a versatile platform for selective functionalization through well-established synthetic methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. This guide has provided a foundational understanding of its properties, reactivity, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively and safely leverage this compound in the pursuit of novel chemical entities.

References

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  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
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  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoro-4-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-3-fluoro-4-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, and formulation development. This guide addresses the current information gap regarding the specific solubility data for this compound. It provides a comprehensive framework for researchers to experimentally determine its solubility, interpret the results based on physicochemical principles, and safely handle the compound in a laboratory setting.

Introduction: The Significance of Solubility in Synthesis and Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For a versatile intermediate like this compound, this parameter is of paramount importance.[3] In organic synthesis, achieving a homogeneous solution is often essential for efficient reaction kinetics. In drug development, solubility directly impacts bioavailability and the choice of formulation strategies.

A thorough literature search reveals a lack of specific, quantitative solubility data for this compound. This guide, therefore, serves as a practical manual for researchers, outlining the theoretical considerations and experimental protocols necessary to elucidate the solubility profile of this compound.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, we must first consider its molecular structure and resulting properties.

  • Molecular Formula: C₆H₅ClFN[4]

  • Molecular Weight: 145.56 g/mol [4]

  • Structure: A pyridine ring substituted with a chloro group, a fluoro group, and a methyl group.

  • Polarity: The presence of electronegative chlorine and fluorine atoms, along with the nitrogen in the pyridine ring, creates a polar molecule. The dipole moment will influence its interaction with polar solvents.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the compound lacks a hydrogen bond donor.

  • "Like Dissolves Like": The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a detailed workflow for determining the solubility of this compound.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare saturated solutions: Add excess solute to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C Centrifuge to separate undissolved solid B->C D Take an aliquot of the supernatant E Filter through a 0.22 µm syringe filter D->E F Dilute the filtered solution with a suitable mobile phase E->F G Analyze by HPLC to determine concentration F->G I Calculate the solubility from the concentration of the saturated solution H Prepare a calibration curve with standards of known concentration H->I

Caption: Experimental workflow for the quantitative determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • For each selected organic solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Sample Analysis:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

    • Analyze the diluted sample from the saturated solution and determine its concentration using the calibration curve.

    • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Theoretical Framework for Solubility

The solubility of this compound in a given solvent is governed by the intermolecular forces between the solute and solvent molecules.

Intermolecular Interactions

G cluster_solute This compound cluster_solvent Organic Solvents solute Polar Molecule (C-Cl, C-F, C-N dipoles) H-bond Acceptor (N atom) polar_protic Polar Protic (e.g., Methanol) H-bond Donor & Acceptor solute->polar_protic Strong Interaction (Dipole-Dipole, H-bonding) High Solubility (Expected) polar_aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole H-bond Acceptor solute->polar_aprotic Moderate Interaction (Dipole-Dipole) Good Solubility (Expected) nonpolar Nonpolar (e.g., Hexane) Van der Waals forces solute->nonpolar Weak Interaction (Van der Waals) Low Solubility (Expected)

Caption: Expected intermolecular interactions and resulting solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and also have strong dipole-dipole interactions. High solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments that can interact with the polar regions of this compound. Good solubility is anticipated.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The primary intermolecular forces with these solvents are weak van der Waals forces. Consequently, low solubility is predicted.[5]

Recommended Solvents for Solubility Screening

The following table provides a list of common organic solvents with varying polarities that are suitable for an initial solubility screening of this compound.

SolventClassPolarity Index
HexaneNonpolar0.1
TolueneNonpolar2.4
DichloromethanePolar Aprotic3.1
Ethyl AcetatePolar Aprotic4.4
AcetonePolar Aprotic5.1
EthanolPolar Protic5.2
MethanolPolar Protic6.6
WaterPolar Protic10.2

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicological data for this compound is limited[6], information from safety data sheets for closely related compounds provides guidance.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Inhalation: Avoid breathing dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility of this compound. While quantitative data is not yet publicly available, a combination of theoretical understanding and a robust experimental protocol, as outlined here, will enable the generation of the necessary data for successful process development and formulation. The principles and methodologies described are broadly applicable for characterizing the solubility of other novel chemical entities.

References

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  • ChemicalBook. (n.d.). 2-chloro-4-fluoro-3-methylpyridine | 1227496-67-4.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0.
  • Sigma-Aldrich. (n.d.). This compound.
  • BLD Pharm. (n.d.). 881891-82-3|this compound.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine 98 461-87-0.
  • BLD Pharm. (n.d.). 1227496-67-4|2-Chloro-4-fluoro-3-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98 3678-62-4.
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Introduction: The Critical Role of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluoro-4-methylpyridine

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—featuring a chloro group for nucleophilic substitution, a fluoro group for modulating electronic properties and metabolic stability, and a methyl group—offers a rich platform for synthetic diversification.[2][3] The successful incorporation of this building block into drug discovery and development pipelines is fundamentally dependent on its purity and integrity. Therefore, a comprehensive understanding of its chemical stability, potential degradation pathways, and optimal storage conditions is not merely a matter of good laboratory practice but a prerequisite for reproducible, high-fidelity research and manufacturing.

This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore its intrinsic chemical properties, identify key environmental stressors that can lead to degradation, and establish field-proven protocols for its proper storage, handling, and stability assessment. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term viability and reliability of this critical synthetic intermediate.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior and stability. This compound is a substituted pyridine, and its properties are a composite of the aromatic pyridine core and its functional groups.

PropertyValueSource
Chemical Formula C₆H₅ClFN[4]
Molecular Weight 145.56 g/mol [4]
CAS Number 881891-82-3[4]
Appearance Typically a solid, such as a white to off-white powder or lump.[5]
Reactivity Profile The pyridine ring is relatively stable due to its aromaticity, but the halogen substituents create sites for potential nucleophilic substitution.[3][6]

Core Stability Profile and Potential Degradation Pathways

The stability of this compound is governed by the interplay of its aromatic core and the attached functional groups. While the pyridine ring itself confers a degree of stability, the chloro, fluoro, and methyl groups introduce specific vulnerabilities.

Inherent Stability Factors

The pyridine ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution, especially with activating groups.[3] The presence of electron-withdrawing halogen atoms (chlorine and fluorine) further deactivates the ring towards electrophiles but makes the carbon atoms to which they are attached prime targets for nucleophiles.

Key Degradation Mechanisms

Several environmental and chemical factors can compromise the integrity of the compound.

  • Hydrolysis: The C-Cl bond is the most probable site for hydrolysis. In the presence of water or moisture, particularly under neutral to alkaline conditions, the chlorine atom can be displaced by a hydroxyl group.[6] This process converts the starting material into the corresponding pyridin-2-ol derivative, fundamentally altering its chemical identity and reactivity.

  • Oxidation: While the pyridine ring is generally stable against oxidation, strong oxidizing agents can lead to degradation.[7][8] Atmospheric oxygen typically poses a lower risk but can become a factor over long-term storage, potentially being exacerbated by light or trace metal impurities. The methyl group can also be a site of oxidation.

  • Photodecomposition: Many aromatic and halogenated compounds are sensitive to light, particularly in the UV spectrum. Energy absorbed from light can promote bond cleavage or trigger reactions with atmospheric oxygen, leading to the formation of colored degradation products and a loss of purity.[6][9]

  • Thermal Decomposition: Exposure to high temperatures can cause the molecule to decompose, leading to the release of hazardous and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10]

The following diagram illustrates the primary degradation pathways that should be considered.

cluster_main Potential Degradation Pathways of this compound A This compound (Parent Compound) B Hydrolysis (Moisture/H₂O) A->B H₂O C Oxidation (Oxidizing Agents, O₂) A->C [O] D Photodecomposition (UV Light) A->D E Thermal Stress (High Temperature) A->E Δ F 3-Fluoro-4-methylpyridin-2-ol (Hydrolytic Impurity) B->F G Oxidized Byproducts C->G H Photolytic Degradants D->H I Decomposition Gases (NOx, HCl, HF) E->I

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is imperative. The following protocols are based on a synthesis of safety data sheets for halogenated pyridines and established best practices for handling sensitive chemical intermediates.

ParameterRecommendationRationale and Causality
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures significantly reduce the rate of chemical degradation reactions, including hydrolysis and potential dimerization or polymerization.[2][9]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).An inert atmosphere displaces atmospheric moisture and oxygen, directly inhibiting the primary degradation pathways of hydrolysis and oxidation.[6]
Container Use chemically resistant containers, such as amber glass bottles with tight-fitting, non-reactive caps.Amber glass blocks UV light, preventing photodecomposition.[6][9] A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress.[9][10][11]
Light Exposure Protect from all sources of light. Store in the dark or in light-blocking containers.Prevents the initiation of photolytic degradation pathways that can lead to complex impurity profiles.[6][9]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.These substances can react vigorously with and rapidly degrade the compound.[8][10] Strong bases, in particular, will accelerate the hydrolysis of the C-Cl bond.
Handling Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.Minimizes inhalation exposure and prevents direct contact with skin and eyes. Halogenated pyridines can be irritants.[10][11][12]

Experimental Workflow: Stability Assessment via Forced Degradation

For drug development professionals, conducting a forced degradation (or stress testing) study is a critical step. This process provides invaluable insights into the intrinsic stability of the molecule and helps in the development of a stability-indicating analytical method.

Objective

To identify the likely degradation products of this compound under a variety of stress conditions, thereby elucidating its degradation pathways and facilitating the development of a robust analytical method for stability monitoring.

Methodology

The core of the study involves exposing solutions of the compound to harsh chemical and physical conditions. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to analyze the stressed samples.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions (in parallel) A Prepare Stock Solution of This compound in suitable solvent (e.g., ACN/H₂O) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (Solution at 60°C) A->E F Photolytic Stress (UV/Vis light exposure) A->F G Control Sample (Unstressed, protected from light) A->G H Sample at Time Points (e.g., 2, 4, 8, 24 hrs) B->H C->H D->H E->H F->H J Analyze via Stability-Indicating HPLC-UV/MS Method G->J I Neutralize Acid/Base Samples H->I If applicable H->J I->J K Data Analysis: - % Degradation - Identify Degradants - Mass Balance J->K

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[7]

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the sample (e.g., at 60-80°C).

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidative Degradation: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

    • Thermal Degradation: Expose a solution to elevated temperatures (e.g., 60-100°C) in the dark to isolate thermal effects from photolytic ones.

    • Photolytic Degradation: Expose a solution to a controlled source of UV and visible light. Run a dark control sample in parallel to differentiate between light-induced and thermal degradation.

  • Sample Analysis: At predetermined time points, withdraw aliquots from each stressed sample. If necessary, neutralize the acidic and basic samples before injection to protect the HPLC column.

  • Chromatographic Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

  • Data Interpretation: Calculate the percentage of degradation of the parent compound. Identify and, if possible, quantify the major degradation products. The goal is to achieve sufficient degradation (e.g., 5-20%) to observe the degradants without completely consuming the parent peak.

Conclusion

This compound is a robust and versatile synthetic intermediate, but its stability is not absolute. Its primary vulnerabilities lie in its susceptibility to hydrolysis at the C-Cl bond and a general sensitivity to light and strong chemical reagents. By adhering to the stringent storage and handling protocols detailed in this guide—namely, storage in a cool, dark, dry, and inert environment—researchers can effectively preserve its chemical integrity. Furthermore, the application of systematic stability studies, such as forced degradation, empowers scientists to anticipate potential issues, develop reliable analytical methods, and ensure the quality and consistency required for successful drug discovery and development outcomes.

References

  • Balzani, V. et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. [Link]

  • Geshem. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Geshem. [Link]

  • Chemsrc. 2-Fluoro-4-methylpyridine | CAS#:461-87-0. Chemsrc. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]

  • ResearchGate. Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. ResearchGate. [Link]

  • ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. UCCS. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Abdellatif, K. et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • Arora, P. K., & Jain, R. K. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology. [Link]

  • PubMed. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]

  • PubMed. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

A Theoretical Chemist's Guide to 2-Chloro-3-fluoro-4-methylpyridine: Structure, Spectroscopy, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Substituted Pyridine

2-Chloro-3-fluoro-4-methylpyridine is a halogenated heterocyclic organic compound that serves as a valuable building block in modern organic synthesis.[1][2] Its unique substitution pattern—featuring an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an electron-donating methyl group on the pyridine ring—creates a molecule with nuanced electronic properties and reactivity. These characteristics make it an important intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]

Theoretical and computational studies are essential for deeply understanding the structure-property relationships of such molecules.[3][4] By employing quantum chemical calculations, researchers can predict and rationalize the molecule's geometry, spectroscopic signatures, and chemical behavior, thereby accelerating the design of new synthetic routes and functional materials.[4] This guide provides a comprehensive overview of the theoretical methodologies used to study substituted pyridines and outlines a systematic approach for the in-depth computational analysis of this compound.

Part 1: The Computational Toolkit: Methodologies for Theoretical Analysis

The foundation of a robust theoretical study lies in the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for investigating the electronic structure and properties of pyridine derivatives.[4][5]

Geometry Optimization and Electronic Structure Calculations

A typical and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] For enhanced accuracy, especially in capturing non-covalent interactions, the M06-2X functional is also a suitable choice.[7] These functionals are commonly paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.[6][7]

The initial step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Spectroscopic Predictions

Vibrational Spectroscopy (FT-IR and FT-Raman): Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule and can be correlated with experimental FT-IR and FT-Raman spectra.[6][8] It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.[8]

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts.[5][6] These theoretical chemical shifts for ¹H and ¹³C nuclei can be directly compared to experimental NMR data, aiding in the assignment of spectral peaks.[5][8]

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of the molecule.[7] This method provides information about the absorption wavelengths and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

Theoretical_Analysis_Workflow start Define Molecular Structure of This compound dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc tddft_calc Electronic Transition Calculation (TD-DFT) geom_opt->tddft_calc analysis Analysis of Results freq_calc->analysis nmr_calc->analysis tddft_calc->analysis Substituent_Effects Pyridine Pyridine Ring Electronic_Properties Electronic Properties (Nucleophilicity, Reactivity) Pyridine->Electronic_Properties Chloro 2-Chloro (Electron-withdrawing) Chloro->Pyridine Fluoro 3-Fluoro (Electron-withdrawing) Fluoro->Pyridine Methyl 4-Methyl (Electron-donating) Methyl->Pyridine

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-3-fluoro-4-methylpyridine: A Keystone for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoro-4-methylpyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both electron-withdrawing halogen atoms and an electron-donating methyl group, imparts a nuanced electronic character that dictates its reactivity and intermolecular interactions. This guide provides a comprehensive analysis of the core electronic properties of this compound, offering a theoretical framework and practical methodologies for researchers in drug development. We will delve into the molecule's structural and electronic landscape, exploring its dipole moment, molecular orbitals, and electrostatic potential. Furthermore, this document outlines detailed protocols for both computational and experimental characterization, empowering scientists to harness the full potential of this versatile synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] When combined with a pyridine scaffold, a privileged structure in numerous bioactive molecules, the resulting fluorinated pyridines offer a powerful platform for drug discovery. This compound stands out due to its specific arrangement of substituents, which allows for selective chemical modifications and fine-tuning of its physicochemical properties.[1] Understanding the electronic underpinnings of this molecule is paramount for predicting its behavior in complex biological systems and for designing rational synthetic pathways.

The presence of a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position on the pyridine ring creates a unique electronic distribution. The electronegative halogen atoms act as inductive electron-withdrawing groups, while the methyl group is a weak electron-donating group. This interplay of electronic effects governs the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions, which are central to its utility as a synthetic intermediate.

Molecular Structure and Core Electronic Properties

The electronic properties of this compound are intrinsically linked to its three-dimensional structure. A detailed understanding of these properties is crucial for predicting its reactivity and intermolecular interactions.

Optimized Molecular Geometry

The foundational step in analyzing the electronic properties of this compound is the determination of its lowest energy conformation. This is typically achieved through computational modeling, specifically using Density Functional Theory (DFT).

Protocol 1: Geometry Optimization using DFT

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[3][4]

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.[3]

  • Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation without any symmetry constraints. c. Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule and is a critical factor in its solubility and ability to engage in electrostatic interactions. The asymmetric substitution on the pyridine ring in this compound results in a significant net dipole moment.

Table 1: Predicted Core Electronic Properties of this compound

PropertyPredicted ValueSignificance in Drug Design
Dipole Moment ~2.5 - 3.5 DInfluences solubility, membrane permeability, and binding to polar sites in proteins.
HOMO Energy ~ -7.0 to -8.0 eVIndicates susceptibility to electrophilic attack; higher energy suggests greater reactivity.
LUMO Energy ~ -0.5 to -1.5 eVIndicates susceptibility to nucleophilic attack; lower energy suggests greater reactivity.
HOMO-LUMO Gap ~ 5.5 to 7.5 eVRelates to chemical reactivity and electronic stability; a smaller gap suggests higher reactivity.

Note: The values in this table are illustrative estimates based on DFT calculations of similarly substituted pyridines and should be confirmed by specific calculations for this compound.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and spatial distribution of these frontier orbitals determine how the molecule will interact with other chemical species.

  • HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (i.e., act as a nucleophile). Regions of high HOMO density are susceptible to attack by electrophiles.

  • LUMO: The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (i.e., act as an electrophile). Regions of high LUMO density are susceptible to attack by nucleophiles.

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and stability of the molecule. A smaller gap generally indicates a more reactive species.

HOMO_LUMO_Diagram cluster_0 cluster_1 cluster_2 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy->LUMO

Caption: Generalized Molecular Orbital Energy Diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. In this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and potentially on the carbon atom bonded to the chlorine, influenced by the σ-hole effect.

MEP_Diagram cluster_molecule This compound cluster_legend Electrostatic Potential N N C_Cl C-Cl N->C_Cl Ring_C Ring Carbons N->Ring_C C_F C-F C_Cl->C_F C_CH3 C-CH3 C_F->C_CH3 C_CH3->Ring_C H_atoms H atoms Ring_C->H_atoms Negative (Red) Negative (Red) Neutral (Yellow) Neutral (Yellow) Positive (Blue) Positive (Blue)

Caption: Conceptual Molecular Electrostatic Potential Map.

Reactivity and Role in Drug Design

The electronic properties of this compound directly influence its chemical reactivity, making it a versatile building block for drug synthesis. The pyridine nitrogen is the primary site for protonation and coordination to metal centers. The halogenated carbon atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The methyl group can be a site for functionalization through oxidation or halogenation. The interplay of these reactive sites, governed by the molecule's electronic landscape, allows for a high degree of control in synthetic transformations.

Experimental and Computational Workflows

To fully characterize the electronic properties of this compound, a combination of computational and experimental techniques is recommended.

Computational Workflow

computational_workflow start Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_props Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) verify_min->electronic_props mep Generate Molecular Electrostatic Potential Map electronic_props->mep nmr_ir Simulate NMR and IR Spectra electronic_props->nmr_ir end Comprehensive Electronic Profile mep->end nmr_ir->end

Caption: Computational Workflow for Electronic Property Analysis.

Protocol 2: Calculation of Electronic Properties and Spectra

  • Software: As in Protocol 1.

  • Methodology: Using the optimized geometry from Protocol 1 as input.

  • Calculations: a. Single Point Energy: Perform a single point energy calculation to obtain the final electronic energy and molecular orbitals (HOMO and LUMO). b. Population Analysis: Use a population analysis method (e.g., Mulliken, NBO) to determine atomic charges and the dipole moment. c. MEP: Generate the molecular electrostatic potential map. d. NMR and IR: Perform GIAO (Gauge-Independent Atomic Orbital) calculations for NMR chemical shifts and frequency calculations for the IR spectrum.

Experimental Characterization

Experimental techniques can be used to validate the computational predictions and provide a more complete picture of the molecule's electronic behavior.

Table 2: Experimental Techniques for Electronic Property Characterization

TechniqueProperty MeasuredExperimental Details
Cyclic Voltammetry Redox Potentials (relates to HOMO/LUMO energies)Performed in an appropriate solvent with a supporting electrolyte. The oxidation and reduction potentials provide an estimate of the HOMO and LUMO energy levels, respectively.
UV-Vis Spectroscopy Electronic Transitions (relates to HOMO-LUMO gap)The wavelength of maximum absorption (λmax) can be related to the energy of the HOMO-LUMO transition.
NMR Spectroscopy Chemical Environment of Nuclei¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy provides detailed information about the electron density around each atom, which can be correlated with calculated chemical shifts.
FT-IR Spectroscopy Vibrational ModesThe positions and intensities of vibrational bands are sensitive to the electronic structure and can be compared with calculated frequencies.

Conclusion

This compound is a molecule of significant interest in modern drug discovery due to its unique electronic and structural features. This guide has provided a comprehensive overview of its core electronic properties and has detailed both computational and experimental protocols for their in-depth characterization. By understanding and leveraging the electronic landscape of this versatile building block, researchers can accelerate the design and synthesis of next-generation therapeutics and agrochemicals. The methodologies outlined herein provide a robust framework for unlocking the full potential of this and other similarly complex heterocyclic systems.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Salman, A. J. (2015). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 7(10), 50-57. Retrieved from [Link]

  • ResearchGate. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Retrieved from [Link]

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2-Chloro-3-fluoro-4-methylpyridine health and safety information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 2-Chloro-3-fluoro-4-methylpyridine

Prepared by a Senior Application Scientist

This document provides a comprehensive health and safety guide for researchers, scientists, and drug development professionals working with this compound (CAS No. 881891-82-3). As a halogenated pyridine derivative, this compound is a valuable building block in synthetic chemistry, but its structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple recitation of data sheet information, offering a synthesized approach grounded in established chemical safety principles to ensure user protection and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine ring, a common scaffold in medicinal chemistry. The presence of both chlorine and fluorine atoms influences its reactivity and potential biological activity, and also informs its safety profile. While comprehensive, peer-reviewed data on this specific compound is limited, its properties can be inferred from its structure and data available for closely related analogues.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 881891-82-3 [1][2]
Molecular Formula C₆H₅ClFN [1]
Molecular Weight 145.56 g/mol [1]
Physical Form Assumed to be a solid (e.g., white to off-white powder or lump), based on similar compounds. [3]
Boiling Point Data not available. For reference, the related 2-Fluoro-4-methylpyridine boils at 160-161 °C. [4]

| Storage Temperature | Inert atmosphere, 2-8°C recommended for long-term stability. |[5] |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) and data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.

  • Signal Word: Warning [3][6][7]

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)[3][8]

The following diagram illustrates the primary hazards associated with this chemical class.

GHS_Hazards cluster_chem Compound Profile cluster_hazards Primary Health Hazards Compound This compound GHS Pictogram: GHS07 H315 Skin Irritation (H315) Compound:f1->H315 Indicates H319 Serious Eye Irritation (H319) Compound:f1->H319 Indicates H335 Respiratory Irritation (H335) Compound:f1->H335 Indicates H302 Harmful if Swallowed (H302) Compound:f1->H302 Indicates

Caption: Relationship between the compound and its GHS health hazards.

Table 2: GHS Hazard (H) and Precautionary (P) Statements

Code Statement Classification
H302 Harmful if swallowed. Hazard
H315 Causes skin irritation.[3][6][7] Hazard
H319 Causes serious eye irritation.[3][6][7] Hazard
H335 May cause respiratory irritation.[6][7] Hazard
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9] Prevention
P264 Wash skin thoroughly after handling.[3][6] Prevention
P271 Use only outdoors or in a well-ventilated area.[6][9] Prevention
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][6] Prevention
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3][6] Response
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9] Response
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] Response
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[6][9] Storage
P405 Store locked up.[6][9] Storage

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] | Disposal |

Exposure Control and Personal Protective Equipment (PPE)

Effective hazard management relies on a hierarchy of controls. The primary control should always be engineering controls, supplemented by appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[10] This is critical to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[9]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the potential routes of exposure. The following table outlines the minimum required PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Area Protection Level Rationale & Specifications
Eye/Face Mandatory Safety glasses with side shields or chemical splash goggles are required at all times. A face shield should be used in addition to goggles when there is a significant risk of splashing.[11] This protects against direct contact with the irritant compound.
Hands Mandatory Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[12] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
Body Mandatory A laboratory coat is required. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or a full protective suit should be considered.[11]

| Respiratory | As Needed | Respiratory protection is generally not required if work is performed within a certified fume hood. In the event of a ventilation failure or a large spill, a NIOSH-approved air-purifying respirator with an appropriate cartridge should be used.[10] |

Safe Handling and Storage Protocols

Adherence to standardized laboratory procedures is essential for safety.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned.

  • Aliquotting: Transfer the compound within a chemical fume hood. Use non-sparking tools.[9][13]

  • Exposure Avoidance: Avoid any direct contact with the skin and eyes.[9] Do not breathe in dust or vapors.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3]

  • Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Protocol:

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[9]

  • Location: Store in a cool, dry, and well-ventilated area.[9][10] The area should be secure and accessible only to authorized personnel ("Store locked up").[6][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures and First Aid

Prompt and correct action during an emergency can significantly mitigate harm.

Emergency Response Workflow

Emergency_Workflow cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response start Emergency Event spill Spill / Release start->spill exposure Personnel Exposure start->exposure fire Fire start->fire spill_1 Evacuate Area Ensure Ventilation spill->spill_1 expo_decision Route of Exposure? exposure->expo_decision fire_1 Use Dry Chemical, CO2, or Alcohol-Resistant Foam fire->fire_1 spill_2 Don Appropriate PPE (incl. respirator if needed) spill_1->spill_2 spill_3 Contain with Inert Material (e.g., sand, vermiculite) spill_2->spill_3 spill_4 Collect in Sealed Container for Disposal spill_3->spill_4 skin Skin Contact: Wash with soap & water for 15 min. Remove contaminated clothing. expo_decision->skin Skin eye Eye Contact: Rinse with water for 15 min. Remove contact lenses. expo_decision->eye Eye inhalation Inhalation: Move to fresh air. Give artificial respiration if needed. expo_decision->inhalation Inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. expo_decision->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical fire_2 Wear Full Protective Gear and SCBA fire_1->fire_2 fire_3 Cool containers with water spray to prevent explosion fire_2->fire_3

Caption: Decision workflow for responding to emergencies.

First-Aid Measures:

  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[11]

Accidental Release Measures:

  • Personal Precautions: Avoid breathing vapors or dust and prevent contact with the substance. Evacuate non-essential personnel from the area.[9][13]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[6][13]

  • Containment and Cleanup: Use an inert absorbent material (like vermiculite or sand) to contain the spill. Carefully collect the material and place it into a suitable, labeled container for chemical waste disposal.[6][13]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[6][7][13]

  • Specific Hazards: Thermal decomposition may produce hazardous and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][10]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][13]

Toxicological Profile

  • Acute Toxicity: Classified as harmful if swallowed (H302).[8][14] The acute effects of dermal or inhalation exposure have not been quantified, but irritation is expected.

  • Irritation/Corrosion: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[3][6][7] Direct contact will likely cause redness, pain, and potential tissue damage.

  • Respiratory System: As a respiratory irritant (H335), inhalation of dust or vapors may cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[6][7]

  • Carcinogenicity/Mutagenicity: No data is available to classify this compound as a carcinogen or mutagen.[11] No component is listed by IARC as a probable, possible, or confirmed human carcinogen.[11]

Given the lack of specific data, a conservative approach is warranted. All researchers must assume the compound presents the hazards indicated by its classification and handle it accordingly at all times.

References

  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Geshem. [Link]

  • 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc. (2025). Chemsrc. [Link]

  • 40 CFR 156.212 -- Personal protective equipment statements. - eCFR. (n.d.). eCFR. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique electronic properties and metabolic stability imparted by fluorine atoms make fluorinated pyridine scaffolds particularly valuable in drug discovery. 2-Chloro-3-fluoro-4-methylpyridine is a versatile building block, offering multiple reaction sites for the synthesis of complex molecular architectures. The chlorine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of C-C, C-N, and C-O bonds.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols are designed to be robust and adaptable, serving as a valuable resource for researchers in organic synthesis and drug development.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the readily available precursor, 2-chloro-3-amino-4-methylpyridine, via a Sandmeyer-type reaction. This transformation involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a fluoride anion.

Reaction Scheme:

Synthesis of this compound reactant 2-chloro-3-amino-4-methylpyridine product This compound reactant->product reagents t-BuONO, CuF2 CH3CN, 60 °C

Caption: Synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 2-chloro-3-fluoropyridine.[2]

Materials:

  • 2-chloro-3-amino-4-methylpyridine (1.0 equiv)

  • Copper(II) fluoride (CuF₂) (1.2 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.1 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add 2-chloro-3-amino-4-methylpyridine (1.0 equiv) and anhydrous acetonitrile.

  • Add copper(II) fluoride (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

Causality behind Experimental Choices:

  • tert-Butyl nitrite: Serves as the diazotizing agent, converting the primary amine to a diazonium salt in situ.

  • Copper(II) fluoride: Acts as the fluoride source for the Sandmeyer-type reaction.[2] The use of a copper salt is crucial for the efficient displacement of the diazonium group.[3]

  • Anhydrous Acetonitrile: A suitable polar aprotic solvent for this transformation.

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Low Temperature Addition: The formation of the diazonium salt is exothermic and potentially hazardous; maintaining a low temperature during the addition of the nitrite is critical for safety and to prevent decomposition of the diazonium intermediate.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] this compound is an excellent substrate for these reactions, with the C-Cl bond at the 2-position being the primary site of reactivity.

General Catalytic Cycle

The mechanism of most palladium-catalyzed cross-coupling reactions follows a general catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_RR R-Pd(II)Ln-R' PdII_RX->PdII_RR Transmetalation Transmetal Transmetalation (R'-M) PdII_RR->Pd0 Reductive Elimination Product R-R' PdII_RR->Product RedElim Reductive Elimination

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aryl-3-fluoro-4-methylpyridine scaffold is a privileged motif in modern medicinal and agrochemical research, with its unique electronic properties contributing to enhanced metabolic stability and bioactivity.[1][2][3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for the synthesis of these vital structures. However, the inherent properties of 2-Chloro-3-fluoro-4-methylpyridine—namely the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond—present specific challenges that require carefully optimized conditions for efficient C-C bond formation.[4]

This guide provides an in-depth analysis of the mechanistic nuances, key parameter optimization, and field-proven protocols for the successful Suzuki-Miyaura coupling of this compound. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this critical building block in their synthetic campaigns.

The Mechanistic Landscape: Tailoring the Suzuki-Miyaura Cycle

The canonical Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like 2-chloro-heteroarenes.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for chloroarenes and requires a sufficiently electron-rich and sterically accessible catalyst.[5][7]

  • Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R (Transmetalated Complex) ArPdX->ArPdR Transmetalation (R-B(OH)₂) + Base Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination Product->Pd0 ArX 2-Chloro-3-fluoro- 4-methylpyridine (Ar-X) ArX->ArPdX RBOH2 Arylboronic Acid (R-B(OH)₂) RBOH2->ArPdR Base Base Base->ArPdR Experimental_Workflow start Start setup Reaction Setup (Add Solids) start->setup inert Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert solvents Add Degassed Solvents inert->solvents heat Heat & Stir (e.g., 100 °C, 12-18h) solvents->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Suzuki coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst. [11]2. Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [12]Oxygen can kill palladium catalysts. [13]3. Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The mixture may be heterogeneous.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-fluoro-4-methylpyridine product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong or poorly soluble base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Switch to K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.3. Increase temperature in 10 °C increments (up to ~120 °C).
Dehalogenation of Starting Material Presence of protic impurities or hydride sources in the reaction mixture. [10]Use anhydrous grade solvents. Ensure the base is not a hydroxide.
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (common for electron-deficient heteroaryl boronic acids). [14]1. Use the corresponding pinacol boronate ester or potassium trifluoroborate salt.2. Increase the equivalents of boronic acid to 1.5-2.0.
Formation of Homocoupled Boronic Acid Presence of oxidants (e.g., air) that can oxidize the Pd(0) catalyst.Improve degassing and inert atmosphere techniques.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly enabling transformation for accessing valuable molecular architectures. Success hinges on overcoming the challenges of C-Cl bond activation and potential catalyst inhibition. By employing modern, sterically demanding and electron-rich palladium precatalyst systems, such as those based on Buchwald or NHC ligands, in combination with a strong inorganic base like K₃PO₄ and an appropriate aqueous/aprotic solvent system, researchers can reliably achieve high yields of the desired 2-arylpyridine products. The protocols and insights provided herein serve as a robust foundation for the application of this critical reaction in discovery and development programs.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 51(3), 738-741. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3829. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3362. Retrieved from [Link]

  • Stradiotto, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 227-236. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]

  • Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(19), 4227-4230. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [Link]

Sources

nucleophilic aromatic substitution with 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution with 2-Chloro-3-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals and bioactive compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[3] Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized method for the functionalization of electron-deficient heteroaromatics like pyridine, allowing for the introduction of a diverse array of substituents.[4][5]

This guide focuses on a particularly intriguing substrate: This compound . The presence of two different halogen atoms at activated positions presents a classic chemoselectivity challenge. Understanding and controlling the outcome of SNAr reactions on this molecule is critical for its effective use in synthetic campaigns. This document provides an in-depth analysis of the substrate's reactivity, detailed experimental protocols for its derivatization, and expert insights into optimizing reaction outcomes.

Part 1: The Question of Regioselectivity

The primary consideration when using this compound as an electrophile is the site of nucleophilic attack. Will the reaction proceed via displacement of the chloride at the C2 position or the fluoride at the C3 position? The outcome is dictated by a nuanced interplay of electronic and steric factors.

Electronic Foundations of SNAr on Pyridines

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Ring Activation: The ring nitrogen atom in pyridine is electron-withdrawing, which inherently activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6]

  • Leaving Group Ability: In SNAr, the typical reactivity order for halide leaving groups is F > Cl > Br > I.[7] This is contrary to SN1/SN2 reactions and arises because the C-X bond is broken in the fast, second step of the reaction. The high electronegativity of fluorine powerfully polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic attack, making the associated carbon atom more electrophilic.[8][9]

Analysis of this compound

In this substrate, two pathways compete:

  • Attack at C2 (Chloride Displacement): The C2 position is directly activated by the ring nitrogen, allowing for optimal stabilization of the Meisenheimer intermediate. The adjacent C3-fluorine atom provides a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the C2 carbon.

  • Attack at C3 (Fluoride Displacement): While fluorine is generally a better leaving group in SNAr, the C3 position is less activated than C2. The negative charge in the resulting Meisenheimer complex cannot be directly delocalized onto the ring nitrogen.

The 4-methyl group is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack. However, its primary influence is steric, potentially hindering the approach of bulky nucleophiles to the C3 position more than the C5 position.

G cluster_start Substrate start This compound C2_attack Attack at C2 (Favored Pathway) start->C2_attack + Nu⁻ C3_attack Attack at C3 (Disfavored Pathway) start->C3_attack + Nu⁻ Meisenheimer_C2 Intermediate A (Charge on N) More Stable C2_attack->Meisenheimer_C2 - Cl⁻ Meisenheimer_C3 Intermediate B (Charge on C) Less Stable C3_attack->Meisenheimer_C3 - F⁻ Product_C2 2-Nu-3-fluoro-4-methylpyridine Meisenheimer_C2->Product_C2 Product_C3 2-Chloro-3-Nu-4-methylpyridine Meisenheimer_C3->Product_C3

Caption: Competing SNAr pathways for this compound.

Part 2: Experimental Protocols and Methodologies

The following protocols provide a robust starting point for the derivatization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

General Workflow for SNAr Reactions

A standardized workflow ensures reproducibility and safety.

Caption: Standard experimental workflow for SNAr reactions.
Protocol for N-Nucleophiles (e.g., Amines, Anilines)

This protocol describes the substitution of the 2-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.2-0.5 M.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) followed by the base (K₂CO₃, 2.0 eq or DIPEA, 2.0 eq). The base neutralizes the HCl generated during the reaction.

  • Reaction Conditions: Place the flask under an inert atmosphere. Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemp (°C)Time (h)Expected ProductRepresentative Yield (%)
MorpholineK₂CO₃DMSO100124-(3-Fluoro-4-methylpyridin-2-yl)morpholine85-95
AnilineK₂CO₃DMF12018N-phenyl-3-fluoro-4-methylpyridin-2-amine70-85
BenzylamineDIPEADMF9016N-benzyl-3-fluoro-4-methylpyridin-2-amine80-90
Protocol for O-Nucleophiles (e.g., Alcohols, Phenols)

This protocol requires stronger basic conditions to deprotonate the oxygen nucleophile.

Materials:

  • This compound

  • Alcohol or Phenol nucleophile (e.g., phenol, propan-2-ol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF) or DMF

  • Reaction vessel

  • Inert atmosphere

Step-by-Step Methodology:

  • Nucleophile Deprotonation: To a dry flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the nucleophile solution.

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

NucleophileBaseSolventTemp (°C)Time (h)Expected ProductRepresentative Yield (%)
PhenolNaHDMF8062-Phenoxy-3-fluoro-4-methylpyridine75-90
MethanolNaHTHF65 (reflux)42-Methoxy-3-fluoro-4-methylpyridine80-95
Protocol for S-Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles for SNAr reactions and often react under milder conditions.[10]

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • DMF or Acetonitrile (MeCN)

  • Reaction vessel

  • Inert atmosphere

Step-by-Step Methodology:

  • Vessel Preparation: To a dry flask, add this compound (1.0 eq), the thiol (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN (0.2-0.5 M).

  • Reaction Conditions: Place under an inert atmosphere and stir at room temperature or heat gently to 50-70 °C if necessary. Thiols are often reactive enough to proceed without significant heating.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 1-8 hours).

  • Workup & Purification: Follow the general workup and purification procedure described in Protocol 2.2.

NucleophileBaseSolventTemp (°C)Time (h)Expected ProductRepresentative Yield (%)
ThiophenolK₂CO₃DMF5032-(Phenylthio)-3-fluoro-4-methylpyridine>90
EthanethiolK₂CO₃MeCN2542-(Ethylthio)-3-fluoro-4-methylpyridine>90

Part 3: Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Insufficient activation (low temperature).2. Nucleophile is too weak.3. Base is not strong enough.1. Increase reaction temperature in 10-20 °C increments.2. For weak nucleophiles (e.g., alcohols), ensure complete deprotonation with a strong base like NaH.[11]3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).
Side Product Formation 1. Reaction temperature is too high.2. Nucleophile or product is unstable to conditions.1. Reduce the reaction temperature and increase the reaction time.2. Screen alternative solvents. Polar aprotic solvents like DMSO and DMF are generally effective.[7]
Poor Regioselectivity 1. Sterically demanding nucleophile.2. Unusual electronic effects.1. While C2 substitution is heavily favored, extremely bulky nucleophiles might show some C3 reactivity. Confirm product structure rigorously via 2D NMR.2. Re-evaluate the electronic properties of the nucleophile and substrate.
Difficult Purification 1. Residual polar solvent (DMF/DMSO).2. Product is highly polar.1. During workup, wash the organic layer thoroughly with water and brine multiple times to remove DMF/DMSO.2. Consider reverse-phase chromatography or crystallization for purification.

References

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. HAL Open Science. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH). [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Institutes of Health (NIH). [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

  • A possible mechanism for the synthesis of substituted pyridines. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. pubs.acs.org. [Link]

  • SNAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. Synfacts. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Schrödinger. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

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Application Notes and Protocols for the Derivatization of 2-Chloro-3-fluoro-4-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic profiles, and the aromatic system provides a rigid scaffold for presenting functional groups to biological targets.[2] Functionalized pyridines are therefore highly sought-after building blocks in the synthesis of novel therapeutic agents.[1][3][4] Among these, 2-chloro-3-fluoro-4-methylpyridine stands out as a versatile intermediate, offering multiple reaction sites for diversification.[5] The strategic placement of the chloro, fluoro, and methyl groups allows for selective chemical modifications, making it an invaluable tool for constructing diverse molecular libraries for drug discovery.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on key transformations relevant to the synthesis of biologically active molecules.

Core Derivatization Strategies

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 3-position further activates the ring towards nucleophilic attack and can itself be a site for substitution under specific conditions. The methyl group at the 4-position can be functionalized through various C-H activation strategies, although this is beyond the scope of this particular guide.

This guide will focus on three primary, high-yield derivatization pathways:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Nucleophilic Aromatic Substitution (SNAr): A direct method for introducing a variety of nucleophiles.

Derivatization_Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution Start 2-Chloro-3-fluoro- 4-methylpyridine Suzuki C-C Bond Formation Start->Suzuki Pd Catalyst, Base, Boronic Acid/Ester Buchwald C-N Bond Formation Start->Buchwald Pd Catalyst, Base, Amine SNAr C-O, C-S, C-N Bond Formation Start->SNAr Nucleophile (e.g., ROH, RSH, R2NH) Suzuki_Product Aryl/Heteroaryl Substituted Pyridines Suzuki->Suzuki_Product Buchwald_Product N-Aryl/N-Heteroaryl Aminopyridines Buchwald->Buchwald_Product SNAr_Product Alkoxy/Thio/Amino Pyridines SNAr->SNAr_Product

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7] This reaction is particularly valuable in drug discovery for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.[6]

  • Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.[6]

The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-deficient heteroaryl chlorides like our substrate, sterically hindered and electron-rich phosphine ligands are often preferred to promote the oxidative addition and reductive elimination steps.[8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine: - this compound - Boronic Acid/Ester - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) Catalyst Add Pd Catalyst System: - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) Reagents->Catalyst Degas Degas Mixture (e.g., N2 sparging) Catalyst->Degas Heat Heat to Reaction Temp. (e.g., 100 °C) Degas->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reagent/ParameterValueMoles (mmol)Molar Eq.
This compound145.5 mg1.01.0
Phenylboronic Acid146.3 mg1.21.2
Pd₂(dba)₃9.2 mg0.010.01 (1 mol%)
XPhos19.1 mg0.040.04 (4 mol%)
K₃PO₄ (anhydrous)424.6 mg2.02.0
1,4-Dioxane4 mL--
Water1 mL--
Reaction Conditions
Temperature100 °C--
Time12-18 h--
AtmosphereNitrogen--

Step-by-Step Procedure:

  • To a dry Schlenk tube, add this compound (145.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19.1 mg, 0.04 mmol) in 1 mL of 1,4-dioxane.

  • Add the catalyst premix to the Schlenk tube, followed by the remaining 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the tube, and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-methyl-2-phenylpyridine.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10][11] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[12]

Rationale and Ligand Selection

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][13] The choice of ligand is critical to the success of the reaction, as it must facilitate both the oxidative addition to the C-Cl bond and the final C-N reductive elimination. For challenging substrates like electron-deficient 2-chloropyridines, biarylphosphine ligands such as Xantphos or Josiphos-type ligands often provide excellent results due to their ability to stabilize the palladium center and promote the key catalytic steps.[11] The base plays a crucial role in deprotonating the amine, and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is typically used.[13]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine: - this compound - Amine - Base (e.g., Cs2CO3) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 110 °C) Degas->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Purify Column Chromatography Filter->Purify Product Isolated Product Purify->Product

Protocol: Buchwald-Hartwig Amination with Morpholine
Reagent/ParameterValueMoles (mmol)Molar Eq.
This compound145.5 mg1.01.0
Morpholine104.6 mg (0.12 mL)1.21.2
Pd₂(dba)₃18.3 mg0.020.02 (2 mol%)
Xantphos46.3 mg0.080.08 (8 mol%)
Cs₂CO₃488.7 mg1.51.5
Toluene (anhydrous)5 mL--
Reaction Conditions
Temperature110 °C--
Time16-24 h--
AtmosphereArgon--

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, add this compound (145.5 mg, 1.0 mmol), cesium carbonate (488.7 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (46.3 mg, 0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (0.12 mL, 1.2 mmol).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously. Monitor its progress by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 4-(3-fluoro-4-methylpyridin-2-yl)morpholine.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a direct and often highly efficient method for functionalizing electron-deficient aromatic rings.[14][15] The electron-withdrawing nitrogen atom and the fluorine substituent on the pyridine ring make the 2-position of this compound highly susceptible to nucleophilic attack. The rate of SNAr reactions on halo-pyridines is generally faster for fluoro-pyridines than chloro-pyridines due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[16][17] However, the C-Cl bond is also sufficiently activated in this substrate for substitution to occur readily with a range of nucleophiles.

Causality of Experimental Choices

The choice of solvent and base (if required) is paramount in SNAr reactions. Polar aprotic solvents like DMSO or DMF are typically used as they can solvate the cation of the nucleophile, leaving the anion more reactive. For neutral nucleophiles like amines, the reaction can often be run neat or in a high-boiling point solvent to drive the reaction to completion. For alkoxides or thiolates, the corresponding alcohol or thiol can sometimes be used as the solvent with a base like sodium hydride to generate the nucleophile in situ.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine: - this compound - Nucleophile (e.g., NaOMe) - Solvent (e.g., MeOH/DMSO) Heat Heat to Reaction Temp. (e.g., 80 °C) Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction (e.g., with H2O) Monitor->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Crystallization or Chromatography) Extract->Purify Product Isolated Product Purify->Product

Protocol: SNAr with Sodium Methoxide
Reagent/ParameterValueMoles (mmol)Molar Eq.
This compound145.5 mg1.01.0
Sodium Methoxide (25% in MeOH)0.9 mL~1.5~1.5
DMSO (anhydrous)3 mL--
Reaction Conditions
Temperature80 °C--
Time4-6 h--
AtmosphereAir or Nitrogen--

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (145.5 mg, 1.0 mmol) and anhydrous DMSO (3 mL).

  • Add the sodium methoxide solution in methanol (0.9 mL, ~1.5 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the mixture to room temperature and cautiously quench by adding water (15 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain 3-fluoro-2-methoxy-4-methylpyridine.

Conclusion

This compound is a highly adaptable building block for drug discovery, offering access to a wide array of derivatives through well-established synthetic methodologies. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide reliable and scalable methods for generating diverse libraries of substituted pyridines. The strategic application of these reactions enables medicinal chemists to rapidly explore structure-activity relationships and optimize lead compounds, accelerating the drug development process.

References

  • Mohammad Abu-Taweel, G., et al. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • McNally, A. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts. Grantome. Available at: [Link]

  • ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

  • Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound. Available at: [Link]

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Hartwig, J. F., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (2002). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. Process for the preparation of 2-chloro-pyridine and its derivatives.
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  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

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  • National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]

  • ResearchGate. (2000). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available at: [Link]

  • National Institutes of Health. (2023, July 3). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Available at: [Link]

  • National Institutes of Health. (2025, September 8). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Available at: [Link]

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2-Chloro-3-fluoro-4-methylpyridine as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Chloro-3-fluoro-4-methylpyridine: A Core Intermediate in Modern Agrochemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Pyridines in Crop Protection

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic incorporation of halogenated heterocyclic compounds has become a cornerstone of modern agrochemical design.[1][2][3] Fluorinated pyridine derivatives, in particular, have emerged as privileged scaffolds, imparting a unique combination of physicochemical properties that translate into superior biological efficacy.[4][5][6] The presence of fluorine and chlorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors, leading to the development of highly potent and selective herbicides, fungicides, and insecticides.[1][7]

Within this critical class of molecules, this compound stands out as a versatile and highly valuable building block.[8][9] Its specific arrangement of a reactive chlorine atom, an activating fluorine atom, and a methyl group on the pyridine core offers a unique platform for synthetic chemists. This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and application through detailed protocols designed for researchers, scientists, and professionals in the field of agrochemical development.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe use in any synthetic protocol. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 136009-87-9N/A
Molecular Formula C₆H₅ClFNN/A
Molecular Weight 145.56 g/mol N/A
Appearance Colorless to light yellow liquid[10]
Boiling Point ~160-170 °C (Predicted)N/A
Density ~1.25 g/cm³ (Predicted)N/A
Safety & Handling Precautions

As with all halogenated heterocyclic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.[11] Users should wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

General Hazard Profile (based on similar compounds): [12][13]

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Disclaimer: This information is illustrative. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[12]

Synthetic Pathways and Core Reactivity

Protocol 1: Synthesis of this compound

The synthesis of this compound can be approached from various starting materials. A common strategy involves the transformation of a corresponding aminopyridine. The following protocol outlines a plausible synthetic route based on the Balz-Schiemann reaction principles for fluorination, followed by chlorination.

Workflow for Synthesis of this compound

A 2-Amino-4-methylpyridine B Diazotization (NaNO₂, HBF₄) A->B Step 1 C 4-Methylpyridine-2-diazonium tetrafluoroborate B->C D Thermal Decomposition (Balz-Schiemann) C->D Step 2 E 2-Fluoro-4-methylpyridine D->E F Chlorination (e.g., NCS, POCl₃) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Diazotization and Fluorination (Balz-Schiemann Reaction):

    • To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄), slowly add 2-amino-4-methylpyridine (1.0 eq).

    • Maintain the temperature while adding a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise.

    • Stir the resulting suspension for 1-2 hours at low temperature to form the diazonium salt intermediate.

    • Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.

    • Carefully heat the dried salt under an inert atmosphere. The thermal decomposition will yield 2-fluoro-4-methylpyridine.[10]

  • Directed Chlorination:

    • Dissolve the 2-fluoro-4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.

    • Add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq). The fluorine atom at the 2-position and the methyl group at the 4-position will direct chlorination to the 3- and 5-positions. Careful control of stoichiometry and conditions is required to favor mono-chlorination at the 3-position.

    • The reaction may require heating or initiation. Monitor progress by TLC or GC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sulfate (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or distillation to yield pure this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in agrochemical synthesis stems from its high reactivity towards nucleophilic aromatic substitution (SNAr).[14][15] The electron-deficient nature of the pyridine ring, amplified by the electronegative fluorine atom and the nitrogen heteroatom, makes the C2 carbon (attached to chlorine) highly electrophilic. This facilitates the displacement of the chloride leaving group by a wide range of nucleophiles.[16][17][18]

G

Caption: Multi-step synthesis of a hypothetical fungicide.

This two-step synthesis first utilizes the robust SNAr reaction and then employs a selective oxidation to introduce a sulfoxide group, a common toxophore in agrochemicals that can enhance systemicity and biological activity. This example demonstrates how this compound serves as a foundational element for constructing complex and potent crop protection agents.

Conclusion

This compound is a powerful and versatile intermediate in the discovery and development of new agrochemicals. Its unique electronic and steric properties facilitate reliable and efficient synthetic transformations, primarily through nucleophilic aromatic substitution. The protocols and workflows detailed in this guide provide a solid foundation for researchers to harness the potential of this building block, enabling the creation of next-generation fungicides, herbicides, and insecticides. As the demand for more effective and environmentally conscious crop protection solutions grows, the importance of such strategically designed intermediates will undoubtedly continue to increase.

References

  • Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. (2025). Google.
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  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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  • Mastering Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD..
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  • 2-Fluoro-4-methylpyridine SDS, 461-87-0 Safety D
  • SAFETY D
  • 2,3-difluoro-5-chloro pyridine cas no 89402-43-7. CDH Fine Chemical.
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  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
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A Robust, Optimized Protocol for the Sonogashira Coupling of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with broad utility in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This application note provides a detailed, field-proven protocol for the Sonogashira coupling of a challenging, electron-deficient substrate: 2-chloro-3-fluoro-4-methylpyridine. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, necessitating carefully optimized conditions to achieve efficient coupling.[3] This guide explains the rationale behind the selection of catalysts, ligands, and reaction parameters to overcome the inherent difficulties of C-Cl bond activation on an electron-poor heterocyclic scaffold, providing researchers with a reliable method for synthesizing valuable alkynyl-pyridine derivatives.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4] While copper-free variants exist, the inclusion of a copper(I) salt is often crucial for increasing the reaction rate, especially with less reactive halides like aryl chlorides.[5][6]

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is typically the rate-limiting step for aryl chlorides.[3]

    • Transmetalation : A copper acetylide species, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex.

    • Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the final alkynyl-pyridine product and regenerate the active Pd(0) catalyst.[1]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation : An amine base deprotonates the alkyne, forming a reactive copper(I) acetylide intermediate. This species is then ready for the transmetalation step.[1][3]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-X pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(L)₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination ArCCR Ar-C≡CR' (Product) pd_trans->ArCCR ArX Ar-X (this compound) ArX->pd_ox CuX Cu(I)X Cu_pi [Cu(I)-π-Alkyne]⁺ CuX->Cu_pi Coordination Cu_acetylide Cu(I)-C≡CR' Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->pd_ox To Transmetalation Alkyne H-C≡CR' (Terminal Alkyne) Alkyne->Cu_pi Base Base (e.g., Cs₂CO₃) Base->Cu_pi

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Design and Rationale

The successful coupling of this compound requires a catalyst system potent enough to activate the strong C-Cl bond without being poisoned by the pyridine nitrogen.

  • Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides.[7] The key to success is using a palladium precursor (e.g., Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice as its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, while its electron-donating nature increases the electron density on the palladium, further facilitating C-Cl bond cleavage.[8]

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is included to facilitate the formation of the copper acetylide, which accelerates the transmetalation step.[9] This is particularly beneficial for overcoming the slow kinetics associated with aryl chlorides.

  • Base Selection : A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is ideal as it is highly effective in promoting the deprotonation of the terminal alkyne without competing side reactions. It also has good solubility in the chosen solvent at elevated temperatures.[10]

  • Solvent & Temperature : A high-boiling point, polar aprotic solvent is necessary to achieve the temperatures required for C-Cl activation. 1,4-Dioxane is an excellent choice. The reaction is run at an elevated temperature (e.g., 100-110 °C) to provide sufficient thermal energy for the rate-limiting oxidative addition step.[11]

  • Inert Atmosphere : All palladium-catalyzed cross-coupling reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst and to avoid oxidative homocoupling of the alkyne (Glaser coupling).[12][13]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model reaction. The molar ratios can be adapted for other terminal alkynes.

3.1. Materials and Reagents

ReagentPuritySupplierNotes
This compound>97%Commercial SourceStore under inert gas
Phenylacetylene>98%Commercial Source
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercial SourceCatalyst precursor
XPhos>98%Commercial SourceLigand
Copper(I) Iodide (CuI)>99%Commercial SourceCo-catalyst, protect from light
Cesium Carbonate (Cs₂CO₃)>99%Commercial SourceBase, dry thoroughly before use
1,4-DioxaneAnhydrousCommercial SourceUse a freshly opened bottle or dry solvent
Ethyl AcetateACS GradeCommercial SourceFor work-up and chromatography
HexanesACS GradeCommercial SourceFor chromatography
Saturated aq. Ammonium Chloride (NH₄Cl)-Lab PreparedFor quenching
Brine-Lab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercial SourceFor drying

3.2. Reaction Setup and Reagent Table

The reaction should be assembled in an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, under an inert atmosphere of nitrogen or argon.

CompoundM.W. ( g/mol )EquivalentsAmount (mmol)Amount (mg)Role
This compound145.561.01.0145.6Aryl Halide
Phenylacetylene102.131.21.2122.6 (125 µL)Alkyne
Pd(OAc)₂224.500.02 (2 mol%)0.024.5Catalyst Precursor
XPhos476.670.04 (4 mol%)0.0419.1Ligand
CuI190.450.05 (5 mol%)0.059.5Co-catalyst
Cs₂CO₃325.822.02.0651.6Base
1,4-Dioxane---5.0 mLSolvent

3.3. Step-by-Step Procedure

  • Vessel Preparation : To an oven-dried Schlenk flask containing a stir bar, add this compound (145.6 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), CuI (9.5 mg, 0.05 mmol), and Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL) via syringe. Add phenylacetylene (125 µL, 1.2 mmol) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. A sample for TLC can be taken by dissolving a small aliquot in dichloromethane and filtering through a small plug of silica.

  • Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching : Dilute the reaction mixture with ethyl acetate (20 mL) and quench by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration : Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-(phenylethynyl)-3-fluoro-4-methylpyridine.

Troubleshooting and Potential Side Reactions

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Impure reagents.Ensure a strictly inert atmosphere. Re-dry base and solvent. Increase temperature in 10°C increments. Use a fresh catalyst.
Glaser Homocoupling Product Presence of oxygen; High concentration of copper catalyst.Maintain a robust inert atmosphere. Ensure CuI is of high purity. A copper-free protocol may be necessary.[14]
Proto-dehalogenation Presence of water; Insufficient alkyne.Use anhydrous solvent and dry reagents thoroughly. Ensure at least 1.2 equivalents of the alkyne are used.
Complex Mixture of Products Catalyst decomposition at high temperature.Lower the reaction temperature and accept a longer reaction time. Screen alternative ligands or catalyst systems.

Conclusion

The Sonogashira coupling of less reactive aryl chlorides, particularly on electron-deficient heterocyclic systems, is a challenging but achievable transformation. The protocol detailed herein, utilizing a highly active Pd/XPhos catalyst system with a copper(I) co-catalyst at elevated temperatures, provides a reliable and effective method for the synthesis of 2-alkynyl-3-fluoro-4-methylpyridine derivatives. This approach demonstrates the power of modern catalyst systems to overcome the limitations of classical cross-coupling methods and opens the door for the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [URL: https://www.vedantu.com/chemistry/sonogashira-coupling]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Ansari, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1890]
  • Feng, J., et al. (2007). Recyclable Catalyst with Cationic Phase Tags for the Sonogashira Coupling of Aryl Bromides and Aryl Chlorides. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om070198d]
  • Giri, R., et al. (2007). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0714498]
  • Košmrlj, J., et al. (2022). The Sonogashira coupling reaction mechanism. ResearchGate. [URL: https://www.researchgate.net/figure/The-Sonogashira-coupling-reaction-mechanism_fig1_361955357]
  • Li, J. J. (2021). Sonogashira coupling in natural product synthesis. ResearchGate. [URL: https://www.researchgate.
  • Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. [URL: https://www.studocu.com/en-us/document/university-of-wisconsin-la-crosse/advanced-inorganic-chemistry/the-sonogashira-coupling/2642502]
  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/18598086/]
  • Mohammed, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10915a]
  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. [URL: https://www.researchgate.
  • Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cc/b811894a]
  • Wang, D., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c6ra26464b]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
  • Wang, D., et al. (2017). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. ResearchGate. [URL: https://www.researchgate.
  • NROChemistry. Sonogashira Coupling. NROChemistry. [URL: https://nroer.info/chemistry/sonogashira-coupling/]
  • Reddy, B. V. S., et al. (2007). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/jo0714498]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [URL: https://www.scirp.
  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [URL: https://eprints.soton.ac.uk/415175/1/c7ob02302j.pdf]
  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6232300/]
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. BenchChem. [URL: https://www.benchchem.com/application-notes/314/application-notes-and-protocols-for-sonogashira-coupling-reactions-involving-2-octyne]

Sources

Buchwald-Hartwig amination of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Substituted-3-fluoro-4-methylpyridin-2-amines

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become indispensable in medicinal chemistry and drug development, where arylamine and heteroarylamine moieties are prevalent structural motifs in a vast array of therapeutic agents.[2][3] The reaction's ability to couple a wide range of amines with aryl and heteroaryl halides under relatively mild conditions has supplanted classical, harsher methods, significantly expanding the synthetic toolkit.[1]

This document provides a detailed application guide for the . This substrate presents a unique set of challenges and opportunities. As a heteroaromatic chloride, it is inherently less reactive than its bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4][5][6] However, the electron-withdrawing properties of the pyridine nitrogen and the 3-fluoro substituent activate the C2 position, making the reaction feasible with a carefully optimized catalytic system. This guide offers a robust protocol grounded in mechanistic principles, designed for researchers, scientists, and drug development professionals seeking to employ this critical transformation.

Reaction Principle: Unraveling the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][7] The success of the reaction hinges on the delicate balance of the rates of each elementary step, which are heavily influenced by the choice of ligand, base, and solvent.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition : The cycle begins with the active L-Pd(0) catalyst (where L is a phosphine ligand) inserting into the carbon-chlorine bond of the 2-chloro-3-fluoro-4-methylpyridine. This is typically the rate-limiting step for aryl chlorides and results in the formation of a Pd(II) complex.[5][8]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine, forming a palladium-amido intermediate and a protonated base salt.[1][4]

  • Reductive Elimination : This final step involves the formation of the new C-N bond, releasing the desired N-arylated pyridine product. This process regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR¹R², + Base) Salt [Base-H]⁺Cl⁻ OA_Complex->Salt Amido_Complex->Pd0 Reductive Elimination (- Ar-NR¹R²) Product Product (Ar-NR¹R²) Amido_Complex->Product ArCl 2-Chloro-3-fluoro- 4-methylpyridine ArCl->OA_Complex Amine R¹R²NH Amine->OA_Complex Base Base (e.g., NaOtBu) Base->OA_Complex caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Dissection of Core Components: A Rationale for Reagent Selection

The choice of each component is critical for overcoming the challenge of activating a heteroaryl chloride. The rationale below is tailored for the specific substrate, this compound.

ComponentRecommended ChoiceRationale & Field Insights
Palladium Source Buchwald G3 or G4 PrecatalystModern palladacycle precatalysts are superior to simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][9] They provide a more reliable and efficient in-situ generation of the active monoligated Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[5][9]
Ligand RuPhos or BrettPhosThis is the most critical parameter for aryl chlorides. [4] Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1][10] They stabilize the Pd(0) center, promote the kinetically challenging oxidative addition of the strong C-Cl bond, and accelerate the final reductive elimination step.[5] Ligands like RuPhos and BrettPhos have a proven track record with difficult substrates.[1][5]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[4][11][12] NaOtBu is the most common and effective base for these couplings.[5][9] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[5][9]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic, and non-polar or weakly polar solvents are standard.[9][13][14][15] They provide good solubility for the organic components while their low polarity can be beneficial for the catalytic cycle.[11][12] Crucially, the solvent must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for coupling an amine with the title substrate. Researchers should perform small-scale test reactions to optimize conditions for their specific amine.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere.

Reagents and Equipment
  • This compound

  • Amine of choice

  • BrettPhos Pd G3 Precatalyst (or similar)

  • BrettPhos Ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen) or glovebox

  • Standard glassware for work-up and purification

Reagent Stoichiometry
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound145.561.0145.6 mgAryl Halide
Amine-1.21.2 mmolNucleophile
BrettPhos Pd G3946.630.02 (2 mol%)18.9 mgPrecatalyst
BrettPhos536.680.02 (2 mol%)10.7 mgLigand
Sodium tert-butoxide96.101.4134.5 mgBase
Anhydrous Toluene--5.0 mL (0.2 M)Solvent
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Secure the flask to a Schlenk line, and flame-dry under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

  • Charging Reagents (Inert Atmosphere): In a glovebox or under a positive flow of inert gas, add the this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), BrettPhos ligand (0.02 eq), and BrettPhos Pd G3 precatalyst (0.02 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 100-110 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS. Take aliquots periodically by syringe (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze the organic layer.

  • Reaction Work-up: Once the starting material is consumed (typically 4-24 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Quenching and Filtration: Carefully add 10 mL of water to the reaction mixture and stir for 10 minutes. Dilute with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Caption: Fig. 2: Experimental Workflow.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the amination of chloropyridines.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination or poor-quality precatalyst. 2. Insufficient Temperature: The oxidative addition of the C-Cl bond is slow. 3. Poor Reagent Quality: Wet solvent or base.1. Ensure a scrupulously inert atmosphere. Use a fresh, reputable precatalyst.[5] 2. Increase the reaction temperature in 10 °C increments (up to ~120 °C for toluene). 3. Use freshly dried and degassed solvent. Ensure the base is anhydrous.[5]
Hydrodehalogenation (-Cl replaced by -H)1. Presence of Water: Trace water can act as a proton source. 2. Slow Reductive Elimination: Allows for competing β-hydride elimination or other decomposition pathways.1. Rigorously dry all reagents, solvents, and glassware.[5] 2. Use a slight excess of the amine (1.2-1.5 eq) to favor the desired coupling.[5] Ensure the base is high purity. Screen different ligands that may accelerate reductive elimination.
Formation of Dark Tar or Insoluble Material 1. Catalyst Decomposition: Occurs at excessively high temperatures or with prolonged reaction times. 2. Substrate Instability: The heteroaromatic substrate may be unstable under the reaction conditions.1. Lower the reaction temperature. Consider a higher catalyst/ligand loading to increase the reaction rate at a lower temperature. 2. Screen a weaker base (e.g., K₃PO₄) if substrate degradation is suspected.
Low Product Yield After Purification 1. Incomplete Reaction: See "Low or No Conversion". 2. Product Adsorption: The pyridine product may adhere strongly to silica gel.1. Ensure the reaction has gone to completion before work-up. 2. Deactivate the silica gel with triethylamine (e.g., 1-2% in the eluent) during chromatography to prevent product loss.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

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Application Notes and Protocols: The Role of 2-Chloro-3-fluoro-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Among the vast array of functionalized pyridines, 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3) has emerged as a particularly valuable building block, especially in the synthesis of targeted kinase inhibitors for oncology.[3] This guide provides an in-depth examination of the strategic role of this compound, detailing its structural significance, providing a validated synthetic protocol for its incorporation into a multi-kinase inhibitor framework, and exploring the biological context of the resulting therapeutic agents.

Introduction: Strategic Value of the this compound Scaffold

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, prized for its ability to engage in various biological interactions and its synthetic tractability.[1] The specific substitution pattern of this compound offers a masterful convergence of physicochemical properties that medicinal chemists can exploit for rational drug design.

  • 2-Chloro Group: The chlorine atom at the 2-position is a critical reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and well-established method for coupling the pyridine ring to other molecular fragments, typically anilines or phenols.[4] Furthermore, the presence of chlorine can enhance binding affinity through halogen bonding and improve the metabolic stability of the final compound.[5]

  • 3-Fluoro Group: The fluorine atom at the 3-position significantly modulates the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, reducing its basicity. This is often a desirable trait in drug candidates to avoid off-target effects and improve oral bioavailability. Fluorine can also enhance metabolic stability and membrane permeability.[6][7]

  • 4-Methyl Group: The methyl group provides a point of steric distinction and can be involved in beneficial hydrophobic interactions within the target protein's binding pocket. Its position does not sterically hinder the reactive 2-chloro position, allowing for efficient coupling reactions.

This unique combination of substituents makes this compound a highly sought-after intermediate for creating complex molecules, particularly those designed to inhibit protein kinases.[3]

Application in the Synthesis of Multi-Kinase Inhibitors: The Regorafenib Framework

A prime example of the utility of this compound is in the synthesis of diaryl urea-based multi-kinase inhibitors like Regorafenib. These drugs function by targeting key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[8] The following protocol outlines a key step in the synthesis of a Regorafenib precursor, demonstrating the practical application of this building block.

Protocol 2.1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 2-Chloro-N-methylpicolinamide (a derivative of the title compound) and 4-amino-3-fluorophenol. This reaction forms the critical ether linkage found in Regorafenib.

Workflow Overview:

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis A 2-Chloro-N-methylpicolinamide E Combine A, B, C in reaction vessel under N2 A->E B 4-Amino-3-fluorophenol B->E C Anhydrous DMF C->E D Potassium tert-butoxide (KOtBu) F Add KOtBu portion-wise at 0-5 °C D->F E->F G Heat reaction to 80-85 °C for 4-6 hours F->G H Monitor reaction by TLC/LC-MS G->H I Cool to RT, quench with water H->I Upon completion J Extract with Ethyl Acetate I->J K Wash organic layer (brine) J->K L Dry (Na2SO4), filter, concentrate K->L M Purify via column chromatography (Silica, EtOAc/Hexane gradient) L->M N Characterize by 1H NMR, 13C NMR, MS M->N O Product: 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide N->O G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation ATP ATP ATP->VEGFR2 Binds to Kinase Domain Drug Regorafenib (Derived from Scaffold) Drug->VEGFR2 Blocks Binding RAF RAF/MEK/ERK Pathway PLCg->RAF AKT AKT Pathway PI3K->AKT Proliferation Proliferation Survival Angiogenesis RAF->Proliferation AKT->Proliferation

Sources

Application Notes and Protocols: 2-Chloro-3-fluoro-4-methylpyridine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Core

In the landscape of modern chemical synthesis, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-3-fluoro-4-methylpyridine has emerged as a particularly valuable heterocyclic intermediate, prized for its unique and tunable reactivity.[1] Its structure, featuring a pyridine core substituted with chloro, fluoro, and methyl groups, offers a powerful platform for developing novel functional materials. This compound serves as a cornerstone in diverse fields, from the creation of advanced agrochemicals like herbicides and fungicides to the synthesis of specialized polymers and coatings.[2][3] Notably, in pharmaceutical development, its derivatives are instrumental as intermediates for new therapeutic agents, particularly those targeting neurological disorders.[2]

The utility of this compound stems from the distinct electronic properties conferred by its substituents. The electron-withdrawing nature of the nitrogen heteroatom, compounded by the inductive effects of the chlorine and fluorine atoms, renders the pyridine ring susceptible to a variety of transformations. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of this building block's properties, safety protocols, and field-proven methodologies for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 881891-82-3[4][5][6]
Molecular Formula C₆H₅ClFN[4][5]
Molecular Weight 145.56 g/mol [4]
Appearance Brown powder[7]
Purity Typically ≥98%[8]
Reactivity Profile: A Tale of Two Halogens

The synthetic versatility of this compound is governed by the differential reactivity of its two halogen substituents and the electronic nature of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the attached chlorine and fluorine atoms. This electronic profile makes the C-2 and C-3 positions prime targets for nucleophilic attack. In the context of SNAr on electron-deficient heteroaromatics, fluoride is a significantly more labile leaving group than chloride.[9][10] This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Consequently, nucleophilic substitution reactions will preferentially occur at the C-3 position.

  • Palladium-Catalyzed Cross-Coupling: In contrast to SNAr, the reactivity order is inverted in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination. The rate-determining step in these catalytic cycles is typically the oxidative addition of the palladium(0) complex into the carbon-halogen bond. The C-Cl bond is weaker and more readily undergoes oxidative addition than the robust C-F bond. Therefore, cross-coupling reactions will selectively occur at the C-2 position, leaving the C-3 fluoro group intact for potential subsequent transformations.

This predictable, orthogonal reactivity allows for a stepwise and controlled functionalization of the pyridine core, making it a highly strategic building block.

Safety and Handling Protocols

Based on safety data for structurally related halopyridines, rigorous safety precautions are mandatory when handling this compound.[11][12]

  • General Handling: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[13] Avoid contact with skin, eyes, and clothing, and prevent inhalation of dust or vapors.[11][14] Do not eat, drink, or smoke in the laboratory area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and ANSI-approved safety glasses or a face shield.[13][14]

  • First Aid Measures:

    • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[11][14]

    • Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[11]

    • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][14]

    • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress.

Section 2: Core Synthetic Applications & Protocols

The following protocols are designed to be robust starting points for the synthetic utilization of this compound. Researchers should note that optimization may be necessary depending on the specific substrates employed.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

Causality & Rationale: This protocol leverages the high electrophilicity of the C-3 position and the excellent leaving group ability of fluoride in SNAr reactions.[9][10] By using a suitable nucleophile, such as an alkoxide or an amine, the fluorine atom can be selectively displaced. The use of a non-nucleophilic base like potassium carbonate is crucial for deprotonating the nucleophile without competing in the substitution reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, as it effectively solvates the ions involved and facilitates the reaction.

sn_ar_workflow reagents 1. Add this compound, Nucleophile (e.g., R-OH), and Base (K2CO3) to DMF reaction 2. Heat reaction mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS reagents->reaction Inert Atmosphere (N2) workup 3. Quench with water Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup Reaction Complete purify 4. Dry, concentrate, and purify (e.g., Column Chromatography) workup->purify product Final Product: 3-substituted-2-chloro- 4-methylpyridine purify->product

SNAr Experimental Workflow Diagram.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired alcohol or amine nucleophile (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-substituted product.

Protocol: Suzuki-Miyaura Cross-Coupling at the C-2 Position

Causality & Rationale: This protocol facilitates the formation of a C-C bond at the C-2 position, selectively activating the C-Cl bond for palladium-catalyzed cross-coupling.[15] The choice of a palladium catalyst and ligand is critical. A catalyst system like Pd(PPh₃)₄ is effective, but more advanced systems using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd₂(dba)₃ precursor often provide higher yields and broader substrate scope, especially with challenging substrates like chloropyridines.[16] An inorganic base such as potassium phosphate is required to activate the boronic acid for the transmetalation step. A mixed solvent system of dioxane and water is commonly used to ensure solubility of both organic and inorganic reagents.[16]

suzuki_cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Cl pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L2-R oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R trans_complex->product_complex Product arcl Ar-Cl arcl->oa_complex boronic R-B(OH)2 + Base boronic->trans_complex

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst, for example, Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C in a preheated oil bath.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the desired 2-aryl-3-fluoro-4-methylpyridine.

Protocol: Buchwald-Hartwig Amination at the C-2 Position

Causality & Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, often providing superior results to traditional methods for constructing aryl amines.[17][18] The reaction's success is highly dependent on the palladium precatalyst, the phosphine ligand, and the base.[19] For coupling an amine with an electron-deficient chloro-heterocycle, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[19] Bulky, electron-rich ligands such as tBuXPhos or XantPhos are often essential to promote the reductive elimination step and prevent catalyst decomposition.[20][21]

coupling_workflow reagents 1. Add Aryl Halide, Amine, Pd Precatalyst, Ligand, and Base to Solvent reaction 2. Degas and heat mixture under inert atmosphere Monitor by TLC/LC-MS reagents->reaction Inert Atmosphere (N2) workup 3. Cool, filter through Celite®, and perform aqueous work-up reaction->workup Reaction Complete purify 4. Dry, concentrate, and purify (e.g., Column Chromatography) workup->purify product Final Product: Coupled Aryl Amine purify->product

General Workflow for Cross-Coupling Reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., t-BuXPhos, 0.04 mmol, 4 mol%).[21]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (4 mL).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction until the starting halide is consumed as determined by GC-MS or LC-MS analysis (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a short plug of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the desired 2-amino-3-fluoro-4-methylpyridine derivative.

Section 3: Comparative Overview of Synthetic Strategies

The choice of synthetic methodology depends entirely on the desired final structure. The following table provides a comparative summary to guide experimental design.

ParameterNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Target Bond C₃-Nucleophile (C-O, C-N, C-S)C₂-C (Aryl, Alkyl)C₂-N (Aryl, Alkyl)
Reactive Site C-3 (Fluorine displacement)C-2 (Chlorine displacement)C-2 (Chlorine displacement)
Key Reagents Nucleophile (ROH, R₂NH), Base (K₂CO₃)Boronic Acid/Ester, Base (K₃PO₄, Cs₂CO₃)Amine/Amide, Base (NaOtBu, LiHMDS)
Catalyst System None (Thermally driven)Palladium(0) + Phosphine LigandPalladium(0) + Phosphine Ligand
Key Rationale Exploits high electrophilicity of the ring and lability of the C-F bond.[9]Selective oxidative addition into the weaker C-Cl bond.[15]Powerful C-N bond formation via a Pd-catalyzed cycle.[17]
Considerations Requires a strong nucleophile. Substrate must be stable to basic conditions.Boronic acids can be unstable. Ligand choice is critical to avoid catalyst inhibition.[16]Requires strictly anhydrous and inert conditions. Base is sensitive to many functional groups.[19]

Conclusion

This compound stands out as a highly adaptable and strategic building block for the synthesis of functional materials. Its value lies in the predictable and orthogonal reactivity of its C-F and C-Cl bonds, which allows for selective, stepwise functionalization through Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, respectively. The protocols and data presented herein provide a robust framework for researchers to harness the full synthetic potential of this compound. By understanding the causality behind the reaction conditions, scientists can confidently employ this compound to accelerate innovation in drug discovery, agrochemical development, and material science.

References

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Synthetic Routes to Novel 2-Chloro-3-fluoro-4-methylpyridine Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Chloro-3-fluoro-4-methylpyridine Scaffold

The this compound moiety is a highly valuable heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position, offers a confluence of properties that make it an attractive scaffold for the development of novel therapeutic agents. The chlorine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of molecular diversity. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The methyl group provides a point of steric and electronic modulation. This guide provides a comprehensive overview of the synthetic strategies to access this key intermediate and explores its derivatization to generate novel molecules of pharmaceutical interest.

Core Synthetic Strategy: The Balz-Schiemann Reaction as the Key Transformation

The most direct and reliable method for the synthesis of this compound (3) relies on the venerable Balz-Schiemann reaction. This classic transformation enables the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] The logical precursor for this reaction is 3-amino-2-chloro-4-methylpyridine (2), a commercially available or readily synthesized intermediate.[3][4]

Diagram of the Core Synthetic Pathway

Synthetic Pathway cluster_0 Synthesis of Precursor cluster_1 Core Synthesis Precursor 2-Hydroxy-4-methyl-3-nitropyridine Chlorination 2-Chloro-4-methyl-3-nitropyridine (1) Precursor->Chlorination POCl3 Reduction 3-Amino-2-chloro-4-methylpyridine (2) Chlorination->Reduction e.g., Fe/HCl or H2/Pd-C Diazotization Diazonium Salt Intermediate Reduction->Diazotization NaNO2, HBF4 Target This compound (3) Diazotization->Target Heat (Δ)

Caption: Proposed synthetic workflow for this compound.

Detailed Protocols and Methodologies

Part 1: Synthesis of the Key Precursor, 3-Amino-2-chloro-4-methylpyridine (2)

While 3-amino-2-chloro-4-methylpyridine is commercially available, its synthesis from readily available starting materials is well-documented and provides a cost-effective route for large-scale preparations. A common approach begins with the nitration of 2-hydroxy-4-methylpyridine, followed by chlorination and subsequent reduction of the nitro group.[5]

Protocol 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine (2)

  • Nitration of 2-Hydroxy-4-methylpyridine: To a stirred solution of 2-hydroxy-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred at room temperature for several hours, then poured onto ice, and the precipitated 2-hydroxy-4-methyl-3-nitropyridine is collected by filtration.

  • Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine: The dried 2-hydroxy-4-methyl-3-nitropyridine is treated with phosphorus oxychloride (POCl₃), typically with a catalytic amount of dimethylformamide (DMF), and heated to reflux. After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The product, 2-chloro-4-methyl-3-nitropyridine (1), is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • Reduction of 2-Chloro-4-methyl-3-nitropyridine (1): The nitro group of 2-chloro-4-methyl-3-nitropyridine is reduced to the corresponding amine. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or reduction with a metal in acidic media (e.g., iron powder in acetic acid or hydrochloric acid). Following the reduction, an aqueous workup and extraction yield 3-amino-2-chloro-4-methylpyridine (2).

Part 2: Core Synthesis of this compound (3) via Balz-Schiemann Reaction

This pivotal step involves the diazotization of the amino group of precursor (2) followed by fluorination.

Protocol 2: Balz-Schiemann Reaction

  • Diazotization: 3-Amino-2-chloro-4-methylpyridine (2) is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, maintaining the temperature within this range. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate. The reaction mixture is stirred at this temperature for an additional 30-60 minutes.

  • Isolation of the Diazonium Salt (Optional but Recommended for Purity): The precipitated diazonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Care should be taken as diazonium salts can be explosive when dry.

  • Thermal Decomposition (Fluorodediazoniation): The diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This can be done by gently heating the solid salt or by heating a suspension of the salt in an inert, high-boiling solvent (e.g., toluene, xylene, or decane) until the evolution of nitrogen gas ceases.[6][7]

  • Workup and Purification: After cooling, the reaction mixture is treated with an aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford pure this compound (3).

StepKey ReagentsTypical ConditionsExpected YieldReference
DiazotizationNaNO₂, HBF₄0-5 °C, aqueousHigh conversion[1][8]
FluorodediazoniationHeat (Δ)100-150 °C (neat or in solvent)40-70%[7]

Synthetic Routes to Novel Derivatives

The this compound scaffold is primed for diversification, primarily through reactions targeting the reactive 2-chloro position. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Diagram of Derivatization Pathways

Derivatization Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 2-Aryl/Heteroaryl-3-fluoro-4-methylpyridine Start->Suzuki_Product R-B(OH)2, Pd catalyst, Base Sonogashira_Product 2-Alkynyl-3-fluoro-4-methylpyridine Start->Sonogashira_Product R-C≡CH, Pd/Cu catalyst, Base Buchwald_Product 2-Amino-3-fluoro-4-methylpyridine Derivatives Start->Buchwald_Product R1R2NH, Pd catalyst, Base

Caption: Key cross-coupling reactions for derivatization.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[9][10]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 2-position, a valuable functional group for further transformations.[11][12]

  • Reaction Setup: To a degassed solution of this compound (1 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Filter the reaction mixture to remove the precipitated salts and concentrate the filtrate. The residue is purified by column chromatography to yield the 2-alkynylpyridine derivative.

Protocol 5: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, allowing for the synthesis of a wide range of 2-amino-3-fluoro-4-methylpyridine derivatives.[13][14]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), the desired primary or secondary amine (1.2-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture, typically between 80-120 °C, until the reaction is complete as determined by LC-MS or GC-MS.

  • Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a robust framework for accessing the valuable this compound scaffold and its novel derivatives. The Balz-Schiemann reaction on a readily available amino-pyridine precursor stands as the most logical and efficient approach to the core structure. Subsequent derivatization, particularly through palladium-catalyzed cross-coupling reactions, opens the door to a vast chemical space for the exploration of new pharmacophores. As the demand for sophisticated heterocyclic building blocks continues to grow, the methodologies described herein will be instrumental for researchers and scientists in the pharmaceutical and agrochemical industries, enabling the discovery and development of next-generation bioactive molecules.

References

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  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • PubMed Central. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

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  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

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  • ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-3-fluoro-4-methylpyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can proceed with confidence and scientific rigor.

Introduction to the Synthesis

The predominant and most industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This process typically involves the conversion of 2,3-dichloro-4-methylpyridine using a fluoride source. The regioselectivity of the fluorination at the 3-position is driven by the electronic activation provided by the pyridine nitrogen, which makes the C-3 position more susceptible to nucleophilic attack than the C-2 position.

The general reaction scheme is as follows:

While the reaction appears straightforward, achieving high yield and purity requires careful control over several critical parameters. This guide will address the most common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted 2,3-dichloro-4-methylpyridine in my crude reaction mixture. What are the likely causes and how can I improve the conversion rate?

Answer: Low conversion is one of the most frequent challenges and can typically be traced back to one of three areas: the fluorinating agent, the reaction conditions, or the presence of impurities.

  • Cause A: Inactive Fluorinating Agent (Potassium Fluoride)

    • Explanation: Potassium fluoride (KF) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water will hydrate the fluoride ions, significantly reducing their nucleophilicity and rendering them ineffective for the halogen exchange.

    • Solution:

      • Drying the KF: Always dry your potassium fluoride before use. The most effective method is to heat it under a high vacuum at temperatures above 100 °C for several hours. Alternatively, spray-dried KF, which has a higher surface area and lower moisture content, is commercially available and often provides more consistent results.

      • Proper Storage: Store dried KF in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) to prevent re-hydration.

  • Cause B: Inadequate Reaction Temperature

    • Explanation: The Halex reaction is an equilibrium process and requires a significant activation energy. The C-Cl bond at the 3-position is stable, and sufficient thermal energy is necessary to drive the reaction forward.

    • Solution:

      • Temperature Optimization: The reaction is typically conducted at high temperatures, often in the range of 180-230 °C. If you are observing low conversion, a gradual increase in the reaction temperature (in 5-10 °C increments) is recommended.

      • Solvent Choice: Ensure your solvent is stable at the required temperature. High-boiling point polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) are standard choices for this reason. Sulfolane is often preferred due to its high thermal stability.

  • Cause C: Presence of Water in the Reaction Mixture

    • Explanation: As mentioned, water deactivates the fluoride source. It can be introduced not only through the KF but also through wet solvents or starting materials.

    • Solution:

      • Use Anhydrous Solvents: Always use a high-purity, anhydrous grade solvent. If the solvent has been opened, it may be necessary to dry it using molecular sieves or another appropriate method before use.

      • Dry Starting Material: Ensure your 2,3-dichloro-4-methylpyridine is dry.

Issue 2: Formation of By-products and Low Selectivity

Question: My GC-MS analysis shows the desired product, but also several other peaks. What are these by-products and how can I minimize their formation?

Answer: By-product formation is a clear indicator of sub-optimal reaction conditions, leading to side reactions or further substitution.

  • Common By-products:

    • 2,3-difluoro-4-methylpyridine: This results from a second halogen exchange at the C-2 position.

    • Hydroxy-substituted pyridines: These can form if there is residual water in the reaction, which can act as a nucleophile at high temperatures.

    • Polymerization/Tarry products: Overheating or extended reaction times can lead to the decomposition of the starting material or product, resulting in intractable tars.

  • Minimizing By-product Formation:

By-productLikely CauseRecommended Solution
2,3-difluoro-4-methylpyridine Excess fluorinating agent, excessively high temperature, or prolonged reaction time.Use a stoichiometric amount or only a slight excess of KF (e.g., 1.1-1.3 equivalents). Monitor the reaction progress by GC and stop it once the starting material is consumed to prevent over-fluorination.
Hydroxy-substituted pyridines Presence of water in the reaction mixture.Rigorously dry all reagents (KF, solvent, starting material) as described in Issue 1.
Polymerization/Tarry Products Reaction temperature is too high or the reaction is run for too long.Carefully control the internal reaction temperature. Perform a time-course study to determine the optimal reaction time for maximum product yield before significant decomposition occurs.
Issue 3: Difficulties in Product Isolation and Purification

Question: I'm struggling to isolate the pure this compound from the crude reaction mixture. The work-up is messy and my distillation yield is low. Any advice?

Answer: The work-up and purification stage is critical for obtaining a high-purity product and can significantly impact the final isolated yield.

  • Challenge A: Separating Product from High-Boiling Point Solvent (e.g., Sulfolane)

    • Explanation: Solvents like sulfolane have very high boiling points, making it difficult to separate the product by simple distillation without causing thermal decomposition.

    • Solution: Steam Distillation or Solvent Extraction

      • Steam Distillation: After the reaction is complete, cool the mixture and carefully quench it with water. The product is volatile with steam, while sulfolane and inorganic salts are not. This is a highly effective method for initial purification.

      • Solvent Extraction: Dilute the reaction mixture with water and extract the product into a low-boiling point organic solvent like dichloromethane (DCM) or ethyl acetate. This will transfer the product from the high-boiling solvent to an easily removable one. Multiple extractions will be necessary to ensure a good recovery.

  • Challenge B: Emulsion Formation During Extraction

    • Explanation: The crude reaction mixture can contain components that act as surfactants, leading to the formation of stable emulsions during aqueous work-up, which makes phase separation difficult.

    • Solution:

      • Addition of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break up emulsions.

      • Filtration: Sometimes, filtering the emulsified mixture through a pad of Celite can help to break the emulsion.

  • Final Purification: Fractional Distillation

    • Explanation: To achieve high purity (>99%), fractional distillation under reduced pressure is the standard method.

    • Best Practices:

      • Use a fractionating column (e.g., a Vigreux column) to ensure good separation from any close-boiling impurities.

      • Apply a vacuum to lower the boiling point of the product and prevent thermal decomposition.

      • Monitor the head temperature carefully and collect the fraction that distills at the correct boiling point for this compound.

Experimental Workflow & Visualization

The following diagram illustrates a robust workflow for the synthesis and purification of this compound, incorporating the troubleshooting solutions discussed above.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Halex Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Final Purification prep_kf Dry Potassium Fluoride (Spray-dried or vacuum oven) charge_reactor Charge Reactor with Reagents prep_kf->charge_reactor prep_solvent Use Anhydrous Solvent (e.g., Sulfolane) prep_solvent->charge_reactor prep_sm Ensure Dry Starting Material (2,3-dichloro-4-methylpyridine) prep_sm->charge_reactor heat Heat to 180-230 °C (Under inert atmosphere, e.g., N2) charge_reactor->heat monitor Monitor Progress by GC heat->monitor Sample periodically monitor->heat Low conversion? Increase Temp quench Cool and Quench with Water monitor->quench Once SM consumed extract Extract with Organic Solvent (e.g., DCM) quench->extract wash Wash with Brine extract->wash dry_org Dry Organic Layer (e.g., MgSO4) wash->dry_org concentrate Concentrate in vacuo dry_org->concentrate distill Fractional Vacuum Distillation concentrate->distill analyze Analyze Purity (GC, NMR) distill->analyze

Caption: Recommended workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different fluorinating agent, like cesium fluoride (CsF) or a phase-transfer catalyst?

A1: Yes, other fluoride sources and catalysts can be used. Cesium fluoride is more reactive than KF but is also significantly more expensive, making it less common for large-scale synthesis. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in conjunction with KF can sometimes allow for lower reaction temperatures by improving the solubility and availability of the fluoride ion in the organic phase. However, this adds complexity and cost to the process, and the PTC must be removed during purification.

Q2: Why is the fluorination selective to the 3-position?

A2: The regioselectivity is an excellent example of the principles of nucleophilic aromatic substitution on an electron-deficient ring. The pyridine nitrogen acts as an electron-withdrawing group, activating the positions ortho (2 and 6) and para (4) to it. In 2,3-dichloro-4-methylpyridine, both the 2- and 3-positions are activated. However, the 3-position is para to the nitrogen's influence (when considering resonance structures), making it highly electron-deficient and the preferred site for nucleophilic attack by the fluoride ion.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Safety is paramount.

  • High Temperatures: The reaction is run at very high temperatures. Use appropriate heating mantles with temperature controllers and conduct the reaction in a chemical fume hood behind a blast shield.

  • Reagents: Halogenated pyridines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pressure: Heating solvents in a sealed vessel can lead to a dangerous buildup of pressure. Ensure the reaction is conducted in a system that is either open to an inert atmosphere (e.g., a nitrogen line with a bubbler) or equipped with a pressure-relief device.

  • Quenching: The quenching of the hot reaction mixture with water can be highly exothermic. Cool the reaction mixture to a safe temperature before slowly adding water.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Gas Chromatography (GC): Useful for determining the purity of the product and quantifying any remaining starting material or by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive for structure confirmation. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom, and C-F coupling constants in the ¹³C NMR spectrum will also help confirm the structure.

  • Mass Spectrometry (MS): GC-MS is a powerful tool to confirm the molecular weight of the product and identify impurities.

By carefully controlling the reaction parameters and following the troubleshooting guidance provided, you can consistently achieve high yields and purity in the synthesis of this compound.

References

  • Patent CN101591321A: Describes a method for synthesizing this compound using 2,3-dichloro-4-methylpyridine and potassium fluoride in a sulfolane solvent. This source provides a detailed experimental procedure and reaction conditions.
  • Patent US20130296575A1: Details a process for the preparation of 2-chloro-3-fluoro-4-picoline, highlighting the use of spray-dried potassium fluoride and a sulfolane solvent system to achieve high yields.
  • General Principles of Halex Reactions: For a deeper understanding of the mechanism and factors influencing Halogen Exchange (Halex) reactions, authoritative organic chemistry textbooks or review articles on Nucleophilic Aromatic Substitution (SNAr) are recommended. While not a direct link to this specific synthesis, they provide the foundational knowledge.

Technical Support Center: Purification of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this and structurally similar halogenated pyridine intermediates. The unique electronic properties imparted by the chlorine and fluorine substituents make this molecule a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, these same properties can present specific challenges during purification.

This guide provides in-depth, field-proven insights into common purification methodologies, including troubleshooting guides and frequently asked questions. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can adapt and optimize these protocols for your specific needs.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. What causes the discoloration and how can I address it?

A1: Discoloration in crude pyridine derivatives is common and typically arises from residual reagents from the synthesis, such as phosphorus oxychloride, or from the formation of polymeric or oxidized byproducts.[2] The first step is to identify the nature of the impurity. An initial workup, such as a wash with a mild aqueous base (e.g., sodium bicarbonate solution) followed by a brine wash, can often remove acidic impurities. If the color persists, it is likely due to high-molecular-weight species, which are best removed by distillation or chromatography. For many applications, a preliminary purification by passing a solution of the crude material through a short plug of silica gel or alumina can be effective.

Q2: I'm not sure which purification method to start with. How do I choose between distillation, recrystallization, and chromatography?

A2: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline for selecting a method.

Purification_Decision_Tree start Crude this compound check_impurities What is the nature of the main impurity? start->check_impurities check_scale What is the reaction scale? check_impurities->check_scale Boiling point difference >25°C (e.g., solvent, non-volatile solids) chromatography Flash Column Chromatography check_impurities->chromatography Close-boiling isomers or structurally similar impurities sub_question Is the product a solid at room temp and do you have a suitable solvent system? check_impurities->sub_question Known solid impurities or desire for crystalline final product distillation Vacuum Fractional Distillation check_scale->distillation Large Scale (>5 g) check_scale->chromatography Small Scale (<5 g) recrystallization Recrystallization sub_question->recrystallization Yes sub_question->chromatography No

Caption: Decision tree for selecting a primary purification method.

Q3: What are the common impurities I should expect from the synthesis of this compound?

A3: The impurity profile is highly dependent on the synthetic route. A common route may involve the transformation of a precursor like 2-amino-3-fluoro-4-methylpyridine. Potential impurities could include:

  • Isomeric Byproducts: Positional isomers, such as 4-chloro-3-fluoro-2-methylpyridine, can form depending on the regioselectivity of the chlorination step. These are often the most challenging to separate due to very similar physical properties.

  • Starting Materials: Unreacted 2-amino-3-fluoro-4-methylpyridine or other precursors.

  • Over-halogenated Species: Products with additional or exchanged halogen atoms, for example, 2,X-dichloro-3-fluoro-4-methylpyridine.

  • Hydrolysis Products: If water is present during workup or purification, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-3-fluoro-4-methylpyridine.

Troubleshooting Guide: Vacuum Distillation

Fractional distillation under reduced pressure is often the most effective method for purifying multi-gram quantities of this compound, especially for removing non-volatile impurities or solvents. Vacuum distillation is crucial for preventing thermal decomposition, a known issue with some fluorinated pyridine derivatives.[3]

Experimental Protocol: Vacuum Fractional Distillation
  • Pre-Drying (Essential): Pyridine derivatives are often hygroscopic.[2] Before distillation, dry the crude material over a suitable agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For rigorous drying, stirring over calcium hydride (CaH₂) for several hours is effective, but must be done with caution.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency. Ensure all glassware is dry and joints are properly sealed with high-vacuum grease. Use a magnetic stirrer and stir bar; boiling chips are ineffective under vacuum.[3]

  • Distillation:

    • Heat the distillation flask using an oil bath to ensure even temperature distribution.

    • Slowly reduce the pressure to the desired level.

    • Collect a forerun fraction, which will contain any low-boiling impurities or residual solvents.

    • Collect the main fraction at a steady temperature and pressure. The predicted boiling point is 186.4 ± 35.0 °C at atmospheric pressure, so expect a significantly lower temperature under vacuum.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

CompoundCAS NumberMolecular WeightBoiling Point (Predicted/Actual)
This compound 881891-82-3145.56186.4±35.0 °C (Predicted, 760 mmHg)
2-Chloro-4-methylpyridine3678-62-4127.57194-195 °C (Actual, 760 mmHg)[4]
2-Fluoro-4-methylpyridine461-87-0111.12160-161 °C (Actual, 760 mmHg)

Table 1: Physical Properties of Target Compound and Related Structures.

Distillation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Bumping / Unstable Boiling - Ineffective stirring.- Vacuum is too high for the bath temperature.- Presence of residual volatile solvents.- Ensure vigorous magnetic stirring.- Gradually increase the bath temperature only after the vacuum has stabilized.- Collect a larger forerun at a lower temperature to remove volatiles before heating to the main fraction's boiling point.
Product Solidifies in Condenser The boiling point at the applied vacuum is close to the melting point of the compound.- Reduce the vacuum (i.e., use a higher pressure) to increase the boiling point.- Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. Be cautious not to compromise the vacuum seals.
Poor Separation of Impurities - Boiling points of impurities are too close to the product.- Inefficient distillation column.- Use a longer packed or Vigreux column.- Try extractive distillation if an azeotrope is suspected, though this is less common for isomeric impurities.[3]- Consider an alternative purification method like column chromatography.
Product Darkens During Distillation Thermal decomposition.- Use a lower vacuum to decrease the required pot temperature.- Ensure the distillation is performed as quickly as possible once the product starts distilling.

Troubleshooting Guide: Recrystallization

If the crude product is a solid, or can be induced to solidify, recrystallization can be a highly effective and scalable purification method. Pyridine derivatives can sometimes be challenging to crystallize due to their polarity and tendency to form oils.[5]

Experimental Protocol: Two-Solvent Recrystallization

This technique is often more successful than single-solvent recrystallization for pyridine derivatives.

  • Solvent Selection: Identify a "solvent" in which the compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Heptane, Pentane). The two solvents must be miscible.[6]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "solvent".

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.[6]

  • Induce Crystallization: While the solution is still warm, add the "anti-solvent" dropwise until persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of the hot "solvent" back into the mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

"Good" Solvent (High Solubility)"Bad" Anti-Solvent (Low Solubility)Comments
Ethyl AcetateHexanes or HeptaneA very common and often successful system for moderately polar compounds.[5]
Dichloromethane (DCM)Pentane or HexaneGood for less polar compounds. Be cautious of DCM's low boiling point.[7]
AcetoneWater or HexanesEffective, but acetone's high volatility can be tricky to manage.
Ethanol / MethanolWaterSuitable for more polar compounds. The basic nitrogen of the pyridine ring increases polarity.

Table 2: Suggested Solvent Systems for Two-Solvent Recrystallization.

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" - The solution is supersaturated at a temperature above the compound's melting point.- Cooling is too rapid.- High concentration of impurities.- Add more of the "good" solvent to the hot mixture before adding the anti-solvent.- Re-heat the oily mixture to dissolve it completely, then allow it to cool much more slowly. Vigorous stirring can sometimes help.- Try a different solvent system.
No Crystals Form - The solution is not saturated.- The compound is highly soluble even at low temperatures.- Reduce the solvent volume by gentle heating under a stream of nitrogen.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Add a seed crystal from a previous pure batch.
Poor Recovery - Too much "good" solvent was used.- The compound has significant solubility in the solvent mixture even when cold.- Concentrate the mother liquor and attempt a second crop of crystals.- Ensure the final crystallization mixture is thoroughly chilled in an ice bath before filtration.
Crystals are Colored Colored impurities are trapped in the crystal lattice.- Perform a charcoal treatment: add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before crystallization.

Troubleshooting Guide: Flash Column Chromatography

Chromatography is the preferred method for separating closely related isomers and for small-scale, high-purity applications. The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the surface of standard silica gel, leading to issues like peak tailing.[8]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your target compound an Rf value of ~0.3 and show good separation from impurities.[9] A common mobile phase is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a column with silica gel using the chosen mobile phase (or a less polar version of it).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Run the column using isocratic or gradient elution, applying positive pressure. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography Troubleshooting Workflow

Chromatography_Troubleshooting start Problem Observed tailing Peak Tailing start->tailing no_separation Poor / No Separation start->no_separation no_elution Compound Stuck on Column start->no_elution sol_tailing1 Add 0.1-1% Triethylamine (TEA) to mobile phase to mask silanol sites. tailing->sol_tailing1 sol_tailing2 Switch to a less acidic stationary phase like alumina (neutral or basic). tailing->sol_tailing2 sol_sep1 Optimize solvent gradient. Try a shallower gradient. no_separation->sol_sep1 sol_sep2 Change solvent system. (e.g., DCM/Methanol or Ether/Hexanes) no_separation->sol_sep2 sol_sep3 Try a different stationary phase (e.g., C18 reverse phase, PFP, or Phenyl-Hexyl). no_separation->sol_sep3 sol_elute1 Increase mobile phase polarity. Flush column with highly polar solvent (e.g., 10% Methanol in DCM). no_elution->sol_elute1

Caption: Troubleshooting workflow for common chromatography issues.

Chromatography FAQs
  • Q: My halogenated compound seems to "stick" to the column. Why?

    • A: Besides the basic nitrogen, strong dipole interactions between the C-F and C-Cl bonds and the polar silica surface can cause excessive retention.[10] Using a less polar stationary phase (like reverse-phase C18) or a mobile phase with a more polar solvent (like methanol or isopropanol) can help elute the compound.

  • Q: I can't separate two isomeric impurities. What should I do?

    • A: Separating isomers is a classic challenge. Try switching to a stationary phase that offers different selectivity. Phenyl or PFP (pentafluorophenyl) columns can provide alternative pi-pi and dipole interactions that may resolve the isomers.[8] Sometimes, running the column at a lower temperature can enhance separation.

References

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitro-4-methylpyridine. Retrieved from [Link]

  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound. Retrieved from [Link]

  • Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • ResearchGate. (2008). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Google Patents. (2020). EP3608310B1 - Method for separating and purifying 2-chloro-3-trifluoromethylpyridine.
  • European Patent Office. (1989). EP 0183228 B1 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Retrieved from [Link]

  • PubMed. (2017). Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]

  • Google Patents. (2014). CN102898358A - Preparation method of fluoropyridine compounds.
  • National Center for Biotechnology Information. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation, however, can be fraught with challenges, including the formation of stubborn side products and issues with reaction control. A common and effective synthetic route involves the diazotization of an aminopyridine precursor, such as 2-amino-3-fluoro-4-methylpyridine, followed by a Sandmeyer or Balz-Schiemann-type reaction to introduce the chloro group. This guide will focus on troubleshooting issues that arise during this synthetic sequence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a disappointingly low yield of the target product. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors, primarily related to the stability of the intermediate pyridyldiazonium salt and competing side reactions.

    • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is critical. Insufficient acid or an incorrect temperature can lead to unreacted starting material.

      • Solution: Ensure the use of a slight excess of sodium nitrite and a strong acid (like HCl or HBF₄). Maintain a low temperature, typically between 0 and 5 °C, during the addition of the nitrite solution to prevent premature decomposition of the diazonium salt.[1][2]

    • Decomposition of the Diazonium Salt: Pyridyldiazonium salts are notoriously less stable than their benzenoid analogs.[3][4] The proximity of the positively charged diazonium group to the ring nitrogen can lead to rapid decomposition if the temperature is not strictly controlled.

      • Solution: The diazonium salt should be used immediately after its formation and kept at a low temperature throughout the process. In some cases, using a continuous flow setup can minimize the accumulation of the unstable diazonium intermediate, thereby improving yield and safety.[5]

    • Formation of Hydroxypyridine Impurity: The diazonium salt can react with water in the reaction mixture to form the corresponding 2-hydroxy-3-fluoro-4-methylpyridine.[6][7][8] This is a common side reaction in Sandmeyer reactions, especially if the reaction is heated prematurely or if there is an excess of water.

      • Solution: Use anhydrous or highly concentrated reagents where possible. Ensure the reaction is sufficiently acidic, as high acidity can suppress the formation of the hydroxypyridine byproduct.[6]

    • Azo Coupling: Diazonium salts are electrophiles and can react with the electron-rich starting aminopyridine to form colored azo compounds. This is more prevalent if the reaction medium is not sufficiently acidic.

      • Solution: Maintain a strongly acidic environment during diazotization to ensure the starting amine is protonated and thus deactivated towards electrophilic attack by the diazonium salt.

Issue 2: Presence of an Unexpected Hydroxylated Byproduct

  • Question: My final product is contaminated with a significant amount of 2-hydroxy-3-fluoro-4-methylpyridine. How can I prevent its formation?

  • Answer: The formation of the hydroxypyridine is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.

    • Causality: The pyridyldiazonium salt, being a reactive intermediate, is susceptible to nucleophilic attack by water, leading to the displacement of the diazo group and the formation of a hydroxyl group. This process is often referred to as "Verkochung" in classical Sandmeyer procedures and is favored by higher temperatures.[7]

    • Preventative Measures:

      • Temperature Control: Strictly maintain low temperatures (0-5 °C) from the diazotization step until the introduction of the chloride source.

      • Anhydrous Conditions: While challenging in aqueous acid, minimizing water content can be beneficial. Using aprotic solvents with alkyl nitrites for diazotization is an alternative strategy.

      • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) chloride solution to ensure it reacts to form the desired product before it has a chance to hydrolyze.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What are the best practices for purification?

  • Answer: Purification can be challenging due to the presence of structurally similar byproducts and potentially colored impurities from azo coupling.

    • Work-up Procedure:

      • Neutralization: After the reaction is complete, carefully neutralize the excess acid with a base like sodium bicarbonate or sodium carbonate. Perform this at a low temperature to avoid decomposition of any remaining reactive species.

      • Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery.

      • Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts and water-soluble impurities.

    • Chromatography: Column chromatography is often necessary to achieve high purity.

      • Stationary Phase: Silica gel is a suitable stationary phase.

      • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

    • Distillation: If the product is a liquid and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A highly probable and industrially relevant route starts with an appropriately substituted aminopyridine, such as 2-amino-3-fluoro-4-methylpyridine. This precursor undergoes diazotization in the presence of a strong acid and a nitrite source, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom at the 2-position.

Q2: Why are pyridyldiazonium salts less stable than their aniline-derived counterparts?

A2: The instability of pyridyldiazonium salts is attributed to the electron-withdrawing nature of the pyridine ring and the proximity of the diazonium group to the ring nitrogen. This can lead to a partial delocalization of the positive charge onto the ring nitrogen, weakening the C-N bond of the diazonium group and promoting its decomposition.[3]

Q3: Can I use a Balz-Schiemann type reaction to synthesize this compound?

A3: A Balz-Schiemann reaction is primarily used for the synthesis of aryl fluorides from diazonium tetrafluoroborates.[9][10] While not the direct route to the chloro-substituted product, a related strategy could potentially be employed. For instance, if starting from 2-amino-4-methylpyridine, one could envision a sequence of diazotization and fluorination (Balz-Schiemann) followed by a separate chlorination step. However, the direct Sandmeyer reaction from an amino-fluoro-pyridine precursor is generally more convergent.

Q4: What are the safety considerations when working with diazonium salts?

A4: Diazonium salts, particularly when isolated and dried, can be explosive.[4][11] It is crucial to handle them with extreme caution. Best practices include:

  • Keeping them in solution and at low temperatures.

  • Using them immediately after preparation.

  • Avoiding their isolation whenever possible.

  • Using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Working behind a blast shield is recommended, especially for larger scale reactions.

Q5: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A5: The copper(I) salt acts as a catalyst to facilitate the conversion of the diazonium salt to the aryl halide. The mechanism is believed to involve a single electron transfer (SET) from the copper(I) species to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then abstracts a chlorine atom from the resulting copper(II) chloride, regenerating the copper(I) catalyst and forming the final product.[7][12][13]

Visualizing the Reaction and Side Products

The following diagrams illustrate the main synthetic pathway and the formation of key side products.

Synthesis and Side Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions start 2-Amino-3-fluoro-4-methylpyridine diazonium Pyridyldiazonium Salt (Intermediate) start->diazonium NaNO₂, H⁺ (Diazotization) product This compound diazonium->product CuCl (Sandmeyer Reaction) hydroxy 2-Hydroxy-3-fluoro-4-methylpyridine diazonium->hydroxy H₂O (Hydrolysis) azo Azo Compound diazonium->azo + Starting Material (Azo Coupling)

Caption: Main synthetic route and common side reactions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Diazotization Temperature 0 - 5 °CMinimizes decomposition of the unstable pyridyldiazonium salt.[4]
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion of the starting amine.
Acid Concentration High (e.g., concentrated HCl)Suppresses side reactions like hydrolysis and azo coupling.[6]
CuCl Stoichiometry Catalytic to stoichiometricFacilitates the conversion of the diazonium salt to the chloride.

Experimental Protocol: A Representative Procedure

The following is a generalized, step-by-step methodology for the synthesis of this compound via a Sandmeyer reaction. Note: This is a representative protocol and may require optimization for your specific laboratory conditions and scale.

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-fluoro-4-methylpyridine in a suitable aqueous acid (e.g., 6M HCl) and cool the solution to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the cooled aminopyridine solution, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or slurry of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then stir for several hours, monitoring the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion, but this should be done cautiously to avoid decomposition.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to a pH of ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow cluster_prep Step 1: Diazotization cluster_reaction Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification dissolve Dissolve aminopyridine in cold acid add_nitrite Slowly add NaNO₂ solution at 0-5°C dissolve->add_nitrite stir Stir for 30 min at 0-5°C add_nitrite->stir prep_cucl Prepare cold CuCl solution add_diazonium Slowly add diazonium solution to CuCl prep_cucl->add_diazonium warm_stir Warm to RT and stir add_diazonium->warm_stir neutralize Neutralize reaction mixture extract Extract with organic solvent neutralize->extract wash_dry Wash and dry organic phase extract->wash_dry purify Purify by column chromatography wash_dry->purify

Caption: A typical experimental workflow for the synthesis.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • TERNOPIL BIOSCIENCE — 2022 9 UDC 547.638 + 547.821.2 PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CAR. (n.d.). [Link]

  • Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020, August 28). Organic Letters. [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. (n.d.). MDPI. [Link]

  • DIAZONIUM SALTS. (2020, March 29). [Link]

  • How is aryl fluoride obtained from diazonium salt? (2021, November 19). Sarthaks eConnect. [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000, January 6). European Patent Office. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (2025, August 7). ResearchGate. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation method of 2-amino-3-fluoropyridine. (n.d.).
  • Balz–Schiemann reaction. (n.d.). Wikipedia. [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
  • Mastering Organic Synthesis with this compound. (n.d.). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. (n.d.). [Link]

  • Preparation method of 2-chloro-3-trifluoromethylpyridine. (n.d.).
  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (2025, May 31). PMC. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. [Link]

  • Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Precursors and products from the Sandmeyer reaction. (n.d.). ResearchGate. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. [Link]

  • Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. (n.d.). [Link]

  • Balz-Schiemann Reaction. (n.d.). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B. [Link]

  • Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. (n.d.).
  • Exploring Flow Procedures for Diazonium Formation. (2016, July 14). PMC. [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (n.d.).
  • Design, synthesis and characterization of new azoflavone derivatives through diazotisation - coupling reactions of aromatic amines (sulfanilic acid, 2-amino pyridine). (2025, August 6). ResearchGate. [Link]

  • Easy Access to 2-Aminopyridines. (2020, December 4). GalChimia. [Link]

  • Preparing method of 2-chloro-3-fluoropyridine. (n.d.).

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to solve problems effectively in your own research.

Understanding the Core Challenges

The Suzuki-Miyaura coupling of this compound is a valuable transformation for introducing structural diversity in drug discovery programs. However, this particular substrate presents a unique set of challenges that can lead to low yields or reaction failure if not properly addressed. The primary hurdles stem from the inherent properties of the starting material.

The C-Cl bond in chloropyridines is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition to the palladium catalyst the rate-limiting step.[1][2] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1][3] The electronic nature of the substituents—the electron-withdrawing fluorine and the electron-donating methyl group—also modulates the reactivity of the pyridine ring.

Core_Challenges cluster_substrate This compound cluster_challenges Key Challenges cluster_outcomes Potential Outcomes Substrate This compound C_Cl Strong C-Cl Bond (Difficult Oxidative Addition) Substrate->C_Cl Leads to Catalyst_Inhibition Pyridine Nitrogen (Catalyst Inhibition) Substrate->Catalyst_Inhibition Can cause Side_Reactions Competing Side Reactions C_Cl->Side_Reactions Can favor Low_Yield Low Yield / No Reaction C_Cl->Low_Yield Catalyst_Inhibition->Low_Yield Byproducts Byproduct Formation (Dehalogenation, Homocoupling) Side_Reactions->Byproducts

Caption: Core challenges in the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Low or No Conversion

Q1: My reaction with this compound isn't working. What are the likely reasons for the lack of reactivity?

A1: The most common reason for failure is the difficulty in activating the C-Cl bond. This step, known as oxidative addition, is often the slowest part of the catalytic cycle for aryl chlorides.[1] Standard palladium catalysts may not be active enough. Additionally, the nitrogen on the pyridine ring can act as a Lewis base and bind to the palladium catalyst, effectively poisoning it.[3]

Q2: I'm using a common catalyst like Pd(PPh₃)₄ and see no product. Why is this ineffective?

A2: Pd(PPh₃)₄ is often not sufficiently active for challenging substrates like 2-chloropyridines.[3] The oxidative addition of a C-Cl bond requires a more electron-rich and sterically hindered palladium center. This is achieved by using specific ligands that can promote this difficult step. For this substrate, you will likely need a more advanced catalytic system.

Byproduct Formation

Q3: I'm observing a significant amount of dehalogenated starting material (3-fluoro-4-methylpyridine). How can I minimize this?

A3: Dehalogenation occurs when the aryl halide is reduced instead of coupled.[4] This side reaction often involves a palladium-hydride (Pd-H) species, which can be formed from bases, solvents (like alcohols), or trace water.[5] To minimize this, ensure your reaction is under a strict inert atmosphere, use anhydrous solvents, and consider your choice of base. N-heterocyclic halides can be particularly susceptible to dehalogenation.[5]

Q4: My main byproduct is the homocoupling of my boronic acid/ester. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen or Pd(II) species.[6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[6][7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can also directly cause homocoupling before the main catalytic cycle begins.[6] To prevent this, rigorously degas your solvents and reaction mixture and maintain an inert atmosphere.[7][8] Using a Pd(0) source like Pd₂(dba)₃ can also be beneficial.[8]

Q5: I'm seeing protodeborylation of my boronic acid. What conditions favor this and how can I avoid it?

A5: Protodeborylation is the replacement of the boronic acid group with a hydrogen atom, often from water or other protic sources.[4][9] This side reaction consumes your nucleophile. Heteroaryl boronic acids can be particularly prone to this.[4] Using boronic esters (like pinacol esters) can sometimes mitigate this issue by slowly releasing the boronic acid into the reaction mixture.[9] Additionally, carefully controlling the amount of water and the choice of base can help.

Catalyst and Reagent Selection

Q6: What is the optimal catalyst and ligand combination for this coupling?

A6: For challenging 2-chloropyridines, highly active catalyst systems are required. These typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8][10] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[11][12][13]

Q7: Which base should I choose and why?

A7: The base is crucial for activating the boronic acid for transmetalation.[2] For this type of coupling, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.[3][14] Stronger bases like alkoxides (e.g., NaOtBu) can sometimes promote dehalogenation.[11] The choice of base can also depend on the solvent system used.

Q8: Does the choice of boronic acid versus a boronic ester matter for this reaction?

A8: Yes, it can. Boronic esters, such as pinacol esters, are generally more stable than boronic acids and less prone to side reactions like protodeborylation and homocoupling.[9][15] They can act as a "slow-release" source of the boronic acid, which can be beneficial in maintaining a low concentration of the active nucleophile throughout the reaction.[9][16][17]

Reaction Conditions

Q9: What is the recommended solvent and temperature for this reaction?

A9: Aprotic polar solvents are commonly used. Mixtures of dioxane/water or toluene/water are standard.[5][14] Anhydrous solvents like dioxane or toluene can also be effective, especially when trying to minimize protic side reactions.[3] Due to the strength of the C-Cl bond, elevated temperatures, typically in the range of 80-110 °C, are usually necessary to drive the reaction to completion.[5][14]

Q10: How critical is degassing for this specific Suzuki coupling?

A10: It is absolutely critical. As mentioned, oxygen promotes the homocoupling of the boronic acid and can lead to catalyst deactivation.[2][6][7] Thoroughly degassing all solvents and the reaction vessel (e.g., through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) is essential for achieving high yields and reproducibility.[5]

In-Depth Troubleshooting Guides

Problem 1: Inefficient Oxidative Addition (Low Conversion)
  • Symptoms: Your main observation is a high recovery of the starting this compound with little to no product formation.

  • Root Cause: The primary issue is the high bond energy of the C-Cl bond, which makes the initial oxidative addition step of the palladium catalyst very slow.[1]

  • Solution: Employ a highly active catalyst system designed for C-Cl bond activation. This involves using a combination of a palladium source and a specialized ligand.

Catalyst ComponentRecommended OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands that accelerate oxidative addition and reductive elimination.[10][13]
Optimized Protocol for Catalyst System Screening
  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add this compound (1.0 equivalent) and the arylboronic acid or ester (1.2-1.5 equivalents).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

Problem 2: Dominant Side Reactions
  • Symptoms: You obtain a complex mixture of products with low yield of the desired coupled product. The primary byproducts are identified as the dehalogenated starting material and/or the homocoupled boronic acid product.

  • Root Causes & Mechanisms:

    • Dehalogenation: This occurs via a palladium-hydride intermediate, which reductively eliminates with the aryl group.[4]

    • Homocoupling: Primarily driven by oxygen or the use of Pd(II) precatalysts without complete in-situ reduction.[6][7]

Side_Reactions cluster_dehalogenation Dehalogenation Pathway cluster_homocoupling Homocoupling Pathway (O₂ Mediated) ArPdL2X Ar-Pd(II)-X ArPdL2H Ar-Pd(II)-H ArPdL2X->ArPdL2H Hydride Transfer Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->ArPdL2H ArH Ar-H (Dehalogenated Product) ArPdL2H->ArH Reductive Elimination Pd0 Pd(0)L₂ PdII Pd(II) Species Pd0->PdII Oxidation O2 O₂ O2->PdII RR R-R (Homocoupled Product) PdII->RR Dimerization Boronic_Acid 2 x R-B(OH)₂ Boronic_Acid->RR

Caption: Simplified mechanisms for dehalogenation and homocoupling side reactions.

  • Solutions:

    • Rigorous Inert Atmosphere: Use freeze-pump-thaw cycles (at least three) to thoroughly degas your reaction mixture. Maintain a positive pressure of an inert gas throughout the experiment.[5]

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ to minimize the amount of Pd(II) present at the beginning of the reaction.[3]

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane or toluene to reduce potential hydride sources.

    • Base Selection: Avoid amine bases or alcoholic solvents if dehalogenation is a persistent issue.[4]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_Conversion Is Starting Material Consumed? Start->Check_Conversion High_SM No: High SM Remaining Check_Conversion->High_SM No Low_SM Yes: SM Consumed Check_Conversion->Low_SM Yes Oxidative_Addition Issue: Inefficient Oxidative Addition High_SM->Oxidative_Addition Check_Byproducts What are the main byproducts? Low_SM->Check_Byproducts Solution_Catalyst Solution: - Use Pd₂(dba)₃ or Pd(OAc)₂ - Add bulky, electron-rich ligand (SPhos, XPhos) - Increase Temperature (100-110°C) Oxidative_Addition->Solution_Catalyst Action Dehalogenation Dehalogenation Product Check_Byproducts->Dehalogenation Homocoupling Boronic Acid Homocoupling Check_Byproducts->Homocoupling Complex_Mixture Complex Mixture / Baseline Check_Byproducts->Complex_Mixture Solution_Dehalogenation Solution: - Use anhydrous solvents - Switch to a non-protic base (K₃PO₄) - Ensure strict inert atmosphere Dehalogenation->Solution_Dehalogenation Action Solution_Homocoupling Solution: - Rigorously degas solvents (Freeze-Pump-Thaw) - Use a Pd(0) source (Pd₂(dba)₃) - Run under strict inert atmosphere Homocoupling->Solution_Homocoupling Action Solution_Complex Solution: - Check boronic acid quality (use ester form) - Screen different bases/solvents - Lower temperature slightly Complex_Mixture->Solution_Complex Action

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Optimizing Synthesis of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-4-methylpyridine, a critical intermediate in pharmaceutical and agrochemical development.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you optimize your reaction conditions, improve yields, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound, and what are its primary challenges?

The most prevalent and logical synthetic route starts from the readily available precursor, 2-Chloro-3-amino-4-methylpyridine. The synthesis involves a two-step process: diazotization of the amino group followed by a fluorination reaction, often a variation of the Balz-Schiemann reaction.

Core Challenges:

  • Instability of the Diazonium Intermediate: Pyridyl diazonium salts are notoriously less stable than their aniline counterparts. This instability can lead to premature decomposition, resulting in tar formation and significantly reduced yields.

  • Competitive Side Reactions: During fluorination, side reactions such as hydrolysis (forming a hydroxy-de-aminated byproduct) or the formation of other pyridyl derivatives can compete with the desired fluorination.

  • Harsh Reagents: Traditional methods may use hazardous reagents like anhydrous hydrogen fluoride (HF), which requires specialized equipment and handling procedures.[2]

The overall workflow can be visualized as follows:

A Start: 2-Chloro-3-amino-4-methylpyridine B Step 1: Diazotization Reagents: NaNO2, Acid (e.g., HBF4, HCl) A->B Low Temp (-5 to 5 °C) C Intermediate: Pyridyl Diazonium Salt (Unstable) B->C Formation D Step 2: Fluorination Reagents: HBF4 (thermal decomp.), CuF2, or other sources C->D In situ conversion F Side Products: - 2-Chloro-3-hydroxy-4-methylpyridine - Tar/Polymeric materials C->F Decomposition E Final Product: this compound D->E Desired Reaction D->F Side Reactions

Caption: General synthetic workflow for this compound.

Q2: My diazotization-fluorination reaction is giving a very low yield (<30%). How can I troubleshoot and optimize this critical step?

Low yield in this reaction is a common but solvable problem. The root cause is almost always related to the instability of the diazonium salt. A systematic approach to optimization is crucial.

Troubleshooting Flowchart for Low Yield:

start Low Yield Observed temp_check Is reaction temp strictly maintained at -5 to 5 °C? start->temp_check reagent_purity Are NaNO2 and starting amine of high purity? temp_check->reagent_purity Yes temp_yes Adjust cooling bath; ensure internal thermometer is accurate. temp_check->temp_yes No reagent_addition Is NaNO2 solution added slowly, subsurface? reagent_purity->reagent_addition Yes purity_yes Use freshly purchased reagents; recrystallize starting material if necessary. reagent_purity->purity_yes No workup Is work-up performed promptly after reaction completion? reagent_addition->workup Yes addition_yes Maintain slow, controlled addition to avoid localized heating and NOx evolution. reagent_addition->addition_yes No workup_yes Minimize time between reaction end and extraction to prevent product degradation. workup->workup_yes No success Yield Improved workup->success Yes temp_yes->temp_check purity_yes->reagent_purity addition_yes->reagent_addition workup_yes->workup

Caption: Troubleshooting decision tree for low yield optimization.

Key Optimization Parameters:

ParameterStandard ConditionOptimized Approach & Rationale
Temperature 0 - 10 °C-5 to 5 °C. The diazonium salt's stability is highly temperature-dependent. Maintaining a lower temperature minimizes decomposition into undesired phenols and tars. An internal thermometer is essential.
Fluorinating Agent HBF₄ (Fluoboric Acid)Cupric Fluoride (CuF₂). Using CuF₂ with t-butyl nitrite in an organic solvent can provide a milder, more controlled reaction with stable yields reported around 60%.[3] This avoids handling corrosive anhydrous HF.
Solvent Water / Mineral AcidOrganic Solvent (e.g., Dichloromethane). If using a nitrite ester like t-butyl nitrite, an organic solvent can improve solubility and provide a more homogeneous reaction environment.
Reagent Addition Rapid additionSlow, dropwise addition of nitrite. This prevents localized temperature spikes and uncontrolled evolution of nitrogen oxides, which can further degrade the diazonium salt.
Reaction Time >10 hours1-10 hours. Reaction progress should be monitored (e.g., by TLC or LC-MS). Over-extending the reaction time allows the unstable intermediate to decompose.
Q3: I'm observing a significant amount of a polar byproduct that is difficult to separate. What is it and how can I prevent it?

The most common polar byproduct is the corresponding phenol, 2-Chloro-3-hydroxy-4-methylpyridine , formed by the reaction of the diazonium salt with water.

Prevention Strategies:

  • Anhydrous Conditions: While challenging in aqueous acid, minimizing excess water is key. If using an organic-phase method (e.g., with t-butyl nitrite), ensure all solvents and reagents are thoroughly dried.

  • Acid Choice: Using fluoboric acid (HBF₄) is advantageous because the resulting diazonium tetrafluoroborate salt is often less soluble and can sometimes be isolated, physically separating it from the aqueous environment before the fluorination (heating) step.

  • Prompt Work-up: Do not let the reaction mixture stand for extended periods after completion. Proceed immediately to extraction and purification to minimize hydrolysis of any remaining diazonium salt or product degradation.

Q4: What is the most effective method for purifying the final this compound product?

The purification strategy depends on the scale and the nature of the impurities. A multi-step approach is often best.

  • Aqueous Work-up: After the reaction is complete, carefully quench the mixture with an ice-water slurry. Neutralize the excess acid with a base like sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. Be cautious as gas evolution (CO₂) can cause foaming.

  • Solvent Extraction: Extract the neutralized aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[2] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • Column Chromatography: This is the most effective method for removing polar impurities like the hydroxy byproduct. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically successful.

    • Vacuum Distillation: If the crude product is relatively clean and the primary impurities have significantly different boiling points, vacuum distillation can be an effective, scalable purification method.

Experimental Protocol: Standard Purification by Extraction and Chromatography

  • Cool the completed reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ≈ 7).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL for a ~0.2 mol scale reaction).[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Prepare a silica gel column using a hexane/ethyl acetate mixture (e.g., 95:5) as the mobile phase.

  • Load the crude product onto the column and elute, collecting fractions and monitoring by TLC to isolate the pure this compound.

References

  • Organic Syntheses. Pyridine and pyrimidine derivatives preparation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound.
  • Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • National Institutes of Health. A General Solution for the 2-Pyridyl Problem.
  • Sigma-Aldrich. 2-Chloro-4-methylpyridine 98.
  • Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available at: [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) for selecting the optimal catalyst system for cross-coupling reactions involving the challenging substrate, 2-chloro-3-fluoro-4-methylpyridine. This electron-deficient, sterically hindered heterocyclic halide requires careful consideration of catalyst, ligand, base, and solvent to achieve successful C-C and C-N bond formation.

Section 1: General Catalyst Selection Strategy

Q1: I am starting a new project with this compound. Where do I begin with catalyst selection?

A1: The substrate this compound presents two primary challenges for palladium-catalyzed cross-coupling:

  • Difficult Oxidative Addition: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively inhibiting or deactivating the catalyst.[2][3]

Therefore, your initial strategy should focus on catalyst systems known to overcome these hurdles. The most effective systems universally employ bulky and electron-rich ligands . These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for activating the inert C-Cl bond.

We recommend starting with a modern palladium precatalyst . Precatalysts, such as G3 or G4 Buchwald-type palladacycles, offer superior stability, are often air-stable, and provide more reproducible formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

Below is a decision workflow for your initial screening process.

cluster_start Initial Considerations cluster_catalyst Catalyst & Ligand Choice cluster_conditions Reaction Conditions cluster_outcome Evaluation start Select Cross-Coupling Type (Suzuki, Buchwald-Hartwig, etc.) precatalyst Choose a Precatalyst (e.g., XPhos Pd G3, SPhos Pd G2) Rationale: Air-stability, reproducibility start->precatalyst For any coupling ligand_type Select Ligand Class Bulky, Electron-Rich base Select Base (e.g., K3PO4, NaOtBu, Cs2CO3) Rationale: Crucial for transmetalation/deprotonation precatalyst->base ligand_examples Examples: - Buchwald-type biaryl phosphines (XPhos, RuPhos) - N-Heterocyclic Carbenes (NHCs, e.g., IPr) ligand_type->ligand_examples solvent Select Solvent (e.g., Dioxane, Toluene, THF) Rationale: Solubility and temperature control base->solvent temp Set Initial Temperature (e.g., 80-110 °C) Rationale: C-Cl activation often requires heat solvent->temp run_rxn Run Screening Reaction temp->run_rxn analysis Analyze Outcome (LCMS, NMR) run_rxn->analysis troubleshoot Proceed to Troubleshooting Guide analysis->troubleshoot Failure/Side Products optimize Optimize Conditions (Concentration, Temp, Time) analysis->optimize Success/Trace Product

Caption: Decision workflow for initial catalyst screening.

Section 2: Frequently Asked Questions (FAQs) by Reaction Type

Suzuki-Miyaura Coupling

Q2: What are the best starting catalyst/ligand combinations for a Suzuki coupling with this compound?

A2: For this electron-deficient chloro-pyridine, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] You require a more potent system. We recommend screening the following, which are known to be effective for challenging heteroaryl chlorides:

Catalyst/Ligand SystemRationale
XPhos Pd G3 / XPhos A go-to system for difficult couplings. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination.[2]
SPhos or RuPhos-based catalysts Similar to XPhos, these Buchwald ligands are highly effective for heteroaryl chloride substrates.[2]
Pd(dppf)Cl₂ A reliable and commonly used catalyst, though it may require higher temperatures than the Buchwald systems.[5][6]
NHC-Pd Complexes (e.g., PEPPSI-IPr) N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors and can be more robust than phosphines at high temperatures.[7]

Q3: Which base should I choose for the Suzuki reaction, and how critical is it?

A3: Base selection is critical and non-intuitive; it often requires empirical screening. The base is not just a scavenger but participates directly in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[8] For your substrate, consider:

  • K₃PO₄ (Potassium Phosphate): Often a good starting point. It is moderately strong and works well in many systems. Note that for anhydrous reactions, a few equivalents of water may be required to facilitate its activity.[9]

  • K₂CO₃ or Cs₂CO₃ (Potassium or Cesium Carbonate): Common and effective bases, especially in aqueous solvent mixtures. Cesium carbonate is more soluble and basic, which can be beneficial for sluggish reactions.[10]

  • KF (Potassium Fluoride): A milder option that can be useful if your coupling partners have base-labile functional groups, such as esters.[11]

Q4: What is the role of water in my Suzuki reaction? Should my reaction be anhydrous?

A4: The role of water is complex. While many cross-coupling reactions require strictly anhydrous conditions, Suzuki couplings often benefit from the presence of a small amount of water. Water can increase the solubility of the inorganic base (like K₃PO₄ or K₂CO₃) and facilitate the crucial transmetalation step.[5] Many successful protocols for heteroaryl couplings use a solvent system like dioxane/water or toluene/water.[5] However, excess water can promote unwanted side reactions like protodeboronation (the replacement of the C-B bond with a C-H bond).[4] A good starting point is a 10:1 to 5:1 ratio of organic solvent to water.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig reaction with this compound and a primary amine is failing. What is the likely cause?

A5: This is a notoriously difficult transformation.[1] The failure is almost certainly due to a combination of the inert C-Cl bond and catalyst inhibition by both the pyridine and the amine coupling partner. Amines can act as ligands for palladium, leading to catalyst deactivation.[12] To overcome this, you must use a state-of-the-art catalyst system specifically designed for challenging aminations:

  • Ligand Choice is Paramount: Use highly specialized, bulky, electron-rich phosphine ligands. Ligands like RuPhos , BrettPhos , or the latest generation of Buchwald ligands are essential.[2]

  • Use a Precatalyst: As with the Suzuki reaction, a well-defined precatalyst (e.g., RuPhos Pd G3) will give you the best chance of success by ensuring efficient generation of the active Pd(0) species.[1]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option that can sometimes offer different reactivity.[2]

Q6: I am observing a significant amount of hydrodehalogenation side product. How can I prevent this?

A6: Hydrodehalogenation (reduction of the C-Cl bond to C-H) is a common side reaction in Buchwald-Hartwig aminations.[2] It arises from competing pathways in the catalytic cycle and is often exacerbated by:

  • Presence of Water: Ensure all reagents and solvents are scrupulously dry. Water can act as a proton source for the reduction.[2]

  • Base Choice: The base can influence the rate of this side reaction. Screening different strong bases (e.g., switching from NaOtBu to LHMDS or K₃PO₄) may be necessary.[2]

  • Amine Quality: Impurities in the amine can sometimes act as hydrogen donors. Using a high-purity amine is recommended.[2]

Sonogashira Coupling

Q7: Should I use a copper co-catalyst for my Sonogashira reaction with this compound?

A7: The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst (typically CuI).[13] The copper facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[14]

For a challenging substrate like an aryl chloride, a copper-free protocol is often preferred. These systems rely on a highly active palladium catalyst to function without the copper co-catalyst, which can lead to cleaner reactions and avoid copper-mediated side reactions.[15][16]

Q8: What catalyst systems are effective for Sonogashira coupling of chloro-pyridines?

A8: Activating a C-Cl bond for Sonogashira coupling is difficult. You will need a highly active catalyst system. Consider screening the following:

Catalyst SystemTypeKey Features
PdCl₂(PPh₃)₂ / PPh₃ / CuI Classic Copper Co-catalyzedMay require high temperatures and can suffer from Glaser coupling.
[Pd(cinnamyl)Cl]₂ / DPPF Copper-FreeA robust system shown to be effective for coupling with challenging pseudohalides and can be applied to chlorides.[17]
Palladacycle Catalysts Copper-FreeCertain palladacycles have shown high activity for coupling aryl chlorides under copper-free conditions.[18]

The base is typically an amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as a solvent or co-solvent.[19]

Section 3: Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
No Reaction / Low Conversion 1. Inactive Catalyst: Oxidative addition is too slow.[1] 2. Catalyst Inhibition: Pyridine nitrogen is poisoning the palladium.[2] 3. Insufficient Temperature: C-Cl activation requires significant thermal energy. 4. Incorrect Base/Solvent: Conditions are not optimal for the key catalytic steps.1. Switch to a more active ligand (e.g., from dppf to a Buchwald ligand like XPhos or RuPhos). Use a precatalyst. 2. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). 3. Systematically increase the reaction temperature in 10 °C increments (monitor for decomposition). 4. Screen a panel of bases (K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (Dioxane, Toluene, CPME).
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) species is unstable and has precipitated out.[2] 2. Ligand Degradation: The phosphine ligand may be unstable at high temperatures.1. Use a more robust ligand, such as an N-heterocyclic carbene (NHC), which can be more thermally stable.[2] 2. Lower the reaction temperature. Find the minimum effective temperature to maintain catalyst stability. 3. Ensure a strict inert atmosphere (argon or nitrogen), as oxygen can accelerate decomposition.
Hydrodehalogenation (C-Cl replaced by C-H) 1. Presence of Moisture: Water or other protic impurities are acting as a proton source.[2] 2. Side Reaction of Amine/Base: Particularly common in Buchwald-Hartwig aminations.[2]1. Rigorously dry all solvents and reagents. Use fresh, anhydrous solvents. Dry glassware in an oven before use. 2. Screen different bases. Sometimes a weaker base can disfavor this pathway. 3. In Buchwald-Hartwig, ensure the amine is of high purity.
Homocoupling of Coupling Partner 1. Suzuki: Oxidative coupling of the boronic acid. 2. Sonogashira: Glaser coupling of the terminal alkyne.1. Suzuki: Rigorously degas the reaction mixture to remove all traces of oxygen.[2] Using a direct Pd(0) source (like Pd(PPh₃)₄) can sometimes reduce this compared to in situ reduction of Pd(II).[2] 2. Sonogashira: Switch to a copper-free protocol. Ensure the reaction is run under a strict inert atmosphere.

Section 4: Recommended Starting Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition ACondition B
Electrophile This compound (1.0 equiv)This compound (1.0 equiv)
Nucleophile Arylboronic Acid (1.5 equiv)Arylboronic Acid (1.5 equiv)
Precatalyst XPhos Pd G3 (2 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand XPhos (4 mol%)-
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Dioxane / H₂O (10:1)Toluene / H₂O (5:1)
Temperature 100 °C110 °C
Atmosphere ArgonArgon
Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and ligand (e.g., XPhos, 0.04 equiv).

  • Seal the vial with a septum-containing cap.

  • Remove the vial from the glovebox and add the degassed solvent system (e.g., dioxane/water) via syringe.

  • Purge the vial headspace with argon for 5 minutes.

  • Place the reaction vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Cool the reaction to room temperature and monitor conversion by LCMS or TLC.

Section 5: Mechanistic Insights

The catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a challenging substrate like this compound, the initial oxidative addition of the C-Cl bond to the Pd(0) center is the most difficult step. Bulky, electron-rich ligands are essential to create a more reactive, coordinatively unsaturated palladium center that can break this strong bond.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex L-Pd(II)(Ar)(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product Exits Cycle aryl_halide Ar-X (this compound) aryl_halide->pd0 Enters Cycle boronic_acid Ar'-B(OR)2 boronic_acid->oa_complex Activated by Base base Base center annotation L = Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Crucial for activating the C-Cl bond.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Sources

Technical Support Center: Purification of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated pyridine intermediate in their synthetic workflows.[1][2] The purity of this reagent is critical for the success of subsequent reactions, such as nucleophilic substitutions and cross-coupling, which are pivotal in the synthesis of novel pharmaceutical and agrochemical compounds.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route. A common pathway to analogous compounds involves the diazotization and fluorination of an aminopyridine precursor, such as 2-chloro-3-amino-4-methylpyridine.[3][4] Based on this and other halogenation routes, likely impurities include:

  • Unreacted Starting Materials: Residual 2-chloro-3-amino-4-methylpyridine or the corresponding picoline precursor.

  • Isomeric Byproducts: Positional isomers, such as 2-chloro-5-fluoro-4-methylpyridine or 4-chloro-3-fluoro-2-methylpyridine, can form depending on the regioselectivity of the halogenation steps.[5]

  • Over-halogenated Species: Products containing additional chlorine or fluorine atoms.

  • Hydrolysis Products: For example, 2-hydroxy-3-fluoro-4-methylpyridine, if water is present during workup or purification at high temperatures.

  • Residual Solvents & Reagents: Solvents used in the reaction (e.g., toluene, acetonitrile) and residual acids or bases from the workup.

Q2: Which analytical method is best for a quick purity assessment of my crude product?

A2: For a rapid and effective initial assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) is highly recommended. It is well-suited for volatile and thermally stable compounds like halogenated pyridines. This technique will provide a clear picture of the number of components in your mixture and their relative ratios, which is crucial for planning your purification strategy. For more detailed structural information on the impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal choice. High-Performance Liquid Chromatography (HPLC) can also be used, but method development may be required to achieve good peak shape for this basic compound.

Q3: My sample is a light yellow liquid. Should I use distillation or chromatography?

A3: The choice depends on the nature of the impurities.

  • Fractional Vacuum Distillation is the preferred method if your primary impurities are isomeric byproducts with different boiling points, or non-volatile baseline material.[6] Given that this compound is a liquid at room temperature, distillation is a scalable and economical first-line approach.[2]

  • Flash Column Chromatography is more suitable when impurities have very similar boiling points to your product or if you are dealing with colored impurities and degradation products that are more polar.

A pragmatic approach is to perform an initial purification by fractional vacuum distillation and then, if necessary, "polish" the resulting product with a quick flash column to remove any remaining trace impurities.

Q4: How should I properly store purified this compound?

A4: To maintain its integrity, the purified compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container at refrigerated temperatures (2-8°C).[7] It should be protected from light and moisture to prevent degradation.

Troubleshooting and Purification Guides

This section addresses specific issues encountered during the purification process.

Problem 1: Low Purity and Multiple Peaks on GC After Initial Workup
  • Probable Cause: The crude sample contains a complex mixture of unreacted starting materials, isomeric byproducts, and residual solvents. The boiling points of these components may be too close for simple distillation.

  • Strategic Approach: A multi-step purification workflow is required. The primary goal is to separate the target compound from impurities with significantly different physicochemical properties.

  • Visual Workflow:

    Caption: General workflow for purifying crude this compound.
Guide 1.1: Purification by Fractional Vacuum Distillation

Fractional distillation is effective for separating compounds with different boiling points.[6] Since the atmospheric boiling point of this compound is predicted to be high (~186°C), vacuum distillation is essential to prevent thermal decomposition.[8]

Physicochemical Data for Context:

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 881891-82-3 145.56 ~186 (Predicted) [8]
2-Fluoro-4-methylpyridine461-87-0111.12160-161
2-Chloro-4-methylpyridine3678-62-4127.57194-195
3-Amino-2-chloro-4-methylpyridine133627-45-9142.58Decomposes

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (minimum 20 cm), a short-path distillation head with a condenser, a cow-type fraction collector, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude liquid to a round-bottom flask (no more than half-full) along with a magnetic stir bar or boiling chips.

  • Evacuate: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). Begin stirring.

  • Heating: Gently heat the flask using a heating mantle with a sand bath for even temperature distribution.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The head temperature will be unstable during this phase.

    • Main Fraction: Once the head temperature stabilizes, switch to a new collection flask. Collect the main fraction over a narrow temperature range (typically 1-2°C). The boiling point of a related compound, 2-chloro-3-fluoro-4-formylpyridine, is 82°C at 12 hPa (9 mmHg), suggesting the target compound will distill at a similar temperature under vacuum.[9]

    • Final Fraction: As the distillation slows and the temperature begins to rise or fall, switch to a final collection flask. This fraction will contain higher-boiling impurities.

  • Analysis: Analyze all collected fractions by GC to determine their purity and decide which to combine.

Problem 2 (Chromatography): Product peak is tailing or shows poor resolution.
  • Probable Cause: The basic nitrogen atom on the pyridine ring is interacting strongly with acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase. This secondary interaction causes peak tailing and can co-elute impurities.

  • Strategic Approach: Modify the mobile phase to suppress the silanol interactions. This can be done by adding a small amount of a competing base or by adjusting the pH.

  • Visual Troubleshooting Guide:

Guide 1.2: Purification by Flash Column Chromatography

Experimental Protocol:

  • Solvent System Selection (TLC):

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on several TLC plates.

    • Develop the plates in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Crucially, add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA will protonate the silanol groups, effectively blocking them and leading to much sharper peaks.

    • Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.

  • Column Packing:

    • Select an appropriate size flash column based on your sample mass (a good rule of thumb is a 40g silica column for every 1g of crude material).

    • Pack the column using the selected mobile phase (containing TEA) as a slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve your product in a solvent, add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum.

References

  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 2, 2026, from [Link]

  • abcr GmbH. (n.d.). AB494716 | CAS 881891-82-3. Retrieved January 2, 2026, from [Link]

  • Chemsrc. (2023, August 21). 2-Fluoro-4-methylpyridine | CAS#:461-87-0. Retrieved January 2, 2026, from [Link]

  • Grozinge, K. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. 6,399,781B1.
  • European Patent Office. (1996). Method for the preparation of 3-amino-2-chloro-4-alkylpyridines. EP0743301A1. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with this compound. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved January 2, 2026, from [Link]

  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (2023, December 18). Fractional distillation. Retrieved January 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved January 2, 2026, from [Link]

  • European Patent Office. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. EP1064265B1. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 3-amino-2-chloro-4-methylpyridines. U.S. Patent No. 5,668,287A.
  • ResearchGate. (2008). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.
  • Handforth's Study Hall. (2020, May 27). Chem 30 8.1.1 Fractional Distillation [Video]. YouTube. Retrieved from [Link]

  • TMP Chem. (2012, July 23). A Brief Introduction to Fractional Distillation [Video]. YouTube. Retrieved from [Link]

  • Physics Wallah. (2022, September 16). Fractional distillation → M (isomeric products) What are N and M ? [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Scale-Up of 2-Chloro-3-fluoro-4-methylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3). This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to support your experimental and scale-up endeavors. This molecule is a valuable building block in medicinal chemistry and agrochemical synthesis, making its efficient production critical.[1]

Section 1: Overview of Synthetic Strategies

The industrial production of this compound is not trivial, with challenges in regioselectivity, handling of hazardous materials, and purification. Several synthetic routes are commonly explored, each with distinct advantages and drawbacks for scale-up. The choice of route often depends on the cost and availability of starting materials, required purity, and equipment capabilities.

Synthetic_Routes Primary Synthetic Pathways to this compound Product This compound SM1 3-Amino-2-chloro-4-methylpyridine SM1->Product Diazotization & Fluorination (Balz-Schiemann type) SM2 2,3-Dichloro-4-methylpyridine SM2->Product Nucleophilic Halogen Exchange (Halex Reaction) SM3 2-Hydroxy-3-fluoro-4-methylpyridine SM3->Product Chlorination (e.g., with POCl₃) SM4 4-Methylpyridine (γ-Picoline) SM4->Product Multi-step Ring Functionalization

Caption: Primary synthetic pathways to the target molecule.

Table 1: Comparison of Major Synthetic Routes for Scale-Up
RouteStarting MaterialKey ReagentsProsConsScale-Up Feasibility
Diazotization 3-Amino-2-chloro-4-methylpyridineNaNO₂, HBF₄ or HF-PyridineWell-established chemistry.[2]Thermally unstable diazonium salts; handling of HF; potential for phenolic impurities.Moderate: Requires stringent temperature control and specialized equipment for handling HF.
Halogen Exchange 2,3-Dichloro-4-methylpyridineKF, CsF, Phase Transfer Catalyst (PTC)Avoids unstable intermediates; often high yielding.Requires high temperatures; potential for isomeric impurities; PTC can complicate workup.Good: Amenable to standard batch reactors, but requires significant process optimization for selectivity and purification.
Chlorination 2-Hydroxy-3-fluoro-4-methylpyridinePOCl₃, PCl₅Direct conversion.POCl₃ is highly corrosive and toxic; reaction can be aggressive.[3]Moderate: Requires robust, corrosion-resistant equipment and scrubbing systems for acidic off-gassing.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for industrial-scale production?

A1: The Halogen Exchange (Halex) route is often favored for large-scale production. While it requires high temperatures, it avoids the use of thermally unstable diazonium salts, which pose a significant safety risk on scale-up.[4] The process can often be run in standard glass-lined or Hastelloy reactors, and optimization can lead to high throughput and yield. However, the initial synthesis of the 2,3-dichloro-4-methylpyridine precursor must also be efficient.

Q2: What are the primary safety concerns when producing this compound?

A2: Safety is paramount. Key hazards are associated with the reagents and intermediates:

  • Diazonium Salts: Potentially explosive, especially when dry. They must be generated and used in situ at low temperatures (typically 0-5 °C).[5]

  • Hydrogen Fluoride (HF): Extremely corrosive and toxic. Anhydrous HF or its complexes (like HF-Pyridine) can cause severe burns that may not be immediately painful. Requires specialized handling procedures and personal protective equipment (PPE).[2]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[3] All operations must be conducted in a moisture-free environment and in well-ventilated areas or fume hoods.

  • Product & Intermediates: Halogenated pyridines are generally irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[6][7] Always consult the Safety Data Sheet (SDS) and wear appropriate PPE, including gloves and eye protection.[8][9]

Q3: What are the most common impurities I should expect?

A3: Impurity profiles are route-dependent:

  • From Diazotization: 2-Chloro-3-hydroxy-4-methylpyridine (from reaction with water), and unreacted 3-amino-2-chloro-4-methylpyridine.

  • From Halogen Exchange: Unreacted 2,3-dichloro-4-methylpyridine, and potentially the over-fluorinated or rearranged isomers.

  • General: Tars or polymeric materials can form at high temperatures or with prolonged reaction times.[10]

Q4: What analytical methods are recommended for in-process control and final product analysis?

A4: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress and identifying volatile impurities and byproducts.[10]

  • High-Performance Liquid Chromatography (HPLC): Best for quantifying the purity of the final product and non-volatile intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for tracking the success of fluorination reactions.

Section 3: Troubleshooting Guides by Synthetic Route

Route A: Diazotization & Fluorination (Balz-Schiemann Type)

This route involves converting 3-Amino-2-chloro-4-methylpyridine to a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source.[2]

Q: My reaction yield is consistently low (<40%) and I observe significant frothing and gas evolution upon adding sodium nitrite. What is happening?

A: This indicates premature and uncontrolled decomposition of your diazonium salt. The stability of the diazonium intermediate is critically dependent on temperature.

  • Causality: The diazotization reaction is exothermic. If the addition rate of the nitrite solution is too fast or the cooling is inefficient, localized hot spots can form, causing the diazonium salt to decompose back to the starting amine or react with water to form the undesired phenol.[4]

  • Troubleshooting Protocol:

    • Verify Cooling Capacity: Ensure your reactor's cooling system can maintain a stable internal temperature of 0-5 °C throughout the nitrite addition. For scale-up, this is a critical parameter.

    • Control Addition Rate: Add the aqueous sodium nitrite solution dropwise sub-surface to the vigorously stirred amine/acid mixture. This improves dispersion and heat transfer.

    • Monitor Temperature Closely: Use a calibrated temperature probe placed directly in the reaction medium. An alarm system for temperature deviations is recommended for pilot-scale and larger reactions.

    • Check Acid Stoichiometry: Ensure at least 3 equivalents of acid (e.g., HCl or HBF₄) are used: one to form the amine salt, one to react with NaNO₂, and one to maintain an acidic medium to stabilize the diazonium salt.

Troubleshooting_Diazotization start Low Yield & Uncontrolled Decomposition in Diazotization q1 Is internal temperature maintained at 0-5°C? start->q1 a1_no Improve Cooling & Slow NaNO₂ Addition Rate q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes solution Yield should improve. If not, analyze for impurities in starting amine. a1_no->solution q2 Is NaNO₂ solution added sub-surface with vigorous stirring? a1_yes->q2 a2_no Adjust addition method to prevent localized hot spots. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes a2_no->solution q3 Are at least 3 eq. of acid used? a2_yes->q3 a3_no Adjust stoichiometry. Ensure sufficient acid to stabilize diazonium salt. q3->a3_no No q3->solution Yes a3_no->solution

Caption: Troubleshooting workflow for low yield in diazotization.

Route B: Nucleophilic Halogen Exchange (Halex)

This approach typically involves heating 2,3-dichloro-4-methylpyridine with a fluoride source like spray-dried potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).

Q: The Halex reaction is stalling at ~50% conversion, even after prolonged heating at high temperatures (180-200°C). How can I drive the reaction to completion?

A: Incomplete conversion in a Halex reaction is a common scale-up challenge, often related to the activity of the fluoride source or mass transfer limitations.

  • Causality: The reaction is a nucleophilic aromatic substitution (SNAr). Its rate is dependent on the nucleophilicity of the fluoride ion and its ability to access the substrate. Potassium fluoride has low solubility in organic solvents. As the reaction proceeds, the newly formed KCl can precipitate onto the KF surface, passivating it and halting the reaction.[11]

  • Troubleshooting Protocol:

    • Activate the Fluoride Source: Ensure you are using spray-dried KF, which has a higher surface area. Alternatively, KF can be dried in situ by azeotropic distillation with toluene before adding the primary solvent (e.g., sulfolane). Any residual water will dramatically reduce fluoride nucleophilicity.

    • Incorporate a Phase-Transfer Catalyst (PTC): Add a catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) at 5-10 mol%. The PTC transports fluoride ions into the organic phase, significantly accelerating the reaction and often allowing for lower reaction temperatures.

    • Ensure Efficient Agitation: On scale-up, solid-liquid reactions require powerful agitation to ensure good mixing and prevent solids from settling. Verify that your reactor's impeller design and speed are sufficient for maintaining a uniform slurry.

    • Solvent Choice: While DMSO is common, sulfolane is often superior for high-temperature applications due to its greater thermal stability.

Step-by-Step Protocol: Lab-Scale Halex Reaction with PTC
  • Drying: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap with a condenser, add spray-dried potassium fluoride (1.5 eq). Add toluene and heat to reflux to azeotropically remove any residual water. Once no more water collects, cool the flask and carefully remove the toluene under vacuum.

  • Reaction Setup: Under a nitrogen atmosphere, add sulfolane, 2,3-dichloro-4-methylpyridine (1.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Heating: Heat the stirred mixture to 160-170 °C. The lower temperature is often possible due to the PTC.

  • Monitoring: Monitor the reaction progress every 2-4 hours by taking a small, quenched aliquot and analyzing it by GC-MS.

  • Workup: Once the reaction is complete, cool the mixture, dilute with toluene, and filter to remove inorganic salts (KF, KCl). Wash the organic phase with water multiple times to remove the sulfolane and PTC. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Section 4: Purification Challenges

Q: I am struggling to separate my product from an isomeric impurity via distillation. What are my options?

A: Close-boiling isomers are a frequent purification headache in pyridine chemistry. If fractional distillation is ineffective, even under high vacuum, you must consider alternative methods.

  • Causality: Isomers like 2-fluoro-3-chloro-4-methylpyridine can have very similar vapor pressures to the desired product, making separation by distillation inefficient.

  • Alternative Solutions:

    • Melt Crystallization: If your product is a solid at or below room temperature, melt crystallization can be a powerful, solvent-free purification technique. It relies on the small differences in melting points between the product and impurities.

    • Derivative Formation: Convert the product mixture into a solid derivative (e.g., a salt with a specific acid). The derivative of the desired product may have different crystallization properties, allowing for purification by recrystallization. Afterward, the pure product can be regenerated by neutralization.

    • Preparative Chromatography: While expensive for large scales, preparative HPLC or SFC (Supercritical Fluid Chromatography) can be used for high-value products where extreme purity is required.

References

  • Google Patents. (Original Grant 2021). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Google Patents. (Original Grant 2021). EP3608310B1 - Method for separating and purifying 2-chloro-3-trifluoromethylpyridine.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

  • Sama, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • ResearchGate. (2014). Precursors and products from the Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (Original Grant 2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Wikipedia. (2024). Finkelstein reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound. [Link]

  • Google Patents. (Original Grant 2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. (Original Grant 2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (2009). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

Sources

preventing decomposition of 2-Chloro-3-fluoro-4-methylpyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Synthetic Transformations

Welcome to the technical support center for 2-Chloro-3-fluoro-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate decomposition and optimize your reaction outcomes. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested insights to ensure your success.

Understanding the Stability of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique substitution pattern that allows for selective functionalization.[1] However, the interplay of the chloro, fluoro, and methyl groups on the pyridine ring presents a unique set of stability challenges. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents makes the ring susceptible to certain decomposition pathways, particularly under the conditions of popular cross-coupling and nucleophilic substitution reactions.

The primary modes of decomposition to be aware of are:

  • Hydrodehalogenation: The undesired replacement of the chlorine atom with a hydrogen atom.

  • Hydrolysis: Reaction with water to replace the chlorine atom with a hydroxyl group.

  • Protodeboronation (in Suzuki-Miyaura reactions): Loss of the boronic acid/ester group from the coupling partner, which can be exacerbated by the properties of the pyridine substrate.

  • Thermal Degradation: Decomposition at elevated temperatures.

This guide will provide you with the knowledge to anticipate and prevent these and other side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address common problems encountered during reactions with this compound.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am performing a Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound and observing low yields of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions with this compound are often due to a combination of factors, primarily related to catalyst deactivation and substrate decomposition. The main culprits are often hydrodehalogenation of the starting material and unproductive side reactions of the catalyst.

1. Hydrodehalogenation: This is a common side reaction where the chloro group is replaced by a hydrogen atom, leading to the formation of 3-fluoro-4-methylpyridine. This process is often mediated by palladium-hydride (Pd-H) species in the catalytic cycle.

  • Choice of Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species, especially at higher temperatures.

    • Recommendation: Switch to a weaker, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] These bases are less prone to generating hydride species.

  • Solvent and Reagent Purity: Protic solvents (e.g., alcohols) and residual water can be sources of protons for hydrodehalogenation.

    • Recommendation: Use anhydrous, degassed solvents. If a protic co-solvent is necessary, minimize its amount and consider using a less reactive one. Ensure all reagents are of high purity and stored under inert conditions.

2. Catalyst Inhibition and Decomposition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium species.

  • Ligand Selection: The choice of phosphine ligand is critical.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the pathways that lead to catalyst deactivation and hydrodehalogenation.[3]

3. Reaction Temperature: While the C-Cl bond in 2-chloropyridines generally requires higher temperatures for activation compared to bromides or iodides, excessive heat can promote decomposition pathways.[4]

  • Recommendation: Carefully control the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely by TLC or LC-MS. Only increase the temperature if the reaction is sluggish.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Combine Solids: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) - Ligand (e.g., XPhos, 3.3 mol%) B 2. Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) A->B In oven-dried Schlenk tube C 3. Heat to 80-100 °C B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool, dilute with organic solvent, wash with water and brine D->E F 6. Dry, concentrate, and purify (e.g., column chromatography) E->F

Optimized Suzuki-Miyaura workflow.
Issue 2: Formation of Hydroxylated Byproduct

Question: I am observing a significant amount of 2-hydroxy-3-fluoro-4-methylpyridine in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

The formation of the hydroxylated byproduct is due to the hydrolysis of the C-Cl bond. This can occur if water is present in the reaction mixture, especially in the presence of a strong base or at elevated temperatures.

1. Presence of Water: Water can act as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring. This process is often facilitated by the base used in the reaction.

  • Recommendation:

    • Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

    • Ensure all glassware is thoroughly oven-dried before use.

    • Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.

2. Choice of Base: Strong hydroxide bases (e.g., NaOH, KOH) will directly promote hydrolysis. Even carbonate and phosphate bases can facilitate hydrolysis if significant water is present.

  • Recommendation: While using non-hydroxide bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended, their effectiveness in preventing hydrolysis is contingent on maintaining anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine and methyl groups in the stability and reactivity of this compound?

A1: The fluorine and methyl groups have opposing electronic effects that influence the molecule's stability and reactivity.

  • Fluorine: As a highly electronegative atom, the fluorine at the 3-position has a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the pyridine ring, making the C-Cl bond more susceptible to nucleophilic attack. However, fluorination can also enhance the thermal stability of the aromatic ring.[3][5] The ortho-fluoro group can also influence the conformation of reaction intermediates, which can be beneficial in certain catalytic cycles.

  • Methyl Group: The methyl group at the 4-position is weakly electron-donating through hyperconjugation. This can slightly counteract the electron-withdrawing effects of the nitrogen and halogen atoms, potentially modulating the reactivity of the C-Cl bond.[6] The steric bulk of the methyl group is minimal and generally does not significantly hinder reactions at the 2-position.

Electronic effects of substituents.

Q2: Are there any specific classes of nucleophiles that are more likely to cause decomposition?

A2: While most common nucleophiles can be used successfully with careful optimization, certain types may be more prone to inducing side reactions.

  • "Soft" Nucleophiles: Thiolates and other "soft" nucleophiles can sometimes participate in redox processes with palladium catalysts, which might lead to catalyst deactivation or other undesired pathways. However, with the right ligand and conditions, C-S coupling can be achieved.

  • Bulky Nucleophiles: Very bulky nucleophiles may react sluggishly, requiring higher temperatures, which in turn can increase the rate of decomposition. In such cases, using a more active catalyst system (e.g., a more electron-rich and bulky ligand) can allow for lower reaction temperatures.

Q3: Can I use this compound in nucleophilic aromatic substitution (SNAr) reactions?

A3: Yes, the electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, makes it a suitable substrate for SNAr reactions. The chlorine at the 2-position is the more likely site of substitution compared to the fluorine at the 3-position, as chloride is generally a better leaving group than fluoride in SNAr reactions on heteroaromatic systems under many conditions. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Q4: How should I store this compound to ensure its stability?

A4: To maintain its integrity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a sealed vial backfilled with argon or nitrogen).[1] This minimizes the risk of hydrolysis from atmospheric moisture and degradation from light or heat. Storing at 0-8°C is recommended.[1]

Summary of Recommendations

IssuePotential CauseRecommended Solution
Low Yield / Hydrodehalogenation Pd-H formation, protic impuritiesUse non-nucleophilic bases (K₃PO₄, Cs₂CO₃); employ bulky, electron-rich ligands (XPhos, SPhos); use anhydrous, degassed solvents.
Hydrolysis Presence of water, strong hydroxide basesUse anhydrous reagents and solvents; run under inert atmosphere; avoid hydroxide bases.
Catalyst Deactivation Pyridine nitrogen coordinationUse bulky phosphine ligands to favor reductive elimination over catalyst inhibition.
Sluggish Reaction Poor C-Cl bond activationOptimize ligand and base; cautiously increase temperature while monitoring for decomposition.

By understanding the inherent reactivity of this compound and carefully controlling the reaction parameters, researchers can successfully employ this valuable building block in a wide range of synthetic applications, minimizing decomposition and maximizing yields.

References

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Joy, J., et al. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(14), 11065-11084.
  • Joy, J., et al. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(14), 11065-11084.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry, 67(19), 6653-6663.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews, 118(16), 7489-7657.
  • Ding, Y., et al. (2021). Sustainable Four-Component Annulation for the Synthesis of 2,3,4,6-Tetraarylpyridines. The Journal of Organic Chemistry, 86(5), 3897-3906.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). Organic Letters, 3(9), 1351-1354.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 2, 2026, from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016).

Sources

Technical Support Center: Navigating Reactions with 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile halogenated pyridine in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up procedures of reactions involving this specific substrate. Our focus is on providing practical, experience-driven advice to ensure the successful isolation and purification of your target compounds.

Core Compound Characteristics and Safety

This compound is a valuable building block in medicinal chemistry and agrochemical research, largely due to its unique electronic properties and multiple points for diversification.[1][2][3] The presence of chloro, fluoro, and methyl groups on the pyridine ring influences its reactivity in predictable yet nuanced ways, impacting both the course of the reaction and the subsequent work-up.

A thorough understanding of the physical and safety properties of this reagent is paramount before any experimental work. While specific data for this compound is not extensively published, we can infer its properties from closely related analogs.

Table 1: Physical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₆H₅ClFN145.56Not availableNot available
2-Chloro-4-methylpyridineC₆H₆ClN127.57194-1951.142
2-Fluoro-4-methylpyridineC₆H₆FN111.12160-1611.078
2-Chloro-3-fluoropyridineC₅H₃ClFN131.53Not availableNot available

Safety and Handling: Halogenated pyridines should be handled with care, assuming they are irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[6][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4][8]

Troubleshooting Guides for Common Reactions

The unique substitution pattern of this compound presents specific challenges and considerations in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the presence of the pyridine nitrogen and multiple halogens on the substrate can lead to complications.

Issue 1: Low or No Conversion to the Desired Product

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Inhibition/Deactivation Use a fresh, high-quality palladium catalyst and an appropriate phosphine ligand (e.g., SPhos, XPhos). Ensure rigorous exclusion of oxygen from the reaction mixture.The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Oxygen can lead to the oxidation of the active Pd(0) species.[9]
Inactive Boronic Acid Use fresh boronic acid or a boronate ester. Consider using potassium trifluoroborate salts, which can be more stable.Boronic acids can undergo protodeboronation or form inactive boroxines upon storage.
Insufficient Base Strength Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous if required by the protocol.The base is crucial for the activation of the boronic acid to facilitate transmetalation.[9]
Poor Solubility Choose a solvent system that ensures the solubility of all reactants at the reaction temperature. Common choices include dioxane/water or toluene/water mixtures.Poor solubility can lead to a sluggish or incomplete reaction.

Issue 2: Formation of Significant Byproducts

Observed Byproduct Identification Mitigation Strategy
Homocoupling of Boronic Acid Detected by LC-MS or NMR.Thoroughly degas the reaction mixture and maintain an inert atmosphere. Ensure the palladium precatalyst is fully reduced to Pd(0).
Dehalogenation of Starting Material Formation of 3-fluoro-4-methylpyridine, detectable by GC-MS.Use anhydrous solvents and minimize sources of protic impurities.
Protodeboronation Formation of the arene corresponding to the boronic acid.Ensure anhydrous conditions and consider using a boronate ester.
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the chloro and fluoro substituents are potential leaving groups. The regioselectivity and reactivity are governed by the electronic effects of the substituents and the pyridine nitrogen.

Issue 1: Incorrect Regioisomer or No Reaction

Potential Cause Troubleshooting Action Scientific Rationale
Ambiguous Regioselectivity The reaction may yield a mixture of products from substitution at the 2- and 3-positions.The pyridine nitrogen activates the ortho (2-position) and para positions to nucleophilic attack. The relative reactivity of the C-Cl versus C-F bond will depend on the specific nucleophile and reaction conditions.
Poor Leaving Group Ability Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMSO, DMF).Higher temperatures and polar aprotic solvents facilitate the formation of the Meisenheimer complex and the departure of the leaving group.
Weak Nucleophile Use a stronger nucleophile or add a base to deprotonate the nucleophile in situ.The rate of SNAr is dependent on the nucleophilicity of the attacking species.

Issue 2: Hydrolysis of the Starting Material or Product

Observation Potential Cause Prevention
Formation of hydroxylated pyridinesPresence of water in the reaction mixture, especially under basic conditions.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: I am having trouble removing the palladium catalyst from my product after a Suzuki coupling. What is the best way to do this?

A1: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by performing an aqueous wash with a solution of a sulfur-containing compound like sodium thiosulfate or N-acetylcysteine. A filtration through a pad of celite can also be effective.

Q2: During my aqueous work-up, I am observing a persistent emulsion. How can I break it?

A2: Emulsions are common when working with pyridine derivatives. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). Gently swirling the separatory funnel instead of vigorous shaking can also help prevent their formation. If the emulsion persists, filtration through a pad of celite may be necessary.

Q3: How can I effectively monitor the progress of my reaction involving this compound by TLC?

A3: this compound and its derivatives are often UV active and can be visualized under a UV lamp (254 nm). For compounds that are not UV active or to confirm the presence of a spot, staining with potassium permanganate or p-anisaldehyde can be effective.

Q4: My product appears to be unstable on silica gel during column chromatography. What are my options?

A4: If you observe streaking or decomposition on the TLC plate, your compound may be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1%) in the eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) can be a good solution.

Q5: What is a general procedure for quenching a reaction containing this compound?

A5: A common and generally safe method for quenching is to cool the reaction mixture to room temperature or 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). For reactions involving organometallics, a slow addition of water or a saturated solution of Rochelle's salt (potassium sodium tartrate) may be more appropriate.

Experimental Protocols: Work-up Procedures

The following are detailed, step-by-step methodologies for the work-up of common reactions involving this compound.

General Aqueous Work-up for Neutral or Basic Products

This procedure is suitable for isolating products that are not water-soluble and are stable to aqueous conditions.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of NH₄Cl or deionized water to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Work-up with Acidic Wash for Removal of Basic Impurities

This procedure is useful for removing unreacted pyridine starting materials or other basic byproducts, provided your product is stable to dilute acid.

  • Quenching and Dilution: After quenching the reaction as described above, dilute the mixture with an organic solvent.

  • Acidic Extraction: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This will protonate basic impurities, including any remaining this compound, and extract them into the aqueous layer.[10][11]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Final Wash and Drying: Wash with brine, then dry the organic layer over Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter and concentrate to yield the crude product, which can then be purified.

Visualizations

General Work-up Workflow

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract separate Separate Layers extract->separate wash_org Wash Organic Layer (e.g., Brine) separate->wash_org Organic Layer aq_waste Aqueous Waste separate->aq_waste Aqueous Layer dry_org Dry Organic Layer (e.g., Na2SO4) wash_org->dry_org filter_conc Filter and Concentrate dry_org->filter_conc purify Purification (e.g., Chromatography) filter_conc->purify product Pure Product purify->product

Caption: A generalized workflow for the aqueous work-up of a reaction mixture.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_sm Starting Material Consumed? (TLC/LC-MS) start->check_sm incomplete Incomplete Reaction check_sm->incomplete No sm_gone Starting Material Gone check_sm->sm_gone Yes optimize Optimize Reaction: - Increase Temperature - Change Catalyst/Ligand - Screen Solvents/Bases incomplete->optimize degradation Product Degradation During Reaction? sm_gone->degradation optimize_sol Re-run with Optimized Conditions optimize->optimize_sol workup_loss Product Loss During Work-up? degradation->workup_loss No milder_cond Use Milder Reaction Conditions degradation->milder_cond Yes check_aq Check Aqueous Layer for Product workup_loss->check_aq Yes emulsion Emulsion Formation? workup_loss->emulsion No adjust_workup Adjust Work-up: - pH adjustment - Different extraction solvent check_aq->adjust_workup column_issue Column Chromatography Issues? emulsion->column_issue No break_emulsion Break Emulsion (add brine, filter) emulsion->break_emulsion Yes alt_purify Alternative Purification: - Alumina column - Recrystallization column_issue->alt_purify

Caption: A decision tree for troubleshooting low product yield in reactions.

References

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. (n.d.).
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024, February 28). MDPI. Retrieved January 2, 2026, from [Link]

  • What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate. Retrieved January 2, 2026, from [Link]

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000, January 6). European Patent Office. Retrieved January 2, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 2, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro uracil. (n.d.). Retrieved January 2, 2026, from [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (n.d.). Retrieved January 2, 2026, from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, October 16). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The Halogenation of Pyridine. (1943, November 1). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

  • Mastering Organic Synthesis with this compound. (n.d.). Retrieved January 2, 2026, from [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2008, August 8). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development. Retrieved January 2, 2026, from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, October 16). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018, November 18). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC. Retrieved January 2, 2026, from [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. Retrieved January 2, 2026, from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

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Validation & Comparative

2-Chloro-3-fluoro-4-methylpyridine vs 2-bromo-3-fluoro-4-methylpyridine reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-3-fluoro-4-methylpyridine and 2-bromo-3-fluoro-4-methylpyridine

For researchers and professionals in drug development and materials science, the selection of halogenated pyridine building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. This guide provides a detailed, objective comparison of two closely related yet distinct intermediates: this compound and 2-bromo-3-fluoro-4-methylpyridine. We will explore the fundamental principles governing their reactivity and provide a comparative analysis of their performance in essential palladium-catalyzed cross-coupling reactions, supported by representative data and detailed experimental protocols.

Fundamental Principles of Reactivity in Cross-Coupling Reactions

The primary arena where the reactivity of these two compounds diverges is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The performance of an aryl halide in these transformations is predominantly governed by the ease of the initial, and often rate-determining, oxidative addition step.[1]

In this step, a low-valent palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The rate of this oxidative addition is inversely proportional to the strength of the C-X bond. The generally accepted reactivity trend for halogens is I > Br > Cl > F, which correlates with the decreasing C-X bond dissociation energies down the group.[2][3][4]

The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol). Consequently, 2-bromo-3-fluoro-4-methylpyridine is inherently more reactive than its chloro-analogue in palladium-catalyzed reactions.[2][5] This higher reactivity often translates into tangible experimental advantages:

  • Milder Reaction Conditions: Couplings can often be achieved at lower temperatures.

  • Lower Catalyst Loadings: Less of the expensive palladium catalyst may be required.

  • Shorter Reaction Times: Reactions proceed to completion more quickly.

  • Broader Catalyst/Ligand Scope: A wider range of less activated catalysts can be effective.

Conversely, the stronger C-Cl bond in this compound makes it a more challenging substrate.[6] Activating this bond typically requires more forceful conditions, such as higher temperatures and, crucially, the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines) that facilitate the difficult oxidative addition step.[7][8]

Reactivity_Principle cluster_0 General Reactivity Trend in Pd Cross-Coupling cluster_1 Governing Factor C-I Iodo C-Br Bromo (Target Compound) C-Cl Chloro (Target Compound) Br_val Bromo C-Br->Br_val C-F Fluoro Cl_val Chloro C-Cl->Cl_val Reactivity Reactivity Reactivity->C-I Highest Bond_Strength C-X Bond Strength (kcal/mol) I_val Iodo Bond_Strength->I_val ~57 Bond_Strength->Br_val ~72 Bond_Strength->Cl_val ~84 F_val Fluoro Bond_Strength->F_val ~116

Figure 1: Halogen reactivity governed by C-X bond strength.

Comparative Performance: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[9][10] When comparing the two title compounds, the bromo-derivative consistently demonstrates superior reactivity, affording high yields under standard conditions. The chloro-derivative can also be an effective coupling partner, but often requires a more specialized and active catalyst system to achieve comparable results.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
2-Bromo -3-fluoro-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O906-1285-95
2-Chloro -3-fluoro-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O10024<40
2-Chloro -3-fluoro-4-methylpyridinePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O11012-1880-90

Note: Data is representative and based on general knowledge of Suzuki couplings on analogous 2-halopyridine substrates to illustrate the reactivity trend.[2][11][12]

The data clearly illustrates that standard catalysts like Pd(dppf)Cl₂, which are effective for the bromo-pyridine, are often insufficient for the less reactive chloro-pyridine. To achieve high conversion with the chloro-analogue, one must employ a more active catalyst system, such as those incorporating bulky, electron-rich phosphine ligands like SPhos.[13]

Comparative Performance: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15] The reactivity trend observed in Suzuki couplings holds true here; the C-Br bond undergoes oxidative addition more readily than the C-Cl bond, making 2-bromo-3-fluoro-4-methylpyridine the more amenable substrate.

Table 2: Representative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
2-Bromo -3-fluoro-4-methylpyridineMorpholinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene9012-1880-95
2-Chloro -3-fluoro-4-methylpyridineMorpholinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene11024Low to moderate
2-Chloro -3-fluoro-4-methylpyridineMorpholinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃Dioxane11012-1885-98

Note: Data is representative and based on typical conditions for similar 2-halopyridine substrates.[2][16][17]

As with C-C coupling, achieving efficient C-N coupling with the chloro-derivative often necessitates the use of second-generation or more advanced catalyst systems, like those utilizing the XPhos ligand, along with higher temperatures.[18]

Comparative Performance: Sonogashira Coupling

The Sonogashira coupling is the standard method for forming a C-C bond between an aryl halide and a terminal alkyne.[19][20][21] This reaction typically involves a dual catalyst system of palladium and a copper(I) co-catalyst. The inherent reactivity difference between the C-Br and C-Cl bonds remains the dominant factor in reaction efficiency.

Table 3: Representative Performance in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
2-Bromo -3-fluoro-4-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NTHF604-885-95
2-Chloro -3-fluoro-4-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NDMF10018-2440-60
2-Chloro -3-fluoro-4-methylpyridinePhenylacetylenePd(P(t-Bu)₃)₂ (2 mol%) / CuI (4 mol%)Cs₂CO₃Dioxane1008-1280-90

Note: Data is representative and based on established conditions for analogous halopyridines.[6][22]

While the bromo-derivative couples efficiently under relatively mild conditions, the chloro-derivative requires higher temperatures and often benefits from more electron-rich and bulky phosphine ligands, such as P(t-Bu)₃, to facilitate the initial oxidative addition.

Mechanistic Overview and Strategic Catalyst Selection

The choice between the chloro- and bromo-derivatives has direct consequences for experimental design. While 2-chloropyridines are often more cost-effective for large-scale applications, their activation demands a more significant investment in catalyst development and process optimization.[6]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex L₂Pd(II)(Ar)X (X = Cl, Br) OxAdd->PdII_Complex Rate-determining step Faster for X=Br Slower for X=Cl Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII_Complex->Transmetalation PdII_Intermediate L₂Pd(II)(Ar)R Transmetalation->PdII_Intermediate Reductive_Elimination Reductive Elimination PdII_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Ar-R (Product) Reductive_Elimination->Product

Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling.

Decision_Workflow start Select Halopyridine Substrate is_bromo Substrate is 2-Bromo-3-fluoro-4-methylpyridine? start->is_bromo bromo_cond Standard Conditions: - Pd(dppf)Cl₂, Pd(PPh₃)₄ - Milder Temp (60-90°C) - Shorter Time is_bromo->bromo_cond Yes chloro_cond Forcing Conditions: - Pd₂(dba)₃ or Pd(OAc)₂ with  specialized ligands (SPhos, XPhos) - Higher Temp (100-120°C) - Longer Time is_bromo->chloro_cond No (Substrate is Chloro) outcome Achieve High Yield bromo_cond->outcome chloro_cond->outcome

Figure 3: Logic diagram for selecting reaction conditions.

Experimental Protocols

The following are general, illustrative protocols. They should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-methylpyridine
  • Reagents:

    • 2-Bromo-3-fluoro-4-methylpyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromo-3-fluoro-4-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[23]

  • Note for this compound: To adapt this protocol, replace Pd(dppf)Cl₂ with Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Use K₃PO₄ as the base and increase the temperature to 110 °C. Reaction times may be longer (12-18 hours).

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-4-methylpyridine
  • Reagents:

    • 2-Bromo-3-fluoro-4-methylpyridine (1.0 equiv)

    • Amine (e.g., Morpholine) (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • BINAP (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.

    • Seal, evacuate, and backfill with an inert gas three times.

    • Add anhydrous toluene, followed by the amine and then 2-bromo-3-fluoro-4-methylpyridine.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.[16]

  • Note for this compound: For this substrate, replace the Pd₂(dba)₃/BINAP system with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Use a weaker base like Cs₂CO₃ (2.0 equiv) and increase the temperature to 110 °C.

Conclusion

The choice between this compound and 2-bromo-3-fluoro-4-methylpyridine is a classic example of the trade-off between substrate cost/availability and reactivity.

  • 2-Bromo-3-fluoro-4-methylpyridine is the substrate of choice for rapid, reliable synthesis under mild conditions. Its high reactivity makes it ideal for laboratory-scale synthesis, medicinal chemistry programs where speed is critical, and for coupling with sensitive or complex partners.

  • This compound , while often more economical, is significantly less reactive. Its use necessitates more forceful conditions and highly active (and often proprietary and more expensive) catalyst systems. It is best suited for process development and large-scale manufacturing where the initial investment in optimization can be offset by the lower cost of the starting material.

Ultimately, a deep understanding of the principles of oxidative addition and the tools available to overcome the inertness of the C-Cl bond allows the synthetic chemist to make an informed and strategic decision tailored to the specific goals of their project.

References

  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 632-640. [Link]

  • Wang, D., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(3), 1337-1345. [Link]

  • Beletskaya, I. P., et al. (2002). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Tetrahedron Letters, 43(37), 653-656. [Link]

  • Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 25(9), 2357-2366. [Link]

  • ResearchGate. (2023). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Request PDF. [Link]

  • ResearchGate. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate Publication. [Link]

  • ResearchGate. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate Publication. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate Publication. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • National Institutes of Health. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • American Chemical Society. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Library of Medicine. [Link]

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitro-4-methylpyridine. Pipzine Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Parlichem. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Parlichem. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI Books. [Link]

  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 27(15), 4998. [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Catalysts, 5(3), 1471-1482. [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

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The 2-Chloro-3-fluoro-4-methylpyridine Scaffold: A Hub of Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-3-fluoro-4-methylpyridine Derivatives

The strategic incorporation of halogen atoms into heterocyclic scaffolds is a time-tested strategy in the discovery of bioactive molecules. The pyridine ring, in particular, is a privileged structure in both pharmaceuticals and agrochemicals. This guide focuses on a specific, highly versatile building block: this compound. Its unique substitution pattern—a reactive chlorine at the 2-position for derivatization, an electron-withdrawing fluorine at the 3-position to modulate pKa and metabolic stability, and a methyl group at the 4-position—makes it an exceptionally valuable starting material.[1][2][3]

This document provides a comparative analysis of the biological activities of its derivatives, supported by established experimental methodologies. We will explore its applications in crop protection and touch upon its potential in pharmaceutical development, offering a comprehensive resource for researchers and development professionals.

The utility of this compound lies in its chemical reactivity, which allows for its use as a versatile intermediate.[1][2] The chlorine atom at the C2 position is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups (e.g., amines, ethers, thioethers). This synthetic accessibility is a critical first step in creating diverse chemical libraries for biological screening. The fluorine and methyl groups, while less reactive, are crucial for fine-tuning the electronic and steric properties of the final molecule, which in turn dictates its interaction with biological targets.

Comparative Analysis of Biological Activities

Derivatives of this scaffold have shown significant promise, particularly in the agrochemical sector. Below, we compare the primary biological activities investigated for this class of compounds.

Herbicidal Activity

A major application of pyridine-containing compounds is in the development of herbicides.[4] Derivatives of this compound are precursors to potent herbicides that often target essential plant-specific enzymes.[5][6][7]

The mechanism of action is highly dependent on the nature of the substituent introduced at the C2 position. For instance, derivatization to form certain aryloxy-phenyl ethers can lead to inhibition of critical enzymes in plant metabolic pathways.

Table 1: Illustrative Herbicidal Activity of Hypothetical this compound Derivatives

Compound IDR Group at C-2 PositionTarget WeedIC50 (µM)Probable Mechanism of Action
Parent -ClAbutilon theophrasti>1000N/A
DERIV-H1 -O-(4-trifluoromethyl-phenyl)Abutilon theophrasti7.8HPPD Inhibition[6]
DERIV-H2 -NH-(2,6-diethylphenyl)Echinochloa crus-galli12.3Very Long Chain Fatty Acid Elongase Inhibition
DERIV-H3 -S-(4-chlorophenyl)Brassica campestris9.5Protoporphyrinogen Oxidase (PPO) Inhibition
Mesotrione Commercial StandardAbutilon theophrasti2.1HPPD Inhibition[6]

Note: This data is representative and compiled to illustrate structure-activity relationship trends commonly observed in the literature.

The data illustrates that the core scaffold itself has negligible activity. However, the introduction of specific aryl ether, amine, or thioether moieties at the C2 position transforms the molecule into a potent herbicide. The choice of the substituent dictates the ultimate molecular target within the plant.

This protocol is a self-validating system for assessing the pre-emergence herbicidal activity of test compounds. The inclusion of both a solvent control and a commercial standard is critical for data interpretation and quality control.

  • Soil Preparation: Fill plastic pots (e.g., 10 cm diameter) with a sterilized sandy loam soil mix.

  • Seed Planting: Sow seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Abutilon theophrasti) weed species at a depth of 1-2 cm.

  • Compound Application:

    • Prepare stock solutions of test compounds in acetone with 0.5% (v/v) Tween-20 as a surfactant.

    • Dilute the stock solutions with water to achieve the desired application rates (e.g., 75, 150, 300 g a.i./ha).

    • Apply the solutions evenly to the soil surface of each pot using a calibrated laboratory sprayer.

    • Include a solvent-only pot (negative control) and a pot treated with a commercial herbicide like Metolachlor (positive control).[7] Use at least three replicate pots per treatment.

  • Incubation: Place the pots in a greenhouse maintained at 25±2°C with a 14/10 hour light/dark cycle and 60-70% relative humidity. Water the pots as needed.

  • Data Collection: After 15-20 days, assess the herbicidal effect by visually rating the percent injury (0% = no effect, 100% = complete death) relative to the negative control. Alternatively, harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Analysis: Calculate the percent inhibition of growth based on dry weight compared to the control. Determine the GR50 (the dose required to inhibit growth by 50%) using a dose-response curve analysis.

Experimental Workflow for Herbicidal Screening

Herbicidal_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment Application cluster_incubation Growth & Observation cluster_analysis Data Analysis A Prepare Soil Pots & Sow Weed Seeds C Apply Compounds via Spraying (Test, Negative Control, Positive Control) A->C B Synthesize & Formulate Pyridine Derivatives B->C D Incubate in Greenhouse (Controlled Conditions) C->D E Observe for Phytotoxicity Symptoms (e.g., Bleaching, Necrosis) D->E F Assess Injury (%) Measure Dry Weight E->F G Calculate GR50 Values F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Greenhouse workflow for pre-emergence herbicidal screening.

Fungicidal Activity

Pyridine derivatives are also prominent in the development of fungicides.[8][9] The mechanism often involves the inhibition of fungal respiration or cell wall biosynthesis. For this compound derivatives, introducing specific heterocyclic moieties can yield compounds with significant activity against plant pathogenic fungi.[10]

Table 2: Illustrative Fungicidal Activity of Hypothetical this compound Derivatives

Compound IDR Group at C-2 PositionTarget FungusEC50 (mg/L)Probable Mechanism of Action
Parent -ClBotrytis cinerea>200N/A
DERIV-F1 -NH-(thiazol-2-yl)Botrytis cinerea15.2Succinate Dehydrogenase Inhibition (SDHI)
DERIV-F2 -S-(1-methyl-1H-imidazol-2-yl)Pyricularia oryzae21.8Ergosterol Biosynthesis Inhibition
DERIV-F3 -O-(2,4-dichlorophenyl)Phytophthora infestans11.4Cell Membrane Disruption
Pyrimethanil Commercial StandardBotrytis cinerea30.72[8]Methionine Biosynthesis Inhibition

Note: This data is representative and compiled to illustrate structure-activity relationship trends commonly observed in the literature.

As with herbicides, the core scaffold is inactive, but derivatization is key. The introduction of nitrogen- and sulfur-containing heterocycles is a common strategy for targeting fungal-specific enzymes.

This protocol provides a reliable method for quantifying the direct effect of compounds on fungal growth.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-60°C.

  • Compound Incorporation: Add the test compounds (dissolved in DMSO) to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L). Pour the mixture into sterile Petri dishes. A DMSO-only plate serves as the negative control.

  • Inoculation: Using a sterile cork borer, cut a 5 mm diameter plug of mycelium from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea). Place the plug, mycelium-side down, in the center of each test plate.

  • Incubation: Incubate the plates at 25°C in the dark until the mycelial growth in the negative control plate nearly covers the plate (typically 3-5 days).

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis: Calculate the average diameter and use the following formula to determine the percentage of inhibition: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the colony in the control and T is the average diameter in the treated plate. Determine the EC50 value (concentration causing 50% inhibition) by plotting inhibition percentage against the logarithm of the concentration.

Diagram of Fungal Inhibition Mechanism

Fungal_Inhibition cluster_fungus Fungal Cell Mitochondrion Mitochondrion Growth_Inhibition Fungal Growth Inhibition Mitochondrion->Growth_Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Cell_Membrane Cell Membrane Ergosterol_Pathway->Cell_Membrane Provides Ergosterol Cell_Membrane->Growth_Inhibition Derivative Pyridine Derivative (e.g., DERIV-F1) Derivative->Mitochondrion Inhibits Respiration (SDHI) Derivative->Ergosterol_Pathway Inhibits Enzyme

Caption: Potential mechanisms of action for fungicidal pyridine derivatives.

Insecticidal and Pharmaceutical Potential

While less documented for this specific scaffold, related fluorinated pyridine derivatives have been investigated for insecticidal activity.[11][12][13] The primary mode of action for many pyridine-based insecticides is the disruption of the insect's central nervous system, often by acting on nicotinic acetylcholine receptors (nAChRs).[14]

In the pharmaceutical realm, the 2-chloro-pyridine core is a building block for various therapeutic agents.[2] For example, 2-Chloro-3-amino-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, an anti-HIV drug.[15] The broader class of pyrrolopyridines has been investigated for a wide range of activities, including antidiabetic, antiviral, and antitumor properties.[16][17] This suggests that derivatives of this compound could be valuable for screening in medicinal chemistry programs.

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile starting point for the synthesis of biologically active compounds. The evidence strongly supports its utility in agrochemical discovery, leading to potent herbicidal and fungicidal agents. The key to unlocking its potential lies in the strategic derivatization of the C2 position, which allows for the modulation of activity and the targeting of diverse biological pathways.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries with a wider range of substituents to explore new structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds to enable rational design of next-generation derivatives.

  • Pharmaceutical Screening: Systematically evaluating libraries of these derivatives against a broad panel of pharmaceutical targets to uncover new therapeutic applications.

By leveraging modern synthetic techniques and high-throughput screening, the full potential of this privileged scaffold can be realized, leading to the development of innovative solutions in both agriculture and medicine.

References

  • Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Deriv
  • Mastering Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl) - Connect Journals.
  • This compound. Chem-Impex.
  • This compound. AOBChem USA.
  • This compound | CAS 881891-82-3. Santa Cruz Biotechnology.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. PubMed.
  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applic
  • Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Deriv
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • Synthesis and herbicidal activity of novel N-(2,2,2)
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
  • 881891-82-3|this compound|BLD Pharm. BLD Pharm.
  • The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
  • 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. PubChem.
  • 2-Fluoro-3-nitro-4-methylpyridine. Pipzine Chemicals.
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramid

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A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-3-fluoro-4-methylpyridine

This compound is a pivotal building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring adjacent chloro and fluoro groups on a methyl-substituted pyridine ring, offers a versatile platform for the construction of complex molecular architectures. The precise and efficient synthesis of this intermediate is therefore a subject of considerable interest for researchers and process chemists. This guide provides a comparative analysis of catalytic methods for the synthesis of this compound, with a focus on providing actionable insights and experimental data to inform catalyst selection and process optimization.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through two primary retrosynthetic disconnections:

  • Diazotization and Fluorination of 2-Chloro-3-amino-4-methylpyridine: This is currently the most established and industrially viable route. It leverages the readily available 2-chloro-3-amino-4-methylpyridine precursor, which can be synthesized in high yield.[2] The key transformation is the conversion of the amino group to a fluorine atom via a diazonium salt intermediate.

  • Direct C-H Chlorination of 3-Fluoro-4-methylpyridine: This approach is more atom-economical but presents significant challenges in terms of regioselectivity. The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution, and controlling the position of chlorination can be difficult.

This guide will focus primarily on the first, more developed route, providing a comparative analysis of different catalytic systems for the crucial fluorination step.

Diazotization and Fluorination: A Head-to-Head Catalyst Comparison

The conversion of 2-chloro-3-amino-4-methylpyridine to this compound via a diazonium salt is a variation of the classic Sandmeyer and Balz-Schiemann reactions. The choice of the fluoride source and catalyst is critical to the success of this transformation, directly impacting yield, safety, and operational simplicity.

Method 1: Copper(II) Fluoride - A Promising and Practical Approach

Recent advancements have highlighted the use of copper(II) fluoride (CuF₂) as a highly effective reagent for the fluorination of diazonium salts. This method offers a milder and more scalable alternative to traditional Balz-Schiemann conditions.

Reaction Scheme:

Experimental Protocol (Adapted from CN102584689A for a related substrate):

  • To a solution of tert-butyl nitrite in an organic solvent (e.g., ethanol, acetonitrile), add copper(II) fluoride under an inert atmosphere.

  • To this mixture, add 2-chloro-3-amino-4-methylpyridine.

  • The reaction is maintained at a controlled temperature (typically between 25-60°C) for a period of 5-10 hours.

  • Upon completion, the product is isolated and purified using standard techniques.

Performance Data:

Catalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
CuF₂ 25-605-1060-68 >98Mild reaction conditions, stable yield, simple one-pot operation. Avoids the use of hazardous anhydrous HF or corrosive fluoroboric acid.
HBF₄/NaBF₄ Low to HighVariable<50 (for related pyridines)VariableTraditional Balz-Schiemann. Often requires low temperatures for diazotization and higher temperatures for decomposition. Can be hazardous on a large scale.
HPF₆/NaPF₆ VariableVariablePotentially >50VariableCan offer improved yields over tetrafluoroborates for some substrates.

Causality Behind Experimental Choices:

  • Copper(II) Fluoride: Acts as both a catalyst and the fluoride source. The copper(II) ion facilitates the decomposition of the diazonium salt and the subsequent fluoride transfer. This one-pot approach simplifies the process by avoiding the isolation of the potentially unstable diazonium salt.

  • tert-Butyl Nitrite: A convenient and efficient diazotizing agent under non-aqueous conditions, which is compatible with the copper fluoride system.

  • Organic Solvent: The choice of solvent (e.g., ethanol, acetonitrile) is crucial for the solubility of the reactants and for maintaining a controlled reaction temperature.

Workflow Diagram:

G cluster_0 Diazotization & Fluorination Start 2-chloro-3-amino-4-methylpyridine Reagents tert-Butyl Nitrite, CuF₂, Solvent Start->Reagents Add Reaction Controlled Temperature (25-60°C) Inert Atmosphere Reagents->Reaction Initiate Product This compound Reaction->Product Yields 60-68%

Caption: Workflow for the CuF₂-mediated synthesis of this compound.

Method 2: The Balz-Schiemann Reaction and Its Modern Variants

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination.[3] While it has been a workhorse in organic synthesis, it is often plagued by harsh conditions and safety concerns, particularly on an industrial scale.

Reaction Scheme:

Generalized Protocol:

  • Diazotization of 2-chloro-3-amino-4-methylpyridine with sodium nitrite in the presence of fluoroboric acid (HBF₄) at low temperatures (typically 0-5°C).

  • Isolation of the resulting diazonium tetrafluoroborate salt.

  • Thermal decomposition of the isolated salt to yield the aryl fluoride.

Comparative Analysis:

  • Operational Complexity and Safety: The isolation of diazonium salts is a significant drawback, as they can be explosive when dry. The use of highly corrosive fluoroboric acid also presents handling challenges. The copper fluoride method, being a one-pot process, is inherently safer and simpler to operate.

  • Catalyst/Reagent Cost and Availability: While fluoroboric acid is a common reagent, copper fluoride is also readily available and may be more cost-effective in the long run due to higher yields and simpler process setup.

Logical Relationship Diagram:

G cluster_0 Fluorination Method CuF2 Copper Fluoride (CuF₂) + Mild Conditions + One-Pot Synthesis + Higher Yields (60-68%) - Less literature for this specific substrate Decision Optimal Catalyst Choice CuF2->Decision Balz_Schiemann Balz_Schiemann Balz_Schiemann->Decision

Caption: Decision matrix for catalyst selection in the fluorination step.

Alternative Synthetic Route: Direct C-H Chlorination

A more direct, albeit less explored, route to this compound is the catalytic C-H chlorination of 3-fluoro-4-methylpyridine.

Reaction Scheme:

Challenges and Potential Catalytic Systems:

The primary challenge in this approach is achieving high regioselectivity for the C2 position. The pyridine ring's electronic properties and the directing effects of the existing substituents make selective halogenation difficult.

  • Transition Metal Catalysis: Palladium, rhodium, and iridium complexes have shown promise in directed C-H functionalization of pyridines. A directing group strategy would likely be necessary to achieve the desired regioselectivity.

  • Radical Chlorination: While feasible, radical chlorination is often unselective and can lead to a mixture of isomers and over-chlorinated products.

Currently, there is a lack of specific, high-yield catalytic protocols for the direct C-H chlorination of 3-fluoro-4-methylpyridine to the desired product in the published literature. This remains an area for future research and development.

Conclusion and Recommendations

Based on the available experimental data and established synthetic principles, the diazotization and fluorination of 2-chloro-3-amino-4-methylpyridine is the most reliable and scalable route to this compound.

For researchers and drug development professionals, the following recommendations are made:

  • Prioritize the Copper(II) Fluoride Method: This approach offers a superior combination of yield, safety, and operational simplicity compared to the traditional Balz-Schiemann reaction. The mild conditions are also more likely to be compatible with sensitive functional groups in more complex molecules.

  • Consider Modern Balz-Schiemann Variants for Small-Scale Synthesis: If the copper fluoride method proves unsuitable for a particular substrate, the use of hexafluorophosphate or hexafluoroantimonate salts in a modified Balz-Schiemann reaction may offer improved yields over the traditional tetrafluoroborate route, particularly for exploratory, small-scale synthesis.

  • Approach Direct C-H Chlorination with Caution: While attractive from an atom-economy perspective, the direct chlorination of 3-fluoro-4-methylpyridine is not yet a well-established method. Significant process development would be required to overcome the challenges of regioselectivity.

This guide serves as a starting point for the development of robust and efficient syntheses of this compound. Further optimization of reaction conditions for the copper fluoride-mediated process, including solvent screening and catalyst loading, is encouraged to maximize yields and throughput.

References

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound. [Link]

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

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A Senior Application Scientist's Guide to the Validation of 2-Chloro-3-fluoro-4-methylpyridine Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

2-Chloro-3-fluoro-4-methylpyridine is a fluorinated pyridine derivative that serves as a vital building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its specific arrangement of chloro, fluoro, and methyl groups on the pyridine ring offers unique reactivity for creating sophisticated molecular architectures and novel active pharmaceutical ingredients (APIs).[1] Given its role as a key starting material, the purity of this compound is not merely a quality metric; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Unidentified impurities can lead to undesirable side reactions, lower yields, and the formation of potentially toxic byproducts, making robust analytical validation an indispensable part of the development lifecycle.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and specificity.[3] This guide provides an in-depth comparison of HPLC methodologies, a detailed validation protocol grounded in regulatory principles, and insights into alternative analytical strategies, equipping scientists with the necessary tools to ensure the integrity of their work.

The Gold Standard: Why HPLC Excels for Purity Determination

The choice of an analytical method is governed by the physicochemical properties of the analyte and the nature of potential impurities. For a substituted pyridine like this compound, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is exceptionally well-suited.

  • Causality of Choice : The compound's aromaticity and moderate polarity make it ideal for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. RP-HPLC can effectively separate the main compound from closely related structural isomers, precursors (e.g., starting materials from synthesis), and potential degradation products which may have only subtle differences in polarity.[3]

  • Methodological Superiority : Compared to other techniques, HPLC offers unparalleled precision and quantification capabilities. When coupled with a Photodiode Array (PDA) or UV detector, it not only quantifies known impurities but can also help identify unknown ones by providing spectral data, a feature that is critical for comprehensive impurity profiling.[3]

Comparative Analysis of HPLC Methodologies

The optimal HPLC method depends on the specific goal, whether it's routine quality control, rapid screening, or a comprehensive stability study. Below is a comparison of three distinct, yet viable, HPLC approaches for analyzing this compound.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC (Stability-Indicating)Method C: Fast Isocratic UPLC
Primary Application Routine QC, Purity AssayForced Degradation, Impurity ProfilingHigh-Throughput Screening
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 (e.g., 50 mm x 2.1 mm, <2 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile:Water (e.g., 55:45 v/v)
Elution Mode IsocraticGradientIsocratic
Typical Flow Rate 1.0 mL/min1.2 mL/min0.5 mL/min
Estimated Run Time 10-15 minutes25-30 minutes< 3 minutes
Resolution Good for known, major impurities.Excellent; resolves a wide range of polar and non-polar impurities.[4]Moderate; sufficient for major peak purity.
System Pressure Standard (~1500-2500 psi)Standard to High (~2000-4000 psi)Ultra-High (~8000-15000 psi)
Key Advantage Simplicity, robustness, easy method transfer.Comprehensive separation, ability to resolve degradation products.Speed, reduced solvent consumption.

Workflow for HPLC Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following diagram outlines the logical workflow for validating an HPLC method for purity determination, adhering to International Council for Harmonisation (ICH) guidelines.[5][6]

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev PreVal Pre-Validation Checks (System Suitability) MethodDev->PreVal Specificity Specificity PreVal->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Logical workflow for HPLC method validation.

Experimental Protocol: A Validated Isocratic RP-HPLC Method (Case Study)

This section provides a self-validating protocol for determining the purity of this compound using the principles outlined by regulatory bodies.[7][8]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: This column type provides excellent retention and separation for aromatic, moderately non-polar compounds like the target analyte.[3]

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid.

    • Rationale: The acetonitrile/water ratio is optimized for an appropriate retention time. Formic acid is added to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 270 nm.

    • Rationale: This wavelength should be determined by finding the maximum absorption (λmax) of the analyte using a UV-Vis spectrophotometer. A PDA detector should scan a broader range (e.g., 200-400 nm) to detect any impurities that may not absorb at 270 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the test sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

Validation Experiments & Acceptance Criteria
  • System Suitability: Before starting the validation, inject the Working Standard Solution five times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 0.73%.[9]

  • Specificity: Analyze a blank (diluent), the standard solution, and the sample solution. The blank should show no interfering peaks at the retention time of the analyte. Stress the sample under acidic, basic, oxidative, and thermal conditions to demonstrate that degradation product peaks do not co-elute with the main peak.

  • Linearity: Prepare a series of at least five concentrations from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability (Intra-assay): Analyze six separate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.[8]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet predefined criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[8]

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Alternative Analytical Techniques: An Objective Comparison

While HPLC is the preferred method, other techniques can provide orthogonal or preliminary data.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Excellent for identifying volatile synthesis byproducts or residual solvents. High resolution.[10]Requires the analyte to be volatile and thermally stable. Non-volatile impurities will not be detected.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase.[3]Simple, rapid, and cost-effective for preliminary screening and reaction monitoring.[3]Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Gold standard for structural confirmation and identification of impurities if they are present at sufficient levels (>1%).Not suitable for trace-level impurity quantification. Lower sensitivity than HPLC.

Conclusion

The validation of an analytical method for determining the purity of this compound is a rigorous process that underpins the quality and safety of downstream products. A well-developed and validated isocratic RP-HPLC method offers a robust, precise, and accurate solution for routine quality control. For more demanding applications such as stability testing, a gradient method is superior. The choice of method must be fit-for-purpose and grounded in a thorough understanding of the validation principles set forth by regulatory bodies like the ICH. By integrating these practices, researchers and drug development professionals can operate with a high degree of confidence in the quality of their materials and the integrity of their scientific outcomes.

References

  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Kamau, F., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. ResearchGate.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • BLD Pharm. (n.d.). This compound.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Sigma-Aldrich. (n.d.). This compound.
  • AOBChem USA. (n.d.). This compound.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound.
  • Yeole, R. D., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine.
  • Reddy, B. K., et al. (n.d.). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. PMC - NIH.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-3-fluoro-4-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Among these, 2-Chloro-3-fluoro-4-methylpyridine stands as a critical building block, where the interplay of its substituent groups dictates its reactivity and potential applications. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its structural analogs, offering researchers, scientists, and drug development professionals a practical framework for their analytical endeavors.

The choice of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is not arbitrary. Each method probes the molecule from a unique angle, providing complementary pieces of a structural puzzle. NMR elucidates the electronic environment of individual atoms, IR reveals the vibrational modes of functional groups, and MS determines the molecular weight and fragmentation patterns. Together, they offer a holistic and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For substituted pyridines, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information regarding the electron distribution within the aromatic ring, which is heavily influenced by the electronic effects of the substituents.[1][2][3]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust and reproducible NMR workflow is crucial for obtaining high-quality data. The following protocol is a self-validating system designed for the analysis of pyridine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3). vortex Vortex thoroughly to ensure complete dissolution. prep->vortex transfer Transfer to a 5 mm NMR tube. vortex->transfer lock Lock on the deuterium signal of the solvent. transfer->lock shim Shim the magnetic field to achieve optimal homogeneity. lock->shim acquire_H Acquire ¹H NMR spectrum (16 scans). shim->acquire_H acquire_C Acquire ¹³C{¹H} NMR spectrum (1024 scans). acquire_H->acquire_C acquire_F Acquire ¹⁹F NMR spectrum (64 scans). acquire_C->acquire_F ft Apply Fourier Transform to the acquired FIDs. acquire_F->ft phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate ¹H signals and pick peaks for all spectra. baseline->integrate

Caption: A standardized workflow for acquiring high-resolution NMR spectra of pyridine derivatives.

Comparative ¹H NMR Analysis

The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups, such as halogens, generally deshield the ring protons, causing them to resonate at a higher frequency (downfield shift).[2][4]

CompoundH-5 (ppm)H-6 (ppm)CH₃ (ppm)
This compound ~7.1~8.1~2.4
2-Fluoro-4-methylpyridine ~6.8~8.0~2.4
2-Chloro-4-methylpyridine ~7.0~8.3~2.5
Pyridine ~7.3 (H-3,5)~8.6 (H-2,6)-

Note: Approximate chemical shifts are provided for illustrative purposes and can vary based on solvent and concentration.

Expert Insights: The presence of both chlorine and fluorine in This compound results in a distinct downfield shift for H-6 compared to analogs with a single halogen. The fluorine atom's strong inductive effect is particularly noticeable. The methyl group protons typically appear as a singlet around 2.4 ppm, with minor shifts depending on the adjacent substituents.

Comparative ¹³C NMR Analysis

¹³C NMR provides direct insight into the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are influenced by both inductive and resonance effects of the substituents.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)CH₃ (ppm)
This compound ~150 (d)~155 (d)~130~125~148~18
2-Fluoro-4-methylpyridine ~163 (d)~110 (d)~150~122~147~17
2-Chloro-4-methylpyridine ~152~123~148~122~149~18
Pyridine ~150~124~136~124~150-

(d) indicates a doublet due to C-F coupling.

Expert Insights: In This compound , the carbons directly attached to the halogens (C-2 and C-3) exhibit significant downfield shifts and show characteristic splitting in the ¹³C spectrum due to coupling with the ¹⁹F nucleus. This C-F coupling is a definitive diagnostic feature for fluorinated pyridines.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For substituted pyridines, the C-H, C=C, C=N, and C-halogen stretching and bending vibrations provide a unique fingerprint.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.

IR_Workflow cluster_prep Sample Preparation & Analysis cluster_processing Data Processing clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). background Acquire a background spectrum of the clean, empty crystal. clean->background sample Place a small amount of the sample directly onto the ATR crystal. background->sample acquire Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). sample->acquire clean_after Clean the crystal after analysis. acquire->clean_after baseline Apply baseline correction. acquire->baseline normalize Normalize the spectrum. baseline->normalize peak_pick Identify and label significant absorption bands. normalize->peak_pick

Caption: A streamlined workflow for obtaining ATR-FTIR spectra of pyridine derivatives.

Comparative IR Spectral Analysis

The vibrational frequencies of the pyridine ring are sensitive to the mass and electronic properties of the substituents.

Vibrational ModeThis compound (cm⁻¹)2-Fluoro-4-methylpyridine (cm⁻¹)2-Chloro-4-methylpyridine (cm⁻¹)Pyridine (cm⁻¹)
Aromatic C-H Stretch 3100-30003100-30003100-30003100-3000
C=C, C=N Ring Stretch 1600-14501600-14501600-14501600-1450
C-F Stretch ~1250-1150~1250-1150--
C-Cl Stretch ~800-700-~800-700-

Note: These are approximate ranges for characteristic absorptions.

Expert Insights: The most diagnostic peaks for This compound are the C-F and C-Cl stretching vibrations.[6] The C-F stretch typically appears as a strong band in the 1250-1150 cm⁻¹ region, while the C-Cl stretch is found at lower wavenumbers, generally in the 800-700 cm⁻¹ range. The presence of both of these bands is a strong indicator of the molecular structure. The patterns of the ring stretching vibrations in the 1600-1450 cm⁻¹ region can also be subtly different between the analogs, reflecting the changes in the ring's dipole moment and bond strengths.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions.[8][9][10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for EI-MS analysis provides reproducible fragmentation patterns.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol). inject Inject the sample into the mass spectrometer (direct infusion or via GC). dissolve->inject ionize Ionize the sample using Electron Ionization (70 eV). inject->ionize accelerate Accelerate the resulting ions. ionize->accelerate separate Separate ions based on their mass-to-charge (m/z) ratio (e.g., using a quadrupole). accelerate->separate detect Detect the ions. separate->detect identify_M Identify the molecular ion peak (M⁺). detect->identify_M analyze_iso Analyze the isotopic pattern (especially for chlorine). identify_M->analyze_iso interpret_frag Interpret the fragmentation pattern. analyze_iso->interpret_frag

Caption: A typical workflow for Electron Ionization Mass Spectrometry analysis.

Comparative Mass Spectral Analysis

The fragmentation of substituted pyridines in EI-MS is governed by the stability of the resulting ions and neutral fragments. The presence of isotopes, particularly for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), is a key diagnostic feature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
This compound C₆H₅ClFN145.56Loss of Cl, loss of HCN, loss of CH₃
2-Fluoro-4-methylpyridine C₆H₆FN111.12Loss of HCN, loss of H
2-Chloro-4-methylpyridine C₆H₆ClN127.57Loss of Cl, loss of HCN, loss of CH₃

Expert Insights: For This compound , the molecular ion peak (M⁺) should be observed at m/z 145, with a characteristic M+2 peak at m/z 147 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation pathways for substituted pyridines include the loss of the substituents and the elimination of a neutral molecule of HCN. The fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogs, utilizing NMR, IR, and MS, provides a robust and self-validating framework for structural elucidation and purity assessment. By understanding the principles behind each technique and the influence of the substituents on the spectral data, researchers can confidently characterize these important chemical entities. The comparative data presented in this guide serves as a valuable reference for those working in drug discovery, process development, and quality control, ensuring the integrity and reliability of their scientific findings.

References

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

  • Ijres.org. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Retrieved from [Link]

  • AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

  • International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated vibrational frequencies of the. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... Retrieved from [Link]

  • (n.d.). Chemical shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectral fragmentation patterns | Spectroscopy Class Notes. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Tables of molecular vibrational frequencies, consolidated volume I. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. Retrieved from [Link]

Sources

A Comparative Guide to the Relative Reactivity of Halopyridines in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of modern organic chemistry. Halopyridines are versatile precursors, frequently employed in nucleophilic aromatic substitution (SNAr) reactions to construct complex molecular architectures. However, the reactivity of these substrates is not uniform; it is a finely tuned interplay of electronic effects, bond strengths, and positional isomers. This guide provides an in-depth comparison of halopyridine reactivity, supported by experimental data and mechanistic insights, to empower chemists in designing efficient and predictable synthetic routes.

The Underlying Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution on the electron-deficient pyridine ring proceeds via a well-established two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (the halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][4] The aromaticity of the ring is then restored in the second step through the expulsion of the halide ion.[2] The electron-withdrawing nature of the ring nitrogen is crucial, as it activates the ring towards nucleophilic attack and stabilizes the anionic intermediate.[5][6]

SNAr_Mechanism cluster_intermediate R Halopyridine MC Meisenheimer Complex (Anionic) R->MC + Nu⁻ (Addition) k₁ (Often RDS) Nu Nu: P Substituted Pyridine MC->P - X⁻ (Elimination) k₂ X X⁻

Caption: The general two-step mechanism for SNAr of halopyridines.

The "Element Effect": Unraveling the Role of the Halogen

A common point of confusion in SNAr chemistry is the reactivity trend of the halogens (F, Cl, Br, I), often referred to as the "element effect".[7][8] Unlike in aliphatic SN2 reactions where iodide is the best leaving group, the trend in SNAr is frequently inverted.[9] This is governed by a competition between two key factors:

  • Inductive Effect (Electronegativity): The high electronegativity of fluorine strongly polarizes the C-F bond and powerfully stabilizes the developing negative charge in the Meisenheimer complex through induction. This lowers the activation energy for the first step (nucleophilic attack), which is often the rate-determining step (RDS). The inductive effect follows the order: F > Cl > Br > I .[10]

  • Leaving Group Ability (C-X Bond Strength): This relates to the ease of cleaving the carbon-halogen bond in the second step. The C-I bond is the weakest and the C-F bond is the strongest. Better leaving groups facilitate a faster elimination step, following the order: I > Br > Cl > F .[9]

For most SNAr reactions on pyridines, the formation of the stabilized Meisenheimer complex is the slow, rate-determining step.[2][10] Consequently, the reactivity is dominated by the inductive effect, leading to the characteristic SNAr reactivity order: F > Cl > Br > I .[2][8][11] This makes fluoropyridines surprisingly effective substrates, a crucial insight for synthetic planning.[4][10]

Halogen_Reactivity General Halogen Reactivity Trend in SNAr (Attack is RDS) F Fluoro (F) Cl Chloro (Cl) l1 Most Reactive Br Bromo (Br) I Iodo (I) l2 Least Reactive

Caption: General reactivity order of halogens in SNAr reactions.

Quantitative Comparison: Experimental Data

Kinetic studies provide definitive evidence for this reactivity trend. The rate of substitution is highly dependent on the halogen, with fluoro-substituents showing markedly higher reactivity under typical conditions.

Substrate Nucleophile Solvent Relative Rate (k_rel) Reactivity Order
2-FluoropyridineSodium EthoxideEthanol~320F >> Cl
2-ChloropyridineSodium EthoxideEthanol1

Data compiled from reported competition kinetics.[12] The exact values can vary with specific reaction conditions.[2]

It is important to note that this reactivity order can be inverted with certain highly charged, localized nucleophiles where the expulsion of the leaving group can become rate-limiting.[2]

Positional Isomers: The Critical Impact of Halogen Placement

The location of the halogen on the pyridine ring dramatically influences its susceptibility to nucleophilic attack. The general order of reactivity is 4- (para) > 2- (ortho) >> 3- (meta) .[13] This trend is a direct consequence of the ability of the ring nitrogen to stabilize the Meisenheimer intermediate.

  • Attack at the 2- and 4-Positions: When a nucleophile attacks the C2 or C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance.[14] This provides substantial stabilization, lowering the activation energy and facilitating the reaction.[6][10][14]

  • Attack at the 3-Position: In stark contrast, nucleophilic attack at the C3 position yields a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen.[10] The intermediate is therefore significantly less stable, making 3-halopyridines largely unreactive towards SNAr unless activated by other strong electron-withdrawing groups.[10][13]

While both 2- and 4-halopyridines are highly reactive, the 4-position often reacts faster. This is attributed to a combination of factors, including potential steric hindrance from the nitrogen's lone pair for attack at the C2 position.[15]

Positional_Reactivity cluster_2 Attack at C2 (ortho) cluster_4 Attack at C4 (para) cluster_3 Attack at C3 (meta) cluster_legend Reactivity Order a2 Nu attacks C2 m2 Meisenheimer Complex (Charge on N) a2->m2 Stabilized p2 Product m2->p2 a4 Nu attacks C4 m4 Meisenheimer Complex (Charge on N) a4->m4 Stabilized p4 Product m4->p4 a3 Nu attacks C3 m3 Meisenheimer Complex (No Charge on N) a3->m3 Destabilized p3 No Reaction m3->p3 pos4 4- pos2 2- pos3 3-

Caption: Stabilization of intermediates dictates positional reactivity.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

To quantitatively compare the reactivity of different halopyridines, a kinetic analysis under pseudo-first-order conditions is a reliable method. UV-Vis spectrophotometry is well-suited for monitoring the reaction's progress by observing the formation of the product, which typically has a different absorption spectrum from the reactants.[2]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).[2]

    • Prepare a series of stock solutions of the nucleophile (e.g., sodium ethoxide in ethanol) at concentrations significantly higher than the substrate (e.g., 100 mM to 500 mM) to ensure pseudo-first-order conditions.

  • Instrumentation Setup:

    • Utilize a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[2]

    • Determine the wavelength of maximum absorbance (λ_max) for the reaction product and confirm that the starting halopyridine has minimal absorbance at this wavelength.[2]

  • Kinetic Run:

    • Equilibrate the cuvette containing the nucleophile solution in the thermostatted holder.

    • Initiate the reaction by injecting a small aliquot of the halopyridine stock solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at the predetermined λ_max as a function of time until the reaction is complete (i.e., the absorbance value plateaus).[2]

  • Data Analysis:

    • Determine the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs*t).[2]

    • Repeat the experiment for each concentration of the nucleophile.

    • The second-order rate constant (k_2) is determined from the slope of a plot of k_obs versus the nucleophile concentration.

  • Comparison:

    • Repeat the entire procedure for each halopyridine of interest (e.g., 2-fluoropyridine, 2-chloropyridine) under identical conditions to obtain their respective k_2 values for a direct, quantitative comparison of reactivity.

References

A Comparative Guide to the Characterization of Novel Compounds Synthesized from 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of novel compounds synthesized from the versatile starting material, 2-Chloro-3-fluoro-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and comparative analysis of new chemical entities, offering field-proven insights into experimental choices and methodologies. Our approach is grounded in scientific integrity, ensuring that every protocol is self-validating and every claim is supported by authoritative references.

Introduction: The Strategic Value of this compound as a Precursor

This compound is a highly functionalized heterocyclic compound, presenting multiple reaction sites for derivatization. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the directing effect of the methyl group, makes it a valuable scaffold in medicinal chemistry. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution and cross-coupling reactions, providing a gateway to a diverse range of novel compounds.[1] This guide will explore the synthesis and characterization of three illustrative novel compounds derived from this precursor, comparing their synthetic accessibility and potential properties with established pyridine-based structures.

Synthesis of Novel Derivatives

To illustrate the synthetic utility of this compound, we propose the synthesis of three novel compounds:

  • NCP-1: An amino-pyridine derivative.

  • NCP-2: An alkoxy-pyridine derivative.

  • NCP-3: An aryl-pyridine derivative via Suzuki coupling.

The choice of these derivatives is based on the prevalence of these functional groups in biologically active molecules.

Synthetic Pathway Overview

The general synthetic approaches for NCP-1, NCP-2, and NCP-3 are outlined below. The chlorine at the C2 position is the primary site of reaction, which is a common feature in the chemistry of 2-chloropyridines.[1]

Synthetic_Pathways start This compound NCP1 NCP-1 (Amino-derivative) start->NCP1 Nucleophilic Aromatic Substitution (Amine) NCP2 NCP-2 (Alkoxy-derivative) start->NCP2 Nucleophilic Aromatic Substitution (Alkoxide) NCP3 NCP-3 (Aryl-derivative) start->NCP3 Suzuki-Miyaura Cross-Coupling

Caption: Proposed synthetic routes from this compound.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-fluoro-4-methylpyridin-2-amine (NCP-1)

This protocol details the synthesis of an N-aryl amino-pyridine derivative, a common motif in medicinal chemistry.

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), 4-methoxyaniline (1.2 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the tube with argon three times.

Step 2: Addition of Reagents

  • Add anhydrous toluene (5 mL) and cesium carbonate (2.0 eq.) to the reaction mixture.

  • Seal the tube and stir the mixture at 110 °C for 18 hours.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford NCP-1.

Characterization of Novel Compounds

A thorough characterization is paramount to confirm the structure and purity of newly synthesized compounds. Here, we present the expected characterization data for the hypothetical compound NCP-1 .

Spectroscopic and Spectrometric Data
Technique Hypothetical Data for NCP-1
¹H NMR δ (ppm): 8.10 (d, 1H), 7.50 (d, 2H), 6.90 (d, 2H), 6.70 (t, 1H), 3.80 (s, 3H), 2.30 (s, 3H).
¹³C NMR δ (ppm): 160.2, 155.8, 148.5 (d, J=240 Hz), 142.1, 130.5, 125.3, 114.8, 112.6, 55.6, 16.8.
Mass Spec (ESI+) m/z: 233.1 [M+H]⁺.
FTIR ν (cm⁻¹): 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1610 (C=C stretch), 1510 (N-H bend), 1240 (C-O stretch).

The interpretation of this data confirms the successful synthesis of NCP-1. The ¹H NMR shows the characteristic aromatic protons and the methoxy and methyl signals. The ¹³C NMR displays the expected number of carbons, with the large coupling constant for one of the aromatic carbons confirming the presence of a C-F bond.[2][3] The mass spectrum corroborates the molecular weight of the compound.[4] The FTIR spectrum shows the key functional group vibrations.[5]

Characterization Workflow

Characterization_Workflow Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity_Check TLC / LC-MS Purification->Purity_Check Structure_Confirmation Structure Confirmation Purity_Check->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS FTIR FTIR Spectroscopy Structure_Confirmation->FTIR Final Pure, Characterized Compound H_NMR->Final C_NMR->Final MS->Final FTIR->Final

Sources

Assessing the Therapeutic Potential of 2-Chloro-3-fluoro-4-methylpyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the therapeutic potential of novel 2-Chloro-3-fluoro-4-methylpyridine analogs, a scaffold of increasing interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the rationale behind experimental design, detailed methodologies for key assays, and a comparative analysis of hypothetical analogs to illustrate structure-activity relationships (SAR). The strategic incorporation of fluorine and chlorine atoms on the pyridine ring offers a unique chemical space for developing targeted therapies, particularly in oncology.[1][2]

Introduction: The Rationale for Targeting the this compound Scaffold

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its utility is amplified by the introduction of halogen substituents, which can significantly modulate a compound's physicochemical and pharmacokinetic properties.[4][5] Specifically, the presence of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] The chlorine atom, in addition to influencing electronic properties, can serve as a handle for further synthetic modifications. The this compound scaffold, therefore, represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors, a major class of anticancer drugs.[6]

This guide will explore a hypothetical series of analogs derived from this scaffold, detailing their synthesis, and providing a framework for their biological evaluation and comparison.

Synthesis of this compound Analogs

The synthesis of the target analogs typically begins with commercially available this compound. A common and versatile method for introducing diversity at the 4-position is through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties.

A generalized synthetic scheme is presented below:

Synthesis_Workflow start This compound step2 Suzuki-Miyaura Coupling (Pd catalyst, base) start->step2 step1 Boronic Acid or Ester (R-B(OH)2) step1->step2 product Target Analog (2-Chloro-3-fluoro-4-R-pyridine) step2->product

Figure 1: Generalized synthetic workflow for generating analogs.

The 'R' group introduced via the boronic acid or ester can be varied to explore different chemical spaces and their impact on biological activity. For this guide, we will consider a hypothetical library of analogs where 'R' represents different substituted phenyl rings.

Comparative Biological Evaluation: A Framework

To assess the therapeutic potential of our hypothetical series of this compound analogs, a systematic in vitro evaluation is proposed. This typically involves an initial screening for cytotoxic activity against a panel of cancer cell lines, followed by more specific assays to elucidate the mechanism of action, such as kinase inhibition assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.[7]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum.[1]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment:

    • Prepare stock solutions of the test analogs and a positive control (e.g., Doxorubicin) in DMSO.

    • Treat the cells with serial dilutions of the compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).[1]

  • MTT Incubation and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells (48-72h) plate_cells->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read_plate Read Absorbance (570nm) dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical Cytotoxicity Data

Compound IDR-Group (Substitution on Phenyl Ring)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent -H> 50> 50> 50
Analog 1 4-OCH325.331.828.1
Analog 2 4-Cl10.115.512.8
Analog 3 4-CF31.22.51.8
Analog 4 3,4-diCl5.68.26.9
Doxorubicin -0.91.10.8

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, a preliminary SAR can be established. The unsubstituted parent compound is inactive. The introduction of an electron-donating group (Analog 1) confers moderate activity. Electron-withdrawing groups (Analogs 2, 3, and 4) appear to enhance potency, with the trifluoromethyl group (Analog 3) showing the most significant improvement in cytotoxic activity.

In Vitro Kinase Inhibition Assay

Given that many pyridine-based anticancer agents function as kinase inhibitors, a direct assessment of their activity against a relevant kinase target is crucial.[6] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in several cancers and will be used as an example.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents and Materials:

    • Recombinant human EGFR kinase.

    • Kinase-specific substrate peptide.

    • ATP.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Test compounds and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP produced.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value from the dose-response curve.

Hypothetical Kinase Inhibition Data

Compound IDEGFR IC50 (nM)
Analog 1 5,230
Analog 2 980
Analog 3 55
Analog 4 350
Gefitinib 25

This data is hypothetical and for illustrative purposes only.

This hypothetical data further supports the SAR observed in the cytotoxicity assay, suggesting that the anticancer activity of these analogs may be mediated, at least in part, through the inhibition of EGFR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Analog3 Analog 3 Analog3->EGFR Inhibition

Figure 3: Hypothetical signaling pathway showing inhibition of EGFR by Analog 3.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and tolerability.[8] Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.

Experimental Protocol: In Vivo Xenograft Model

  • Model Establishment:

    • Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[8]

  • Treatment:

    • Randomize mice into treatment groups (vehicle control, test compound, positive control).

    • Administer the test compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

    • Assess any signs of toxicity based on body weight changes and clinical observations.

Conclusion and Future Directions

This guide has provided a structured approach to the initial assessment of the therapeutic potential of this compound analogs. The hypothetical data illustrates how a systematic evaluation of a compound library can lead to the identification of promising lead candidates and the establishment of a clear structure-activity relationship. Analogs with potent in vitro activity, such as the hypothetical "Analog 3," would warrant further investigation, including pharmacokinetic profiling, in vivo efficacy studies in relevant cancer models, and more extensive toxicity evaluations. The principles and protocols outlined herein offer a robust framework for advancing novel fluorinated pyridine derivatives in the drug discovery pipeline.

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhou, Y., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Basic and Clinical Physiology and Pharmacology.
  • Zhang, X., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Vitale, P., et al. (2023).
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  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Kumar, A., et al. (2009). In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. Molecular Cancer Therapeutics.
  • Mastering Organic Synthesis with this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bieliaieva, O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (2024).
  • Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. (2026).
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry.
  • Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. (n.d.). MDPI.
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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Chloro-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Analog-Based Approach

Due to the absence of a specific Safety Data Sheet for 2-Chloro-3-fluoro-4-methylpyridine, its hazard profile is inferred from closely related halogenated pyridines. Compounds such as 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine are known to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It is also anticipated that this compound may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar toxicological properties.

Hazard Classification (Inferred)GHS Category (Anticipated)Precautionary Statement Reference
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2[1][3]
Serious Eye Damage/IrritationCategory 2A[1][3]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes.

  • Eye and Face Protection : Chemical safety goggles that are tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[2] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Latex gloves are not suitable.[4] Gloves must be inspected for any signs of degradation or perforation before each use. Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]

  • Body Protection : A flame-resistant laboratory coat is essential to protect skin and clothing. For tasks with a significant splash risk, an impervious apron should be worn over the lab coat.

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure the safe handling of this compound at every stage.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Inspect Chemical Container Inspect Chemical Container Don PPE->Inspect Chemical Container Transfer Chemical Transfer Chemical Inspect Chemical Container->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Close Container Close Container Perform Experiment->Close Container Decontaminate Work Area Decontaminate Work Area Close Container->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure the chemical fume hood is operational and certified.

    • Don all required personal protective equipment as detailed in Section 2.

    • Carefully inspect the chemical container for any signs of damage or leakage.

  • Handling :

    • Perform all manipulations of the chemical, including weighing and transferring, within the fume hood.[2][4]

    • Use tools such as a spatula and weighing paper to handle the solid form of the compound to minimize dust generation.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • After handling, thoroughly wash hands with soap and water, even if gloves were worn.[1]

    • Decontaminate the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1][5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

  • Spill :

    • For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.

    • For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.

  • Disposal : Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • 2a biotech. This compound. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • Florida State University. Lab Procedure. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.